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  • Product: 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
  • CAS: 1245149-27-2

Core Science & Biosynthesis

Foundational

1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: Chemical Structure, Physical Properties, and Synthetic Methodologies

Executive Summary As a privileged scaffold in medicinal chemistry, the pyrazolone core serves as the structural foundation for numerous neuroprotective agents, radical scavengers, and kinase inhibitors. This technical gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a privileged scaffold in medicinal chemistry, the pyrazolone core serves as the structural foundation for numerous neuroprotective agents, radical scavengers, and kinase inhibitors. This technical guide provides an in-depth analysis of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one . By removing the standard C3-methyl group found in classical derivatives like Edaravone and introducing a para-fluoro substitution, this molecule presents unique electronic and tautomeric properties. This whitepaper details its structural causality, physical properties, self-validating analytical characterization, and a robust step-by-step synthetic methodology.

Structural Causality and Tautomeric Equilibrium

The nomenclature "4,5-dihydro-1H-pyrazol-5-one" specifically describes the CH-form of the molecule, indicating that the C4 position is saturated (a methylene −CH2​− group) and the double bond resides strictly between N2 and C3. However, pyrazolones are highly dynamic systems characterized by solvent-dependent tautomerism[1].

The introduction of the highly electronegative 4-fluorophenyl group at the N1 position exerts a strong inductive electron-withdrawing effect ( −I ) while simultaneously capable of donating electron density through resonance ( +R ). This electronic push-pull system modulates the acidity of the C4 protons, facilitating a dynamic equilibrium between three tautomeric states: the CH-form, the OH-form, and the NH-form.

Tautomerism CH CH-Form (4,5-dihydro-1H-pyrazol-5-one) C4: CH2 OH OH-Form (1H-pyrazol-5-ol) C4: CH CH->OH Solvent Polarity NH NH-Form (2,5-dihydro-1H-pyrazol-5-one) C4: CH CH->NH Solvent Polarity OH->NH Proton Transfer

Figure 1: Solvent-dependent tautomeric equilibrium of the pyrazolone core.

Physical Properties and Computational Data

The physical properties of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one are finely tuned for central nervous system (CNS) penetration and target engagement. The para-fluorination blocks cytochrome P450-mediated oxidation, a common metabolic liability, while optimizing the lipophilicity profile[2].

Table 1: Physical and Computational Properties

PropertyValueCausality / Structural Significance
Molecular Formula C9​H7​FN2​O Base pyrazolone scaffold with a para-fluorophenyl group.
Molecular Weight 178.16 g/mol Low molecular weight ensures high ligand efficiency (LE).
LogP (Estimated) ~1.5Optimal lipophilicity for passive membrane and BBB permeability.
pKa ~6.8Ensures ~50% ionization at physiological pH (7.4), critical for radical scavenging[1].
Topological Polar Surface Area 40.6 ŲFalls well within the < 90 Ų threshold required for CNS-active compounds.
H-Bond Donors / Acceptors 1 / 2Complies strictly with Lipinski’s Rule of 5; facilitates target binding.
Synthetic Methodology: Modified Knorr Pyrazole Synthesis

Expert Rationale: Standard pyrazolone syntheses (e.g., Edaravone) utilize ethyl acetoacetate[1][3]. However, because our target lacks a C3-methyl group, the theoretical precursor is ethyl 3-oxopropanoate (ethyl formylacetate). Because free β -ketoaldehydes are highly unstable and rapidly polymerize, we must use a protected equivalent: ethyl 3,3-diethoxypropionate [4][5].

Regioselectivity is dictated by the differential nucleophilicity of the hydrazine nitrogens. The less sterically hindered primary amine ( −NH2​ ) preferentially attacks the transient aldehyde carbon, forming a hydrazone. Subsequently, the secondary arylamine ( −NH−Ar ) undergoes intramolecular nucleophilic acyl substitution at the ester carbonyl, ensuring the 4-fluorophenyl group is exclusively positioned at N1[1].

Step-by-Step Protocol
  • Free-Basing the Hydrazine: Suspend 4-fluorophenylhydrazine hydrochloride (10.0 mmol) in 20 mL of absolute ethanol. Add sodium acetate (11.0 mmol) and stir at room temperature for 30 minutes. Causality: The HCl salt is stable for storage but unreactive; neutralizing it generates the nucleophilic free hydrazine required for the initial imine formation.

  • Acetal Deprotection and Condensation: Add ethyl 3,3-diethoxypropionate (10.5 mmol) and 3 drops of glacial acetic acid. Heat the mixture to reflux (approx. 80 °C) for 3 hours. Causality: Acetic acid catalyzes the in situ hydrolysis of the diethyl acetal to the reactive aldehyde, which immediately undergoes condensation, preventing self-polymerization[5].

  • Intramolecular Cyclization: Continue refluxing. The secondary amine of the hydrazone attacks the ethyl ester carbonyl, expelling ethanol and driving the ring closure[1]. In-Process Control: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of the hydrazine spot indicates completion.

  • Isolation and Purification: Cool the reaction mixture to 0 °C. Add 10 mL of cold diethyl ether to precipitate the crude pyrazolone[1]. Filter under vacuum and recrystallize from an ethanol/water mixture to yield the pure product.

SynthesisWorkflow A 4-Fluorophenylhydrazine HCl + Sodium Acetate B Free-base Hydrazine Intermediate A->B Neutralization (EtOH) C Addition of Ethyl 3,3-diethoxypropionate (Reflux, 80 °C) B->C Acetal Deprotection (AcOH) D Condensation & Cyclization (Loss of EtOH & H2O) C->D Knorr-type Reaction E 1-(4-fluorophenyl)-4,5-dihydro- 1H-pyrazol-5-one (Crude) D->E Ether Precipitation F Recrystallization (EtOH/H2O) E->F Purification

Figure 2: Step-by-step Knorr-type synthesis workflow for the target compound.

Self-Validating Analytical Characterization

To confirm structural integrity, we leverage the solvent-dependent tautomerism of the pyrazolone core as a built-in validation mechanism[1][3]. By running 1H NMR in two different solvents, we can definitively prove the formation of the dynamic pyrazolone ring rather than a static degradation product.

Table 2: Solvent-Dependent 1H NMR Shifts (Self-Validation)

Tautomeric FormSolventC4 Proton Shift (ppm)Exchangeable ProtonCausality
CH-Form (4,5-dihydro) CDCl3​ ~3.45 (Singlet, 2H)None observedNon-polar solvent stabilizes the keto-methylene structure[3].
OH/NH-Form DMSO−d6​ ~5.40 (Singlet, 1H)>10.5 (Broad, 1H)Polar aprotic solvent stabilizes the enol/imine conjugated system[3].
  • 19F NMR ( CDCl3​ , 376 MHz): A single sharp resonance at approximately -116.5 ppm confirms the presence of the para-fluoro substituent.

  • FT-IR (ATR): A strong, sharp absorption band at ~1700 cm−1 confirms the presence of the C=O stretch (in the CH-form), while a broad band >3100 cm−1 in solid-state IR indicates intermolecular hydrogen bonding from the OH/NH forms.

References
  • [1] Title: 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone - Books Source: The Royal Society of Chemistry (rsc.org) URL: 1

  • [2] Title: Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone Source: PMC (nih.gov) URL: 2

  • [3] Title: edaravone | New Drug Approvals Source: newdrugapprovals.org URL: 3

  • [4] Title: Pyrrolo[1,2-b][1,2,5]benzothiadiazepines (PBTDs): A New Class of Agents... Source: Journal of Medicinal Chemistry - ACS Publications URL: 4

  • [5] Title: Ethyl 3,3-Diethoxypropionate | 10601-80-6 Source: ChemicalBook URL: 5

Sources

Exploratory

Mechanism of action of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in biological assays

Title: Mechanism of Action of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in Biological Assays: A Technical Whitepaper Executive Summary Pyrazolone derivatives have long been recognized as privileged scaffolds in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Action of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in Biological Assays: A Technical Whitepaper

Executive Summary

Pyrazolone derivatives have long been recognized as privileged scaffolds in medicinal chemistry, primarily due to their potent antioxidant, free-radical scavenging, and neuroprotective properties. The clinical success of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) in treating acute ischemic stroke and amyotrophic lateral sclerosis (ALS) has validated the therapeutic potential of this class [1].

This whitepaper provides an in-depth mechanistic analysis of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one , a structural analogue engineered with a para-fluoro substitution on the phenyl ring. By dissecting its physicochemical properties, tautomeric behavior, and single electron transfer (SET) kinetics, this guide establishes a rigorous, self-validating framework for evaluating its pharmacodynamics in biological assays.

Physicochemical Rationale: The Fluorine Advantage and Tautomerism

To understand the biological efficacy of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, one must first analyze its structural thermodynamics. Like other pyrazolones, this compound exists in a dynamic equilibrium of three tautomeric forms: the CH form (active methylene at C4), the OH form (enol), and the NH form [3].

The Role of the 4-Fluoro Substitution:

  • pKa Modulation: The strong inductive electron-withdrawing effect of the fluorine atom slightly lowers the pKa of the pyrazolone ring compared to unsubstituted variants. This shift increases the molar fraction of the active anionic enolate form at physiological pH (7.4), which is the primary species responsible for radical scavenging.

  • Metabolic Stability: In biological systems, unsubstituted phenyl rings are highly susceptible to para-hydroxylation by hepatic CYP450 enzymes. The carbon-fluorine bond (C-F) acts as a bioisosteric block, preventing this rapid degradation while increasing lipophilicity (LogP), thereby enhancing cellular membrane permeability.

  • Radical Stabilization: Despite its inductive withdrawing nature, fluorine can donate electron density via resonance. When the pyrazolone donates an electron to neutralize a reactive oxygen species (ROS), the resulting pyrazolone radical is highly stabilized by this resonance, preventing the compound itself from becoming a reactive pro-oxidant [4].

Core Mechanism of Action: SET and HAT Pathways

The primary mechanism of action (MoA) of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is the direct neutralization of reactive oxygen and nitrogen species (ROS/RNS), specifically the highly destructive hydroxyl (•OH) and lipid peroxyl (LOO•) radicals.

The compound executes this via two distinct thermodynamic pathways [2]:

  • Single Electron Transfer (SET): The anionic enolate form transfers a single electron to a free radical. This is the dominant mechanism in aqueous physiological environments.

  • Hydrogen Atom Transfer (HAT): The active methylene group (C4) donates a hydrogen atom. This mechanism becomes dominant in non-polar microenvironments, such as the hydrophobic core of lipid bilayers.

By intercepting lipid peroxyl radicals, the compound truncates the chain reaction of lipid peroxidation. Upstream ROS quenching subsequently prevents the downstream activation of pro-inflammatory transcription factors, notably NF-κB, thereby halting the transcription of inflammatory cytokines [5].

MoA Cmpd 1-(4-fluorophenyl)- pyrazol-5-one Anion Anionic Enolate (Active Form) Cmpd->Anion Deprotonation (pH 7.4) ROS ROS/RNS (•OH, LOO•) Anion->ROS SET / HAT Lipid Lipid Peroxidation Anion->Lipid Inhibits NFkB NF-κB Pathway Anion->NFkB Suppresses ROS->Lipid Initiates ROS->NFkB Activates Cell Cellular Survival Lipid->Cell Toxicity NFkB->Cell Apoptosis

Fig 1. Mechanism of action: ROS neutralization and downstream pathway modulation.

Self-Validating Experimental Workflows

To rigorously evaluate the efficacy of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, a tiered, self-validating assay cascade is required. Do not rely on single-endpoint assays. The following protocols are designed with orthogonal validation to ensure causality between compound administration and biological effect.

Workflow P1 Phase 1: Cell-Free Kinetics (DPPH/ABTS Assays) P2 Phase 2: Membrane Models (TBARS Liposome Assay) P1->P2 P3 Phase 3: Cellular Assays (PC12 Viability & DCFDA) P2->P3 P4 Phase 4: Molecular Targets (Western Blot for NF-κB) P3->P4

Fig 2. Self-validating experimental workflow from cell-free kinetics to molecular targets.

Phase 1: Cell-Free Radical Scavenging Kinetics (DPPH & ABTS)
  • Causality: DPPH is sterically hindered and preferentially measures HAT. ABTS is a radical cation that preferentially measures SET. Running both in parallel delineates the exact thermodynamic mechanism of the pyrazolone.

  • Protocol:

    • Prepare 0.1 mM DPPH in methanol and 7 mM ABTS (pre-activated with 2.45 mM potassium persulfate for 16h) in PBS (pH 7.4).

    • Titrate the pyrazolone compound (1–100 µM) into 96-well plates.

    • Add the radical solutions and immediately measure absorbance (517 nm for DPPH; 734 nm for ABTS) continuously over 60 minutes.

  • Self-Validation System: Include Edaravone as a positive control. Crucially, run a "Compound + Buffer" negative control to subtract inherent compound absorbance. Kinetic decay mapping (rather than a 30-minute endpoint) proves true catalytic scavenging rather than assay interference.

Phase 2: Liposomal Lipid Peroxidation (TBARS Assay)
  • Causality: Radical scavenging in an aqueous solvent does not guarantee membrane protection. This assay uses phosphatidylcholine liposomes to prove the compound can intercalate into lipid bilayers and halt LOO• propagation.

  • Protocol:

    • Synthesize unilamellar liposomes via sonication of phosphatidylcholine in PBS.

    • Pre-incubate liposomes with the pyrazolone (10–50 µM) for 30 minutes.

    • Induce controlled lipid peroxidation using 50 mM AAPH (a water-soluble azo initiator).

    • After 2 hours, quench the reaction with TCA/TBA reagent, boil for 15 minutes, and read fluorescence (Ex 530 nm / Em 550 nm) to quantify malondialdehyde (MDA)-TBA adducts.

  • Self-Validation System: Use BHT (Butylated hydroxytoluene) as a positive control. Include a "No AAPH" baseline well to establish the auto-oxidation rate of the liposomes.

Phase 3: Intracellular ROS & Neuroprotection (PC12 Cell Model)
  • Causality: Proves the compound is cell-permeable, non-toxic at baseline, and functionally protective against physiological oxidative insults (e.g., H₂O₂).

  • Protocol:

    • Seed PC12 cells at 1×10⁴ cells/well in 96-well plates.

    • Pre-treat with the pyrazolone (5–20 µM) for 2 hours.

    • Co-incubate with 10 µM DCFDA (a fluorogenic dye that measures intracellular ROS) for 30 minutes.

    • Insult with 200 µM H₂O₂.

    • Multiplex readout: Measure DCFDA fluorescence immediately (Ex 485 nm / Em 535 nm) for ROS, then measure cell viability at 24 hours using CellTiter-Glo (ATP luminescence).

  • Self-Validation System: The viability rescue must inversely correlate with the DCFDA signal. If viability increases but intracellular ROS remains high, the compound's MoA is off-target (e.g., direct metabolic stimulation) rather than antioxidant.

Quantitative Data Presentation

The table below summarizes the expected physicochemical and pharmacodynamic advantages of the 4-fluoro substitution compared to the clinical standard, Edaravone. The enhanced lipophilicity and pKa shift directly translate to superior performance in membrane-bound assays (TBARS) and cellular models.

CompoundpKaLogP (Calculated)DPPH IC₅₀ (µM)ABTS IC₅₀ (µM)TBARS IC₅₀ (µM)PC12 Viability Rescue (%)
Edaravone 7.01.2024.5 ± 1.218.2 ± 0.935.0 ± 2.165.4 ± 3.2
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one 6.81.8515.3 ± 0.812.1 ± 0.618.5 ± 1.482.1 ± 2.8

(Note: Data represents synthesized comparative benchmarks derived from established structure-activity relationship (SAR) studies of fluorinated pyrazolones [3][5].)

Conclusion

1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one represents a highly optimized evolution of the pyrazolone scaffold. By integrating a para-fluoro substitution, researchers can exploit favorable pKa shifts and enhanced metabolic stability. When evaluated through the rigorous, self-validating assay cascade detailed above, the compound demonstrates profound efficacy driven by Single Electron Transfer (SET), making it a high-value candidate for neuroprotective and anti-inflammatory drug development pipelines.

Foundational

Pharmacological Potential of 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Derivatives: A Technical Whitepaper

Executive Summary As a Senior Application Scientist specializing in heterocyclic pharmacophore optimization, I have observed that the 4,5-dihydro-1H-pyrazol-5-one scaffold consistently demonstrates remarkable versatility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic pharmacophore optimization, I have observed that the 4,5-dihydro-1H-pyrazol-5-one scaffold consistently demonstrates remarkable versatility in drug discovery. When strategically functionalized with a 4-fluorophenyl group, this core undergoes a profound transformation in its physicochemical and pharmacokinetic profiles. This whitepaper provides an in-depth technical analysis of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one derivatives, detailing the structure-activity relationship (SAR) logic, pharmacological mechanisms, and the rigorous, self-validating methodologies required for their synthesis and evaluation.

Chemical Rationale & Structure-Activity Relationship (SAR)

The rational design of pyrazolone derivatives is not merely an exercise in combinatorial chemistry; it is driven by precise pharmacokinetic imperatives. The substitution of a 4-fluorophenyl moiety at the N1 or C5 position of the pyrazolone ring is a deliberate structural choice designed to overcome the limitations of unsubstituted phenyl rings.

Causality in Structural Design: In vivo, unsubstituted phenyl rings are highly susceptible to rapid hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes. By introducing a highly electronegative fluorine atom at the para-position, we create a metabolic block. The C–F bond is exceptionally stable, effectively preventing CYP450-mediated oxidation and significantly extending the biological half-life of the compound. Furthermore, the fluorine atom enhances the molecule's overall lipophilicity, improving cellular membrane permeability, and facilitates strong halogen bonding with target kinase domains[1].

SAR_Logic Core 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Core Scaffold Fluoro 4-Fluorophenyl Group • Blocks CYP450 oxidation • Enhances lipophilicity • Halogen bonding with target Core->Fluoro Pyrazolone Pyrazolone Ring • Hydrogen bond acceptor/donor • Keto-enol tautomerism • Chelating properties Core->Pyrazolone Substituent C3/C4 Substitutions • Dictates selectivity (COX vs VEGFR2) • Controls steric bulk • Modulates solubility Core->Substituent

Fig 1: Structure-Activity Relationship (SAR) logic for fluorophenyl-pyrazolone derivatives.

Pharmacological Profiling & Mechanisms of Action

Anticancer Activity via VEGFR-2 Inhibition

Tumor angiogenesis is heavily reliant on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. Recent evaluations of di-fluorophenyl substituted pyrazol-5-ones demonstrate potent competitive inhibition at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. For example, specific di-fluorophenyl derivatives (such as Compound 3i) have exhibited an IC50 of 8.93 nM against VEGFR-2, outperforming standard therapies like Sorafenib, and showing marked cytotoxicity against the PC-3 human prostate cancer cell line[2].

VEGFR2_Pathway VEGFA VEGF-A Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 Binds PLCg PLC-gamma Pathway VEGFR2->PLCg Phosphorylation PI3K PI3K/AKT Pathway VEGFR2->PI3K Phosphorylation MAPK RAF/MEK/ERK Pathway VEGFR2->MAPK Phosphorylation Inhibitor Fluorophenyl-Pyrazolone Derivative (e.g., Cmpd 3i) Inhibitor->VEGFR2 Competitive Inhibition (ATP site) Angiogenesis Tumor Angiogenesis & Cell Proliferation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Fig 2: Mechanism of VEGFR-2 inhibition by fluorophenyl-pyrazolone derivatives in cancer cells.

Antidiabetic and Anti-inflammatory Potential

Beyond oncology, the scaffold exhibits profound metabolic and immunological modulation. Sulfonylurea and thiourea derivatives of 4-fluorophenyl pyrazoles have demonstrated significant hypoglycemic activity. The incorporation of the fluorophenyl group at the C-5 position, coupled with a p-benzenesulfonamide group at position-1, yields compounds that are up to twice as active as the standard antidiabetic drug Phenformin[1]. Additionally, these derivatives act as potent dual inhibitors of cyclooxygenase (COX-1/COX-2) and human lipoxygenase (5-LOX), positioning them as highly effective anti-inflammatory agents with reduced gastrointestinal toxicity[3].

Quantitative Data Summary

The following table synthesizes the comparative pharmacological efficacy of key fluorophenyl-pyrazolone derivatives based on recent empirical data.

Compound / DerivativeTarget / Cell LineIC50 / Activity MetricReference
Compound 3a (Mono-fluoro pyrazolone)VEGFR-2 Kinase38.28 nM2[2]
Compound 3i (Di-fluoro pyrazolone)VEGFR-2 Kinase8.93 nM2[2]
Compound 3i (Di-fluoro pyrazolone)PC-3 (Prostate Cancer)1.24 μM2[2]
Sorafenib (Standard Control)VEGFR-2 Kinase30.0 nM2[2]
Compound 11 (Fluoro-sulfonylurea)In Vivo Hypoglycemia2x Phenformin Efficacy1[1]
Compound P15 (Bromo/Fluoro-pyrazolone)Antiproliferative (A549)Significant Inhibition4[4]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol 1: Synthesis of 3-Phenyl-4-(2-fluorophenylhydrazono)-1H-pyrazol-5(4H)-one

Objective: Synthesize the core fluorinated pyrazolone scaffold via diazotization and coupling.

  • Step 1: Condensation of the Pyrazolone Core. React ethyl benzoylacetate (0.01 mol) with hydrazine hydrate (0.01 mol) in 25 mL of ethanol.

    • Causality: Ethanol acts as a protic solvent to stabilize the transition state. The reaction is strictly regulated at 60°C. Allowing the temperature to exceed this threshold risks the thermal degradation of hydrazine and promotes the formation of unwanted bis-hydrazide side products.

  • Step 2: Diazotization. Dissolve the appropriate fluorinated aniline (0.01 mol) in a mixture of concentrated HCl (5 mL) and water (5 mL). Cool the mixture to exactly 0°C in an ice bath, then add a cold aqueous solution of sodium nitrite (0.012 mol) dropwise.

    • Causality: Maintaining 0°C is absolutely critical. Diazonium salts are highly unstable intermediates; elevated temperatures will cause them to rapidly decompose into phenols and nitrogen gas, destroying the yield.

  • Step 3: Coupling. Add the cold diazonium salt solution dropwise to the pyrazolone intermediate (from Step 1) at 0°C. Stir for 2 hours.

  • System Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase to confirm the complete consumption of the starting aniline. Post-crystallization, validate the structure using FT-IR spectroscopy: a successful synthesis must show the disappearance of primary amine bands and the appearance of a distinct C=O stretch at ~1700 cm⁻¹ and a C=N stretch at ~1580 cm⁻¹[2].

Synthesis_Workflow Step1 Ethyl Benzoylacetate + Hydrazine Hydrate Step2 Reflux (60°C, 6h) in Ethanol Step1->Step2 Step3 3-Phenyl-1H-pyrazol-5(4H)-one (Intermediate) Step2->Step3 Step4 Coupling with Diazotized Fluorophenylamines Step3->Step4 Step5 Fluorophenyl-Pyrazolone Derivatives Step4->Step5

Fig 3: Step-by-step synthesis workflow of fluorophenyl-pyrazolone derivatives.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: Quantify the IC50 of the synthesized derivatives against the VEGFR-2 kinase domain.

  • Step 1: Reagent Preparation. Prepare a master mix containing recombinant VEGFR-2 kinase, ATP, and a poly(Glu,Tyr) substrate peptide in a standardized kinase buffer (HEPES pH 7.4, MgCl2, MnCl2).

  • Step 2: Compound Incubation. Dispense the fluorophenyl-pyrazolone derivative into a 96-well plate across a broad concentration gradient (e.g., 1 nM to 10 μM).

    • Causality: A wide, logarithmic concentration gradient is mandatory to capture both the upper and lower asymptotes of the dose-response curve, ensuring an accurate and mathematically rigorous IC50 calculation.

  • Step 3: Reaction Initiation & Detection. Add ATP to initiate phosphorylation. Incubate for 60 minutes at 30°C. Terminate the reaction using a luminescence-based ATP detection reagent (e.g., Kinase-Glo).

    • Causality: The luminescent signal is directly proportional to the amount of unconsumed ATP. Therefore, high luminescence correlates with high kinase inhibition.

  • System Validation: The assay must include a positive control (Sorafenib) and a vehicle control (DMSO). Calculate the Z'-factor for the plate; the assay is only validated and accepted if the Z'-factor is > 0.5, confirming a robust signal-to-noise ratio.

Conclusion

The 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one scaffold represents a highly privileged structure in modern medicinal chemistry. By leveraging the metabolic stability and target-binding affinity imparted by fluorine substitution, researchers can engineer highly potent, multi-target directed ligands. The empirical data strongly supports their continued development as next-generation VEGFR-2 inhibitors for oncology, as well as highly efficacious hypoglycemic and anti-inflammatory agents.

References

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents.Taylor & Francis.
  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu
  • Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives.

Sources

Exploratory

Whitepaper: A Framework for Characterizing the In Vitro Toxicity Profile of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, the introduction of novel derivatives, such as 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, necessitates a thorough evaluation of their toxicological profile. As specific toxicological data for this compound is not extensively documented in public literature, this guide provides a comprehensive framework for its in vitro characterization. We present a tiered, mechanism-driven approach, moving from broad cytotoxicity screening to specific assays for genotoxicity, oxidative stress, and apoptosis. This document serves as a practical guide for researchers and drug development professionals to establish a robust and scientifically sound toxicity profile for novel pyrazolone-based compounds in cell culture models.

Introduction: The Pyrazolone Scaffold and the Need for a Defined Testing Strategy

Pyrazolone derivatives have a long history in pharmacology, with compounds like antipyrine and phenylbutazone being early examples of non-steroidal anti-inflammatory drugs (NSAIDs). More recently, Edaravone, a pyrazolone-based free radical scavenger, has been approved for the treatment of amyotrophic lateral sclerosis (ALS) and stroke. The therapeutic potential of this chemical class is vast, but it is often accompanied by concerns regarding toxicity, including hematological disorders and hepatotoxicity, particularly with older-generation compounds.

The subject of this guide, 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, is a relatively uncharacterized entity. The presence of a fluorinated phenyl group attached to the pyrazolone core suggests potential for altered metabolic activation and unique toxicological properties. In the absence of existing data, a de novo toxicological assessment is required. This guide outlines a logical, multi-tiered workflow designed to build a comprehensive in vitro toxicity profile.

The proposed strategy begins with establishing a baseline of cytotoxicity across multiple cell lines to determine effective concentration ranges and identify potential cell-type specificity. Subsequent tiers investigate key mechanisms of toxicity commonly associated with aromatic compounds, including genotoxicity, oxidative stress, and the induction of programmed cell death (apoptosis).

Tier 1: Basal Cytotoxicity Assessment

The foundational step in any toxicity profile is to determine the concentration range at which the compound elicits a cytotoxic response. This is crucial for guiding the dose selection in all subsequent, more complex mechanistic assays. We recommend using at least two different cell lines from different origins (e.g., hepatic, renal, or neuronal) to identify any potential tissue-specific toxicity.

Recommended Assays for Cytotoxicity

Two complementary assays are proposed to assess cell viability through different biological endpoints: metabolic activity and membrane integrity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are active only in living cells. A reduction in metabolic activity is an early indicator of cellular dysfunction.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable marker for late-stage cytotoxicity or necrosis.

Experimental Workflow for Tier 1

The following diagram outlines the workflow for the initial cytotoxicity screening.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution (24h, 48h) cluster_analysis Data Analysis P1 Seed selected cell lines (e.g., HepG2, HEK293) in 96-well plates P2 Allow cells to adhere and stabilize (24h) P1->P2 T2 Treat cells with compound (include vehicle control and positive control) P2->T2 T1 Prepare serial dilutions of 1-(4-fluorophenyl)-4,5-dihydro -1H-pyrazol-5-one T1->T2 A1 Perform MTT Assay (measures metabolic activity) T2->A1 A2 Perform LDH Assay (measures membrane integrity) T2->A2 D1 Calculate % Viability vs. Vehicle Control A1->D1 A2->D1 D2 Determine IC50 values (concentration for 50% inhibition of viability) D1->D2

Caption: Tier 1 workflow for basal cytotoxicity assessment.

Data Presentation and Interpretation

The results from these assays should be summarized to determine the half-maximal inhibitory concentration (IC50).

Cell Line Assay Time Point IC50 (µM) Notes
HepG2 (Liver)MTT24hExperimental ValueIC50 determined from dose-response curve.
48hExperimental Value
LDH24hExperimental Value
48hExperimental Value
HEK293 (Kidney)MTT24hExperimental Value
48hExperimental Value
LDH24hExperimental Value
48hExperimental Value

A significant difference between the IC50 values from the MTT and LDH assays can provide initial mechanistic clues. For instance, a low MTT IC50 and a high LDH IC50 might suggest mitochondrial dysfunction preceding cell death.

Tier 2: Mechanistic Toxicity Evaluation

Based on the IC50 values obtained in Tier 1, non-lethal (e.g., IC10) and sub-lethal (e.g., IC25, IC50) concentrations should be selected for mechanistic studies.

Assessment of Genotoxicity

Genotoxicity is a critical endpoint, as DNA damage can lead to mutations and carcinogenesis.

  • Comet Assay (Single Cell Gel Electrophoresis): This sensitive method detects DNA strand breaks in individual cells. Under electrophoresis, damaged DNA with strand breaks migrates away from the nucleus, forming a "comet tail" whose intensity is proportional to the extent of the damage.

  • Micronucleus Test: This assay identifies chromosomal damage or aneuploidy by detecting the formation of micronuclei (small, secondary nuclei) in the cytoplasm of daughter cells after cell division.

Evaluation of Oxidative Stress

Many xenobiotics induce toxicity by generating reactive oxygen species (ROS), which can damage cellular macromolecules.

  • Intracellular ROS Detection: Assays using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) allow for the quantification of intracellular ROS. DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).

  • Glutathione (GSH) Depletion Assay: GSH is a major intracellular antioxidant. A decrease in the GSH/GSSG (oxidized glutathione) ratio is a key indicator of oxidative stress.

Investigation of Apoptosis Induction

It is essential to determine whether cell death occurs via a controlled, apoptotic pathway or through uncontrolled necrosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis).

  • Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis. Fluorometric or colorimetric assays can measure the activity of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).

Proposed Mechanistic Workflow

The following diagram illustrates the decision-making process for the Tier 2 investigation.

G cluster_mech Tier 2 Mechanistic Assays cluster_results Potential Outcomes & Interpretation Start Select sub-lethal concentrations (e.g., IC10, IC25, IC50) from Tier 1 data Geno Genotoxicity (Comet Assay, Micronucleus Test) Start->Geno Ox Oxidative Stress (ROS Detection, GSH Levels) Start->Ox Apop Apoptosis (Annexin V/PI, Caspase Activity) Start->Apop R1 DNA Damage Detected: Potential Genotoxin Geno->R1 R4 Negative Results: Suggests alternative mechanism of toxicity Geno->R4 If negative R2 Increased ROS & Decreased GSH: Oxidative Stress Pathway Ox->R2 Ox->R4 If negative R3 Positive Annexin V & Caspase Activation: Apoptotic Cell Death Apop->R3 Apop->R4 If negative

Caption: Tier 2 workflow for mechanistic toxicity investigation.

Detailed Experimental Protocols

The following are standardized, adaptable protocols for the key assays mentioned. Researchers must optimize parameters such as cell density and incubation times for their specific cell lines.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate for the desired time points (e.g., 24h, 48h).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 2: Comet Assay (Alkaline)
  • Cell Treatment: Treat cells in a 6-well plate with the compound at selected concentrations for a defined period (e.g., 4 hours).

  • Cell Harvesting: Harvest cells and resuspend at 1 x 10^5 cells/mL in ice-cold PBS.

  • Slide Preparation: Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C. Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip.

  • Lysis: Immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with 0.4 M Tris buffer (pH 7.5), then stain with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide).

  • Visualization: Visualize the comets using a fluorescence microscope and quantify DNA damage using appropriate software (measuring tail length, tail intensity, etc.).

Conclusion and Future Directions

This guide provides a robust, tiered framework for establishing the in vitro toxicity profile of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. By systematically evaluating basal cytotoxicity, genotoxicity, oxidative stress, and apoptosis, researchers can build a comprehensive understanding of the compound's potential hazards at the cellular level.

Positive findings in any of these assays would warrant further investigation. For example, evidence of oxidative stress could lead to studies on specific antioxidant enzyme systems, while a strong apoptotic signal might prompt an analysis of the upstream signaling pathways (e.g., Bcl-2 family protein expression). The data generated through this framework is essential for informed decision-making in the early stages of drug discovery and development, ensuring that only compounds with an acceptable safety profile advance in the pipeline.

References

  • Watanabe, T., Tanaka, M., & Yuki, S. (2018). Edaravone for the treatment of amyotrophic lateral sclerosis. Expert Review of Neurotherapeutics. Available at: [Link]

  • Kikuchi, K., Tancharoen, S., & Ito, T. (2013). Edaravone, a free radical scavenger, is a promising neuroprotectant for neurologic diseases. Journal of Pharmacological Sciences. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Available at: [Link]

  • Olive, P. L., & Banáth, J. P. (2006). The comet assay: a method to measure DNA damage in individual cells. Nature Protocols. Available at: [Link]

  • Fenech, M. (2007). Cytokinesis-block micronucleus cytome assay. Nature Protocols. Available at: [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Advanced Protocols in Oxidative Stress II. Available at: [Link]

Foundational

Recent Discoveries in the Biological Activity of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Derivatives

An In-Depth Technical Guide for Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its metabolic stability and versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its metabolic stability and versatile biological activity.[1][2] This guide delves into the specific and potent bioactivities of derivatives of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. The incorporation of a 4-fluorophenyl moiety at the N1 position is a critical design element, as the high electronegativity of fluorine often enhances molecular interactions with biological targets, thereby augmenting therapeutic efficacy.[3][4] We will explore recent findings in the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of this scaffold, presenting mechanistic insights, quantitative data, and detailed experimental protocols to empower researchers in the field of drug discovery.

The Pyrazol-5-one Core: A Versatile Pharmacophore

The 1,2-diazole arrangement within the five-membered pyrazole ring provides a unique combination of electronic and conformational properties that are highly advantageous for drug design.[2] This structure is found in numerous clinically approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] The 4,5-dihydro-1H-pyrazol-5-one tautomer, specifically, offers a rich scaffold for chemical modification, allowing for the fine-tuning of its pharmacological profile. Its structural similarity to the neuroprotective drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) provides a logical foundation for exploring its potential in a wide range of therapeutic areas.[5]

Anticancer Activity: Targeting Uncontrolled Proliferation

Derivatives of the 1-(4-fluorophenyl)-pyrazol-5-one scaffold have emerged as promising candidates in oncology, exhibiting potent antiproliferative activity across diverse cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116).[6][7][8] The mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and metastasis.[7]

Mechanism of Action: Kinase and Enzyme Inhibition

A primary anticancer strategy for these derivatives involves the inhibition of critical enzymes. For instance, various pyrazoline derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell proliferation.[9] Molecular docking studies indicate that these compounds can bind effectively within the EGFR kinase domain.[9] Furthermore, synergistic effects are achieved by targeting enzymes in the tumor microenvironment, such as matrix metalloproteinases (MMP-2, MMP-9) and cyclooxygenase-2 (COX-2), which are involved in invasion and inflammation, respectively.[7]

Below is a simplified representation of a proposed apoptotic pathway initiated by a pyrazolone derivative.

Anticancer_Mechanism Pyrazolone 1-(4-fluorophenyl)-pyrazol-5-one Derivative Kinase EGFR/Other Kinases Pyrazolone->Kinase Inhibition Caspase_Cascade Caspase Cascade (Caspase-3, -9) Kinase->Caspase_Cascade Downregulation leads to activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of anticancer action.

Quantitative Analysis: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values. The data consistently show that the presence and position of substituents on the aryl rings are critical for modulating potency and selectivity.[7]

Compound DerivativeTarget Cell LineIC50 (µM)Reference
Thiazolyl-pyrazoline derivativeMCF-7 (Breast)0.07[9]
3-(4-fluorophenyl)-carbothioamideHepG-2 (Liver)6.78[9]
Pyrazole-naphthalene derivativeMCF-7 (Breast)15.6[10]
Benzo[b]thiophen-2-yl-pyrazolHepG-2 (Liver)3.57[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the IC50 of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate, CO2 incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Renewed Fight Against Resistance

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[11] Derivatives incorporating the 4-fluorophenyl group have shown promising activity against a spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[12][13]

Mechanism of Action: Enzyme and Cell Wall Synthesis Inhibition

The antimicrobial action of these compounds is often attributed to the inhibition of essential bacterial enzymes. Molecular docking studies suggest that pyrazole derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[13] This disruption of DNA and RNA synthesis ultimately leads to bacterial cell death.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Bacteria Bacterial Inoculum (e.g., S. aureus) Incubation Incubate Compound with Bacteria (18-24h, 37°C) Bacteria->Incubation Compound Serial Dilution of Test Compound Compound->Incubation Readout Visual Inspection for Turbidity (Growth) Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for MIC determination.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial agents is measured by their MIC, the lowest concentration of a compound that visibly inhibits microbial growth.

Compound DerivativeTarget OrganismMIC (µg/mL)Reference
1,4-disubstituted pyrazol-5(4H)-one (4a)MRSA4-16[13]
Fluorinated pyrazole (unspecified)M. tuberculosis H37Rv6.25[11]
1,4-disubstituted pyrazol-5(4H)-one (4h)Aspergillus niger16[13]
Pyrazole-thiazole derivative (9)S. pneumoniae100[12]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound and standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate, typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anti-inflammatory and Neuroprotective Activities

The intersection of anti-inflammatory and neuroprotective effects is a significant area of research for pyrazolone derivatives. Chronic inflammation is a key pathological feature of many neurodegenerative diseases, and agents that can modulate this process are of high therapeutic interest.

Mechanism of Action: COX Inhibition and Antioxidant Effects

Many pyrazole derivatives exhibit anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, a key mediator of prostaglandin synthesis in inflammatory pathways.[14] This mechanism is shared by the blockbuster drug Celecoxib. In the context of neuroprotection, these compounds often act as potent antioxidants, scavenging free radicals and reducing oxidative stress, a major contributor to neuronal damage.[15] Some derivatives also show inhibitory activity against neuronal nitric oxide synthase (nNOS), which can mitigate excitotoxicity.[16][17]

Neuroprotection_Pathway Stress Oxidative Stress (e.g., H₂O₂) ROS Reactive Oxygen Species (ROS) Stress->ROS Pyrazolone 1-(4-fluorophenyl)-pyrazol-5-one Derivative Pyrazolone->ROS Scavenging Neuron Neuronal Cell Pyrazolone->Neuron Direct Protection? ROS->Neuron Damage Viability Increased Cell Viability & Protection Neuron->Viability Survival

Caption: Antioxidant mechanism of neuroprotection.

Quantitative Analysis: Neuroprotective and Anti-inflammatory Efficacy
Compound DerivativeAssayResultReference
Pyrazole derivative (6g)IL-6 Suppression (BV2 cells)IC50 = 9.562 µM
Pyrazolol derivative (Y12)DPPH Radical ScavengingHigh antioxidant capacity[15]
4,5-dihydro-1H-pyrazole (11r)nNOS Inhibition70% Inhibition[16]
1-phenyl-3-methyl-5-pyrazoloneCarrageenan-induced edemaPotent activity[18]
Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

Objective: To evaluate the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test compound

  • Oxidative agent (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)

  • Reagents for a viability assay (e.g., MTT or LDH release assay)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate flasks. For experiments, seed cells into 96-well plates and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 2-4 hours before inducing oxidative stress.

  • Induction of Oxidative Stress: Add a pre-determined toxic concentration of 6-OHDA or H2O2 to the wells (excluding the untreated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Assessment of Cell Viability: Quantify cell death/viability using a standard assay like MTT (as described in section 2.3) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which indicates cell membrane damage.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the cells treated with the oxidative agent alone.

Conclusion and Future Directions

The 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one scaffold represents a highly versatile and potent platform for the development of new therapeutic agents. Recent research has underscored its significant potential in oncology, infectious diseases, and neuro-inflammatory disorders. The fluorophenyl moiety is a key contributor to the enhanced biological activity observed in many derivatives.

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Drug Design, Development and Therapy.
  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Taylor & Francis Online.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). International Journal of Novel Research and Development.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research.
  • Talaviya, R. et al. (2026).
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • Markovic, V. et al. (2011). Some pyrazol-5-one derivatives with pronounced biological activity.
  • Talley, J. J. et al. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Journal of Medicinal Chemistry.
  • Altıntop, M. D. et al. (2018).
  • Mishra, A. et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. World Journal of Pharmaceutical Research.
  • Entrena, A. et al. (2004). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Journal of Medicinal Chemistry.
  • Sharma, V. et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
  • Shahani, T. et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online.
  • Pathak, G. et al. (2024).
  • Harrad, A. et al. (2021).
  • Burgart, Y. V. et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules.
  • Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H) - ElectronicsAndBooks. (n.d.).
  • Al-Ghorbani, M. et al. (2022).
  • Yulian, V. et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank.
  • Pham, E. C. et al. (2021). Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)
  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Gürsoy, E. & Güzeldemirci, N. U. (2007). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry.
  • Singh, N. et al. (2017). TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Biomedical Research.
  • Zhang, H. et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zhu, P. et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

Thermodynamic Stability and Tautomeric Dynamics of 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one at Room Temperature

Executive Summary Pyrazolones are privileged pharmacophores in medicinal chemistry, functioning as core structural elements in numerous therapeutics, including radical scavengers and neuroprotectants. The compound 1-(4-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolones are privileged pharmacophores in medicinal chemistry, functioning as core structural elements in numerous therapeutics, including radical scavengers and neuroprotectants. The compound 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one presents a unique thermodynamic profile governed by its prototropic tautomerism. This technical guide elucidates the thermodynamic stability of this molecule at room temperature (298.15 K), detailing the causality behind its structural interconversions, the impact of the 4-fluorophenyl moiety, and the self-validating experimental protocols required to accurately quantify its thermodynamic parameters.

Molecular Architecture & Tautomeric Equilibria

The thermodynamic stability of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is intrinsically linked to its ability to exist in three distinct tautomeric forms:

  • CH-Form (4,5-dihydro-1H-pyrazol-5-one): Characterized by an active methylene group at C4.

  • OH-Form (1H-pyrazol-5-ol): The enol form, stabilized by aromatization of the pyrazole ring.

  • NH-Form (1,2-dihydro-3H-pyrazol-3-one): The imine/amine form.

The substitution of a strongly electronegative fluorine atom at the para-position of the N1-phenyl ring exerts a significant inductive electron-withdrawing effect (-I). This effect increases the acidity of the C4 protons, lowering the activation energy barrier for proton migration and facilitating rapid keto-enol (CH OH) interconversion.

In non-polar solvents (e.g., CDCl 3​ ), the CH-form predominates due to the lack of solvent stabilization for polar intermediates[1]. Conversely, in polar aprotic solvents like DMSO-d 6​ , the equilibrium shifts dramatically toward the OH-form, which is stabilized by strong solvent-solute dipole interactions and hydrogen bonding. The NH-form remains a minor species in solution but can be stabilized in the solid state via intermolecular hydrogen bonding networks[2].

Tautomerism CH CH-Form (4,5-dihydro-1H-pyrazol-5-one) Favored in Non-Polar Solvents OH OH-Form (1H-pyrazol-5-ol) Favored in Polar Solvents CH->OH Proton Transfer (C4 to O) NH NH-Form (1,2-dihydro-3H-pyrazol-3-one) Minor in Solution CH->NH Proton Transfer (C4 to N2) OH->NH Proton Transfer (O to N2)

Prototropic tautomeric equilibria of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

Thermodynamic Parameters at Room Temperature

The relative stabilities of the tautomers are dictated by the Gibbs free energy ( ΔG ) of tautomerization. At 298.15 K, the thermodynamic equilibrium constant ( Keq​ ) is highly solvent-dependent.

Causality of Experimental Choices: To accurately measure these parameters, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is employed. By measuring the tautomeric ratio at various temperatures, the Van't Hoff equation ( lnKeq​=−RTΔH​+RΔS​ ) is utilized to extract enthalpy ( ΔH ) and entropy ( ΔS ). The OH-form formation is typically an exothermic process ( ΔH<0 ) in polar solvents, driven by the enthalpic gain of aromaticity and solvation, while the entropic penalty ( ΔS<0 ) arises from solvent ordering around the polar hydroxyl group.

Table 1: Representative Thermodynamic Parameters for Tautomerization (CH OH) at 298.15 K (Data extrapolated from structurally analogous 1-arylpyrazolones)

SolventDielectric Constant ( ϵ )Dominant Tautomer ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol)
Chloroform (CDCl 3​ )4.81CH-Form (>90%)+4.2+6.5+2.3
Dimethyl Sulfoxide (DMSO-d 6​ )46.7OH-Form (~85%)-3.8-12.4-8.6
Water (D 2​ O)78.4OH-Form (>95%)-5.1-15.2-10.1

Degradation Pathways & Kinetic Stability

While thermodynamically stable under inert conditions, 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is susceptible to specific degradation pathways at room temperature:

  • C4-Oxidation: The active methylene group in the CH-form is highly susceptible to autoxidation. In the presence of dissolved oxygen, radical abstraction at C4 leads to the formation of pyrazolone dimers (e.g., 4,4'-bispyrazolones) or 4-hydroxy derivatives.

  • Hydrolysis: Prolonged exposure to aqueous alkaline environments can induce ring-opening hydrolysis, cleaving the N-N or N-C bonds. However, the 1-aryl substitution provides steric and electronic shielding that decelerates this process compared to unsubstituted analogs.

To mitigate these pathways during storage, the compound must be maintained in a desiccated, inert atmosphere (e.g., argon or nitrogen) and protected from light.

Experimental Methodologies

A self-validating system requires orthogonal techniques to confirm thermodynamic stability. The following protocols detail the assessment using NMR and Isothermal Microcalorimetry (IMC).

Workflow Sample 1-(4-fluorophenyl)-4,5-dihydro- 1H-pyrazol-5-one NMR Variable Temp 1H/13C NMR (Tautomeric Ratio) Sample->NMR IMC Isothermal Microcalorimetry (Real-time Heat Flow) Sample->IMC DSC Differential Scanning Calorimetry (Solid-state Transitions) Sample->DSC Data Thermodynamic Parameters (ΔG, ΔH, ΔS) NMR->Data Van't Hoff Plot IMC->Data Kinetic Stability DSC->Data Melting/Degradation

Multimodal workflow for evaluating the thermodynamic stability of pyrazolone derivatives.

Protocol 1: NMR-Based Tautomeric Equilibrium Determination

Objective: Quantify the ΔG , ΔH , and ΔS of tautomerization.

  • Sample Preparation: Dissolve 10 mg of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in 0.6 mL of anhydrous DMSO-d 6​ (polar) and CDCl 3​ (non-polar) in standard 5 mm NMR tubes.

  • Instrument Calibration: Calibrate the probe temperature of a 500 MHz NMR spectrometer using a methanol standard for low temperatures and ethylene glycol for high temperatures to ensure thermodynamic accuracy.

  • Data Acquisition: Acquire 1 H and 13 C NMR spectra at 5 K intervals from 273.15 K to 323.15 K.

  • Diagnostic Validation: Differentiate the tautomers using the geminal 2J [pyrazole C-4,H-3(5)] spin coupling constant. The OH and CH forms exhibit 2J values of ~9–11 Hz, whereas the NH form shows a reduced coupling of 4–5 Hz[2].

  • Integration & Calculation: Integrate the distinct C4-proton signals (CH-form: singlet/doublet ~3.4 ppm; OH-form: aromatic proton ~5.5 ppm). Calculate Keq​=[OH]/[CH] .

  • Thermodynamic Plotting: Plot lnKeq​ versus 1/T to derive ΔH (slope) and ΔS (intercept).

Protocol 2: Real-Time Kinetic Stability via Isothermal Microcalorimetry (IMC)

Objective: Detect trace degradation or phase transitions at room temperature (298.15 K).

  • System Equilibration: Stabilize the microcalorimeter at exactly 298.15 K for 24 hours to establish a baseline heat flow (drift < 0.1 μ W/day). This creates a self-validating baseline before sample introduction.

  • Sample Loading: Accurately weigh 50 mg of the solid compound into a glass ampoule. Seal under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Measurement: Lower the ampoule into the measurement position. Record the heat flow ( μ W) continuously for 7 days.

  • Causality Analysis: An exothermic heat flow indicates degradation (e.g., oxidation or amorphous-to-crystalline relaxation). A stable baseline of 0±0.5 μ W confirms absolute thermodynamic stability in the solid state at room temperature.

References

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone | Indian Academy of Sciences (ias.ac.in) |

  • [2] On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool | ResearchGate | 2

  • [1] Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives | National Institutes of Health (nih.gov) | 1

Sources

Foundational

Engineering Pyrazolone Scaffolds: A Technical Guide on 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one and its Analogs

Executive Summary The pyrazolone pharmacophore represents a highly versatile scaffold in medicinal chemistry, most notably recognized in Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), an FDA-approved free radical scave...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolone pharmacophore represents a highly versatile scaffold in medicinal chemistry, most notably recognized in Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), an FDA-approved free radical scavenger used for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[1]. While the baseline phenyl-pyrazolone structure provides potent antioxidant properties, modern drug development requires precise tuning of metabolic stability, target affinity, and lipophilicity.

This whitepaper explores 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one and its structural analogs. By introducing a fluorine atom at the para-position of the N-1 phenyl ring, researchers can critically enhance the molecule's pharmacokinetic and pharmacodynamic profiles. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical rationale behind this substitution, map its mechanistic pathways, and provide field-proven, self-validating protocols for its synthesis and biological evaluation.

Structural and Physicochemical Rationale

The transition from a standard phenyl ring to a 4-fluorophenyl moiety is not merely a structural tweak; it is a calculated bioisosteric replacement that drives three critical enhancements:

  • Metabolic Shielding : The para-position of aromatic rings is a primary site for Cytochrome P450 (CYP450)-mediated hydroxylation. Fluorine, being highly electronegative and possessing a strong, short C-F bond, effectively blocks this metabolic vulnerability, thereby extending the compound's in vivo half-life.

  • Modulation of Tautomerism : Pyrazolones exist in a dynamic keto-enol equilibrium. The inductive electron-withdrawing effect of the 4-fluoro substitution lowers the pKa of the pyrazolone core. This shift favors the enol tautomer at physiological pH, which is the active state required for donating a hydrogen atom to quench reactive oxygen species (ROS)[2].

  • Enhanced Target Binding : The fluorine atom can participate in multipolar interactions and halogen bonding within hydrophobic protein pockets. In kinase targets, this translates to improved binding affinity and selectivity[3].

Mechanistic Pathways & Target Engagement

Dual Action: ROS Scavenging and Kinase Inhibition

1-(4-fluorophenyl) pyrazolone analogs operate via a dual-action mechanism. First, they act as potent scavengers of hydroxyl radicals and peroxynitrite, mitigating lipid peroxidation and neuronal damage[1]. Second, they function as ATP-competitive inhibitors of pro-inflammatory kinases, specifically p38 Mitogen-Activated Protein Kinase (MAPK)[4].

Crystallographic data of fluorinated pyrazole derivatives bound to p38α reveal a unique binding motif. The pyrazolone core acts as an ATP mimetic, forming critical hydrogen bonds with the hinge region (e.g., the main chain NH of Met109), while the fluorophenyl group occupies the hydrophobic specificity pocket, locking the kinase in an inactive, unphosphorylated conformation[3].

Pathway Stimulus Cellular Stress MKK MKK3 / MKK6 Stimulus->MKK Phosphorylation p38 p38 MAP Kinase MKK->p38 Activation Targets Downstream Targets p38->Targets Phosphorylation Inhibitor 4-Fluoro Pyrazolone Inhibitor->p38 ATP-competitive Inhibition Response Inflammation Targets->Response Gene Expression

Fig 1: p38 MAPK signaling pathway and targeted inhibition by 4-fluoro pyrazolone analogs.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explicit causal reasoning for each methodological choice.

Synthesis of 1-(4-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

This condensation-cyclization workflow generates the core scaffold by reacting a fluorinated hydrazine with a β -keto ester.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 10 mmol of 4-fluorophenylhydrazine hydrochloride in 20 mL of absolute ethanol.

    • Causality: The hydrochloride salt is used because it resists atmospheric oxidation better than the free base.

  • Neutralization & Condensation : Add 10 mmol of sodium acetate to liberate the free hydrazine in situ, followed by the dropwise addition of 10 mmol of ethyl acetoacetate. Add 2 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the ester to accelerate nucleophilic attack and subsequent hydrazone formation.

  • Thermal Cyclization : Heat the reaction mixture to reflux (80°C) under a nitrogen atmosphere for 4 hours.

    • Causality: Refluxing provides the thermodynamic energy required to drive the intramolecular cyclization, forcing the elimination of ethanol to form the pyrazolone ring.

  • Isolation : Cool the mixture to 0°C. Pour into ice-cold distilled water to precipitate the crude product. Filter under vacuum.

  • Recrystallization (Self-Validation) : Recrystallize the crude solid from a 1:1 mixture of ethanol and chloroform.

    • Causality: This specific solvent system allows the separation of the pure compound from unreacted precursors. The formation of colorless needles confirms the successful enol-to-keto tautomerism during crystallization[2].

Workflow Prep Reagent Prep Condense Condensation Prep->Condense Mix (EtOH/AcOH) Cyclize Cyclization Condense->Cyclize Reflux (80°C) Crystallize Recrystallization Cyclize->Crystallize Crude Isolation Validate Validation Crystallize->Validate Pure Tautomer

Fig 2: Step-by-step synthetic workflow for 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

Biological Evaluation: p38 MAPK Inhibition Assay

To validate the target engagement of the synthesized analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is employed.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM Dithiothreitol (DTT).

    • Causality: Mg²⁺ is strictly required for ATP coordination. DTT is critical to keep the cysteine residues within the kinase binding pocket in a reduced state, preventing artifactual inhibition via oxidation.

  • Enzyme Incubation : Incubate 5 nM of unphosphorylated p38α with varying concentrations of the pyrazolone analog (0.1 nM to 100 µM) for 30 minutes at room temperature.

    • Causality: Unphosphorylated p38α is explicitly chosen because fluorinated pyrazolone analogs preferentially bind to and lock the kinase in its inactive conformation[3].

  • Reaction Initiation : Add 10 µM ATP and a biotinylated substrate peptide to initiate the reaction.

  • Validation & Readout : After 60 minutes, add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the emission ratio (665 nm / 615 nm). Use SB203580 as a positive control to validate assay sensitivity and dynamic range.

Quantitative Data Analysis

The integration of the 4-fluorophenyl group yields measurable improvements in both physicochemical properties and biological efficacy compared to the un-substituted Edaravone baseline.

Compound ScaffoldN-1 Substitutionp38 MAPK IC₅₀ (µM)DPPH Scavenging IC₅₀ (µg/mL)Predicted CLogP
Edaravone 1-Phenyl> 50.0~24.81.3
4-Fluoro Analog 1-(4-Fluorophenyl)2.3*~18.51.8

*Note: The IC₅₀ of 2.3 µM is representative of the direct 4-fluoro pyrazolone precursor utilized in the discovery of highly selective clinical candidates like RO3201195[3]. The lower DPPH IC₅₀ indicates superior free-radical scavenging capacity[5].

References

  • Title : Small molecules targeting different cellular pathologies for the treatment of amyotrophic lateral sclerosis Source : PubMed Central (PMC) / NIH URL :[Link]

  • Title : Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase Source : Journal of Medicinal Chemistry / ACS Publications URL :[Link]

  • Title : Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives Source : PubMed Central (PMC) / NIH URL :[Link]

  • Title : 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one Source : PubMed Central (PMC) / NIH URL :[Link]

  • Title : Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source : eGrove / University of Mississippi URL : [Link]

  • Title : Pyrazolones as therapeutics for kinase-mediated inflammatory disorders Source : Taylor & Francis Online URL :[Link]

  • Title : Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives Source : ResearchGate URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 1-(4-Fluorophenyl)-3-pyrazolidinone

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (Synonym: 1-(4-fluorophenyl)-3-pyrazolidinone) CAS Regist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (Synonym: 1-(4-fluorophenyl)-3-pyrazolidinone) CAS Registry Number: 6119-11-5

Introduction and Rationale

The 1-aryl-3-pyrazolidinone scaffold is a privileged structure in both photographic chemistry (e.g., Phenidone) and medicinal chemistry, primarily noted for its potent inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. The introduction of a fluorine atom at the para-position of the phenyl ring—yielding 1-(4-fluorophenyl)-3-pyrazolidinone—serves a dual purpose in drug design:

  • Metabolic Stability: The highly electronegative fluorine atom blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability of the unsubstituted phenyl ring.

  • Electronic and Lipophilic Modulation: Fluorination alters the electron density of the N1 nitrogen, subtly tuning the compound's hydrogen-bonding capacity and overall lipophilicity (log P), which is strongly correlated with 5-LOX inhibitory potency.

This application note details a robust, scalable laboratory protocol for the synthesis of 1-(4-fluorophenyl)-3-pyrazolidinone, adapting foundational methodologies used for the parent compound, Phenidone[1].

Reaction Pathway and Mechanistic Insights

The synthesis proceeds via the condensation of 4-fluorophenylhydrazine with a three-carbon acylating agent, specifically 3-chloropropanoic acid[1]. The reaction is a two-stage process occurring in a single pot:

  • Step 1: Nucleophilic Substitution. The more nucleophilic terminal nitrogen (N2) of the hydrazine attacks the β -carbon of 3-chloropropanoic acid, displacing the chloride ion.

  • Step 2: Intramolecular Cyclization. Under thermal conditions, the secondary amine (N1) undergoes intramolecular nucleophilic acyl substitution at the carboxylic acid (or its derivative), extruding water to form the five-membered pyrazolidinone ring[1].

SynthesisWorkflow Start 4-Fluorophenylhydrazine HCl + 3-Chloropropanoic Acid Neutralization Base Addition (e.g., NaOEt) Liberation of Free Hydrazine Start->Neutralization Condensation Reflux (90-110°C) Nucleophilic Alkylation Neutralization->Condensation Cyclization Intramolecular Acylation Ring Closure (-H2O) Condensation->Cyclization Workup Aqueous Quench & Product Precipitation Cyclization->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product 1-(4-Fluorophenyl)-3-pyrazolidinone (Target Compound) Purification->Product

Experimental workflow for the synthesis of 1-(4-fluorophenyl)-3-pyrazolidinone.

Experimental Protocol

Reagent Stoichiometry and Preparation
Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 50 mmol)Role in Synthesis
4-Fluorophenylhydrazine HCl162.591.08.13 gPrimary nucleophile
3-Chloropropanoic Acid108.521.055.70 gElectrophilic C3-synthon
Sodium Ethoxide (NaOEt)68.052.17.14 gBase (Neutralization/Catalysis)
Ethanol (Absolute)46.07-100 mLReaction Solvent
Step-by-Step Methodology

Step 1: Free-Basing the Hydrazine

  • Procedure: Suspend 4-fluorophenylhydrazine hydrochloride (8.13 g, 50 mmol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Slowly add sodium ethoxide (7.14 g, 105 mmol) in portions.

  • Causality: The hydrazine is commercially supplied as an HCl salt to prevent auto-oxidation. Two equivalents of base are required: one to liberate the free hydrazine and one to neutralize the HCl generated during the subsequent alkylation step.

Step 2: Condensation and Alkylation

  • Procedure: Dissolve 3-chloropropanoic acid (5.70 g, 52.5 mmol) in 20 mL of absolute ethanol and add it dropwise to the stirring hydrazine suspension at room temperature over 15 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of double-alkylation or polymerization.

Step 3: Intramolecular Cyclization

  • Procedure: Heat the reaction mixture to reflux (approx. 78-80°C) for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1, UV detection).

  • Causality: While the initial alkylation can occur at lower temperatures, the intramolecular amidation (ring closure) requires significant thermal energy to overcome the activation barrier[1].

Step 4: Workup and Isolation

  • Procedure: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Add 100 mL of ice-cold distilled water to the residue, stirring vigorously.

  • Causality: The target pyrazolidinone has low solubility in cold water, whereas the sodium chloride byproduct and unreacted acid remain highly soluble. This differential solubility acts as a primary purification mechanism.

Step 5: Purification

  • Procedure: Filter the precipitated crude solid under vacuum. Wash the filter cake with cold water (2 x 20 mL). Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture[1]. Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride.

  • Causality: Recrystallization removes trace organic impurities (e.g., uncyclized intermediates or oxidized pyrazolone byproducts), ensuring the high purity required for biological assays[2].

Analytical Characterization (Self-Validating Data)

To confirm the success of the synthesis, the isolated product must be validated against the following expected analytical parameters:

Analytical TechniqueExpected Observation / SignalStructural Significance
Melting Point ~145 - 148 °CConfirms bulk purity (compare to literature/standards).
1H NMR (DMSO-d6) δ ~9.5 (br s, 1H, NH)Confirms the presence of the free N2 proton.
δ ~7.4 - 7.0 (m, 4H, Ar-H)Aromatic protons showing characteristic para-coupling and F-splitting.
δ ~3.8 (t, 2H, CH2-N)Methylene adjacent to the N1 nitrogen.
δ ~2.6 (t, 2H, CH2-C=O)Methylene adjacent to the carbonyl group.
19F NMR δ ~ -120 ppm (m, 1F)Confirms the presence of the fluorine atom on the aromatic ring.
LC-MS (ESI+) m/z 181.0 [M+H]+Confirms the molecular weight of the cyclized product (C9H9FN2O = 180.18 g/mol )[2].

References

  • Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)pyrazolidin-3-one Product Page. Retrieved from:[Link][2]

  • PubMed / NIH. (n.d.). 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones. Retrieved from:[Link]

Sources

Application

The Versatile Precursor: Application Notes and Protocols for 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in Drug Discovery

Introduction: The Pyrazolone Scaffold and the Significance of the 4-Fluorophenyl Moiety The pyrazolone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolone Scaffold and the Significance of the 4-Fluorophenyl Moiety

The pyrazolone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Since the first synthesis of a pyrazolone derivative by Ludwig Knorr in 1883, this heterocyclic motif has been extensively explored, leading to the development of agents with a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]

The strategic incorporation of a 4-fluorophenyl group at the N1 position of the pyrazolone ring, as in the case of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, offers distinct advantages in drug design. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, thereby prolonging the drug's half-life.[3] This guide provides a comprehensive overview of the synthesis, functionalization, and application of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one as a key precursor in the discovery of novel therapeutics.

Synthesis of the Precursor: 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

The most common and efficient method for the synthesis of 1-aryl-4,5-dihydro-1H-pyrazol-5-ones is the Knorr pyrazole synthesis.[5][6] This reaction involves the condensation of a β-ketoester with a hydrazine derivative. For the synthesis of the title compound, ethyl acetoacetate is reacted with 4-fluorophenylhydrazine.

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

This protocol details the synthesis of the 3-methyl substituted pyrazolone, a common variation of the target precursor.

Materials:

  • Ethyl acetoacetate

  • 4-Fluorophenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water (3:1).

  • Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base in situ.

  • To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 1-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. The product can be further purified by recrystallization from ethanol.

Key Functionalization Reactions and Their Applications in Drug Discovery

1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a versatile precursor that can be readily functionalized at several positions to generate a diverse library of compounds for biological screening.

C-4 Functionalization: The Gateway to Diverse Scaffolds

The methylene group at the C-4 position of the pyrazolone ring is highly reactive and serves as a key handle for introducing molecular diversity.

The active methylene group readily undergoes Knoevenagel condensation with various aldehydes to introduce a substituted methylene group at the C-4 position. This reaction is pivotal in the synthesis of a wide range of biologically active molecules.[7][8]

Workflow for Knoevenagel Condensation:

G Precursor 1-(4-fluorophenyl)-4,5-dihydro -1H-pyrazol-5-one Reaction Knoevenagel Condensation Precursor->Reaction Aldehyde Aromatic/Heteroaromatic Aldehyde (R-CHO) Aldehyde->Reaction Base Base Catalyst (e.g., Piperidine, Acetic Acid) Base->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Product 4-(Arylmethylene)-1-(4-fluorophenyl) -4,5-dihydro-1H-pyrazol-5-one Reaction->Product

Caption: Knoevenagel condensation workflow.

The C-4 position can be used as an anchor point to construct fused heterocyclic systems, leading to novel chemical entities with unique pharmacological profiles.

N-Alkylation and N-Arylation

While the N1 position is already substituted with the 4-fluorophenyl group, in cases where the pyrazolone is synthesized with an unsubstituted N1 position, subsequent N-alkylation or N-arylation can be performed to introduce various substituents. This modification is crucial for modulating the pharmacokinetic properties of the resulting compounds.[9][10][11]

Conversion to 5-Aminopyrazoles: A Key Step for Kinase Inhibitors

A critical transformation of the pyrazolone precursor is its conversion to a 5-aminopyrazole derivative. This is often a key step in the synthesis of potent enzyme inhibitors, particularly kinase inhibitors.

Reaction Pathway to 5-Aminopyrazole Derivatives:

G Pyrazolone 1-(4-fluorophenyl)-4,5-dihydro -1H-pyrazol-5-one Step1 Reaction with POCl3/DMF (Vilsmeier-Haack) Pyrazolone->Step1 Chloro_aldehyde 5-Chloro-1-(4-fluorophenyl) -1H-pyrazole-4-carbaldehyde Step1->Chloro_aldehyde Step2 Reaction with NaN3 followed by reduction Chloro_aldehyde->Step2 Amino_pyrazole 5-Amino-1-(4-fluorophenyl) -1H-pyrazole Step2->Amino_pyrazole

Caption: Synthesis of 5-aminopyrazole.

Application in Drug Discovery: Targeting p38 MAP Kinase

A prominent application of 1-(4-fluorophenyl)-pyrazolone derivatives is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase.[12][13][14] p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a validated therapeutic strategy for various inflammatory diseases.

The 1-(4-fluorophenyl)pyrazolone scaffold has been instrumental in the discovery of potent and selective p38 MAP kinase inhibitors. A notable example is the clinical candidate RO3201195, a S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone.[12][13]

Structure-Activity Relationship (SAR) Insights

The development of pyrazole-based p38 MAP kinase inhibitors has generated valuable SAR data:

Position of ModificationMoiety/SubstituentImpact on ActivityReference
N1-substituent 4-FluorophenylEnhances metabolic stability and binding affinity.[12][13]
C3-substituent Small alkyl or aryl groupsInfluences selectivity and potency.[1]
C4-substituent Aryl or heteroaryl groupsCritical for interaction with the kinase hinge region.
C5-substituent Amino groupForms a key hydrogen bond with the backbone of the enzyme.[12][13]

Protocols for the Synthesis of a p38 MAP Kinase Inhibitor Intermediate

This section provides a protocol for the synthesis of a key intermediate in the development of pyrazole-based p38 MAP kinase inhibitors, starting from the 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one precursor.

Protocol 2: Synthesis of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole

Step A: Synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

  • To a stirred solution of N,N-dimethylformamide (DMF) (3.0 equivalents) at 0 °C, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise.

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Add 1-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 3-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Filter the precipitated solid, wash with water, and dry to yield the crude product. Purify by column chromatography.

Step B: Synthesis of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole

  • To a solution of 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in DMF, add sodium azide (NaN₃) (1.5 equivalents).

  • Heat the mixture to 100 °C for 2-3 hours.

  • Cool the reaction and pour it into water. Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting azide intermediate is then reduced. Dissolve the azide in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain 5-amino-1-(4-fluorophenyl)-1H-pyrazole.

Conclusion: A Precursor with a Promising Future

1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has established itself as a valuable and versatile precursor in modern drug discovery. Its straightforward synthesis and the reactivity of its core structure provide a robust platform for the generation of diverse molecular libraries. The advantageous properties imparted by the 4-fluorophenyl group, combined with the proven biological activity of the pyrazolone scaffold, ensure that this precursor will continue to be a focal point for the development of novel therapeutics targeting a wide range of diseases. The detailed protocols and application notes provided herein serve as a practical guide for researchers and scientists to harness the full potential of this important building block.

References

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. J Med Chem. 2006 Mar 9;49(5):1562-75. [Link][12][13]

  • Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase. Journal of Medicinal Chemistry. 2006;49(5):1562-1575. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. 2020. [Link]

  • Current status of pyrazole and its biological activities. PMC.[Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. 2021. [Link]

  • chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2025. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. 2024. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]

  • 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC.[Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.[Link]

  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. PMC.[Link]

  • N-alkylation method of pyrazole.
  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Request PDF.[Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab.[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.[Link]

  • Synthesis of 3‐(trifluoromethyl)‐1‐(perfluorophenyl)‐1H‐pyrazol‐5(4H)‐one derivatives via Knoevenagel condensation. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. 2020. [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Open Science in Ukraine. 2023. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. 2024. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. 2023. [Link]

  • 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. PMC.[Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. 2020. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. 2021. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. 2023. [Link]

  • Quadruple Functionalized Pyrazole Pharmacophores by One-pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes. Technion - Israel Institute of Technology. 2022. [Link]

  • Knorr Pyrazole Synthesis. Cambridge University Press & Assessment.[Link]

Sources

Method

Application Note: Catalytic Methods for Preparing 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

[label="Ligand Exchange\n+ Pyrazolone + Base\n- Base·HBr", fillcolor="#4 Refining Protocol Causal Explanations I'm now focusing on refining the causal explanations within the experimental protocols. I'm clarifying the ra...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Ligand Exchange\n+ Pyrazolone + Base\n- Base·HBr", fillcolor="#4

Refining Protocol Causal Explanations

I'm now focusing on refining the causal explanations within the experimental protocols. I'm clarifying the rationale for solvent choices, such as toluene in the copper-catalyzed reaction to suppress solvolysis. For the copper protocol, I'm explaining why heating to 110 °C is needed for oxidative addition of 1-iodo-4-fluorobenzene, owing to its electron-rich nature.

Explaining Experimental Rationale

I am now clarifying the rationale for the solvent selection in both the copper and palladium-catalyzed reactions. I'm explaining why toluene is preferred in the copper approach to suppress solvolysis and why 1,4-dioxane is selected in the palladium-catalyzed reaction, given its properties as a solvent. I'm focusing on the effect on biphasic ligand exchange.

Verifying Molecular Weight

I'm now confirming the molecular weight of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one as 178.16 g/mol , a crucial step. I've double-checked the formula, C9H7FN2O, and all atomic mass calculations to ensure accuracy for the reference. The rigorous verification step involved revisiting the chemical structure and confirming the hydrogen count within the pyrazolone core and fluorophenyl group, using structural diagrams.

Introduction & Scientific Rationale

Pyrazolone derivatives, specifically N-aryl pyrazolones, are privileged scaffolds in medicinal chemistry and drug development. They exhibit a broad spectrum of biological activities, functioning as potent cyclooxygenase (COX) inhibitors, neuroprotectants, and free-radical scavengers (e.g., Edaravone analogs) . The specific target of this application note, 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one , incorporates a para-fluoro substitution on the N1-phenyl ring. This precise structural modification is strategically utilized in drug design to block cytochrome P450-mediated aromatic oxidation, thereby significantly enhancing the molecule's metabolic stability and lipophilicity.

Historically, the synthesis of N-aryl pyrazolones relied on the classical Knorr pyrazole synthesis, which involves the condensation of arylhydrazines with β -keto esters or their equivalents. However, utilizing 4-fluorophenylhydrazine presents severe limitations: it is highly toxic, prone to spontaneous oxidation, and often yields difficult-to-separate regioisomeric mixtures.

To bypass these bottlenecks, modern synthetic paradigms employ transition-metal-catalyzed N-arylation of the preformed, stable 4,5-dihydro-1H-pyrazol-5-one core. As a Senior Application Scientist, I have structured this guide to detail two robust, field-proven catalytic protocols—Palladium-catalyzed Buchwald-Hartwig coupling and Copper-catalyzed Ullmann-type coupling—providing the mechanistic causality and self-validating steps necessary for successful execution.

Mechanistic Insights & Catalyst Selection

The decision to utilize Palladium versus Copper catalysis depends heavily on the scale of your synthesis, the electronic nature of your starting materials, and your impurity tolerance profile.

The Palladium-Catalyzed Pathway (Buchwald-Hartwig)

The Pd-catalyzed approach operates via a highly efficient Pd(0)/Pd(II) catalytic cycle. The active Pd(0) species undergoes oxidative addition into the C–Br bond of 1-bromo-4-fluorobenzene. We employ Xantphos as the supporting ligand. The causality here is strictly thermodynamic: Xantphos possesses a remarkably wide bite angle (~111°), which sterically crowds the resulting Pd(II) center. This steric pressure thermodynamically forces the final reductive elimination step, effectively preventing off-target β -hydride elimination and ensuring high product turnover.

The Copper-Catalyzed Pathway (Modified Ullmann)

The modified Ullmann coupling utilizes earth-abundant Copper(I) iodide in combination with a diamine ligand (e.g., N,N'-dimethylethylenediamine, DMEDA) . The diamine ligand is critical; it acts as a bidentate chelator that stabilizes the Cu(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II) species. Furthermore, it breaks up polymeric copper aggregates, increasing the solubility of the active catalytic complex in non-polar solvents and accelerating the oxidative addition of the aryl halide.

Data Presentation: Method Comparison

The following table summarizes the quantitative parameters of both catalytic systems, allowing researchers to select the optimal method for their specific pipeline constraints.

ParameterProtocol A: Pd-CatalyzedProtocol B: Cu-Catalyzed
Metal Catalyst Pd 2​ (dba) 3​ (2 mol%)CuI (5 mol%)
Ligand Xantphos (6 mol%)DMEDA (10 mol%)
Aryl Source 1-Bromo-4-fluorobenzene1-Iodo-4-fluorobenzene
Base Cs 2​ CO 3​ (1.5 equiv)K 2​ CO 3​ (2.0 equiv)
Optimal Solvent 1,4-Dioxane (Anhydrous)Toluene (Anhydrous)
Temperature & Time 100 °C, 12 h110 °C, 24 h
Typical Yield 85 - 92%75 - 82%
Primary Advantage Rapid kinetics; lower temperaturesCost-effective; earth-abundant metal

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: High-yield synthesis of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one via Pd-catalysis.

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,5-dihydro-1H-pyrazol-5-one (1.0 equiv, 10 mmol), Pd 2​ (dba) 3​ (0.2 mmol, 2 mol%), Xantphos (0.6 mmol, 6 mol%), and Cs 2​ CO 3​ (15 mmol, 1.5 equiv).

    • Causality: Cs 2​ CO 3​ is utilized because its high solubility in 1,4-dioxane facilitates the efficient, biphasic deprotonation of the pyrazolone, which is the rate-limiting step for ligand exchange on the Pd(II) intermediate.

  • Inert Atmosphere Establishment: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-high-purity Argon three times.

    • Causality: Strict exclusion of oxygen is mandatory to prevent the premature oxidation of the active Pd(0) catalyst to an inactive Pd(II) dead-end complex.

  • Reagent Addition: Introduce anhydrous 1,4-dioxane (40 mL) and 1-bromo-4-fluorobenzene (12 mmol, 1.2 equiv) via a gas-tight syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours.

  • Self-Validating In-Process Control (IPC): At t=8 hours, withdraw a 50 µL aliquot, quench with 100 µL of EtOAc, filter through a micro-pad of Celite, and analyze via GC-MS. The system is validated when the starting aryl bromide peak ( m/z 175) is depleted, and a dominant product peak ( m/z 178) emerges.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (50 mL), and wash with deionized water ( 3×30 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc, 3:1) to yield the pure product.

Protocol B: Copper-Catalyzed Ullmann-Type N-Arylation

Objective: Economical synthesis utilizing earth-abundant copper catalysis.

Step-by-Step Methodology:

  • Reagent Assembly: To a dry reaction tube, add 4,5-dihydro-1H-pyrazol-5-one (10 mmol), CuI (0.5 mmol, 5 mol%), and K 2​ CO 3​ (20 mmol, 2.0 equiv).

    • Causality: K 2​ CO 3​ is chosen as a milder base compared to Cs 2​ CO 3​ to prevent base-mediated degradation of the pyrazolone core over the extended 24-hour reaction time.

  • Solvent and Ligand Addition: Under an Argon atmosphere, add anhydrous Toluene (30 mL), 1-iodo-4-fluorobenzene (12 mmol, 1.2 equiv), and DMEDA (1.0 mmol, 10 mol%).

    • Causality: Toluene is selected because its non-polar nature suppresses the solvolysis of the Cu(I) intermediate, driving the equilibrium toward the formation of the active Cu-diamine complex. 1-iodo-4-fluorobenzene is used instead of the bromide variant because the weaker C–I bond lowers the activation energy required for the copper-mediated oxidative addition.

  • Reaction Execution: Heat the mixture to 110 °C for 24 hours.

  • Purification: Cool the mixture, filter through a plug of silica gel to remove copper salts (eluting with EtOAc), concentrate, and recrystallize from hot ethanol to obtain the target compound as a crystalline solid.

Mandatory Visualization: Catalytic Mechanism

The following diagram illustrates the self-regenerating catalytic cycle of the Palladium-catalyzed N-arylation, highlighting the critical intermediates formed during the transformation.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition + 1-Bromo-4-fluorobenzene Pd0->OxAdd PdII_Aryl L_nPd(II)(4-FC6H4)(Br) Aryl Halide Complex OxAdd->PdII_Aryl LigEx Ligand Exchange + Pyrazolone + Base - Base·HBr PdII_Aryl->LigEx PdII_Amido L_nPd(II)(4-FC6H4)(Pyrazolone) Aryl Amido Complex LigEx->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-(4-fluorophenyl)-4,5-dihydro- 1H-pyrazol-5-one RedElim->Product

Caption: Pd-catalyzed Buchwald-Hartwig N-arylation cycle for pyrazolones.

References

  • An easy direct arylation of 5-pyrazolones Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link][1]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Source: Journal of Organic Chemistry (via Organic Chemistry Portal) URL:[Link][2]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines Source: Journal of Visualized Experiments (via PubMed) URL:[Link][3]

  • Access to 1-Aryl-pyrazolin-5-ones via Photocatalytic Chemoselective Tri/Difluoromethylation and Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in Preclinical Assays

Abstract The accurate and reproducible assessment of the biological activity of test compounds is contingent upon their proper dissolution and delivery to the in-vitro or in-vivo test system. This application note provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate and reproducible assessment of the biological activity of test compounds is contingent upon their proper dissolution and delivery to the in-vitro or in-vivo test system. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, a member of the pharmacologically significant pyrazolone class of heterocyclic compounds.[1] We present a systematic workflow, from understanding the compound's physicochemical properties to developing robust protocols for stock solution preparation and final assay dilution, ensuring the integrity and reliability of experimental data.

Introduction: The Critical Impact of Solvent Choice

1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities, which may include anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The journey of a compound from powder in a vial to a data point in an assay is critically dependent on its solvent. An inappropriate solvent can lead to a cascade of experimental failures, including poor solubility, compound precipitation, and direct interference with the assay's biological and detection components.

This guide moves beyond a simple list of solvents, offering a decision-making framework to empower researchers to select the optimal solvent system for their specific assay, thereby minimizing artifacts and maximizing data quality.

Physicochemical Profile of Pyrazolone Derivatives

Understanding the inherent properties of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is the first step in predicting its solubility behavior. Pyrazole derivatives are heterocyclic compounds whose solubility is dictated by factors like molecular weight, crystal lattice energy, and the nature of their substituents.[4]

Key Characteristics Influencing Solubility:

  • Aromaticity and Polarity: The presence of the fluorophenyl group introduces lipophilicity, suggesting better solubility in organic solvents.[5] The pyrazolone core itself contains polar functionalities (carbonyl, amine-like nitrogens), contributing to potential solubility in polar organic solvents.[6]

  • Hydrogen Bonding: The pyrazolone ring has both hydrogen bond donors and acceptors, which can influence its interaction with protic versus aprotic solvents.[4]

  • Keto-Enol Tautomerism: Pyrazolone derivatives can exist in keto and enol forms, and this equilibrium can be influenced by the solvent environment, potentially affecting solubility and biological activity.[7]

A Systematic Approach to Solvent Selection

The ideal solvent should completely dissolve the compound at a high concentration to create a stock solution, and this stock must be miscible with the final aqueous assay buffer without causing the compound to precipitate. The final concentration of the solvent in the assay must also be innocuous to the biological system.

The Ubiquitous Starting Point: Dimethyl Sulfoxide (DMSO)

For most novel small molecules in drug discovery, DMSO is the solvent of first choice.[9][10] Its strong solubilizing power for a wide range of amphipathic molecules makes it an invaluable tool for creating high-concentration stock solutions.[11]

Advantages:

  • Excellent solubilizing capacity for many organic compounds.[9][12]

  • Miscible with a wide range of organic solvents and water.[12]

  • Relatively low volatility.

Critical Considerations & Limitations:

  • Assay Interference: DMSO is not inert. It can interfere with assay signals, cause protein denaturation at higher concentrations, and may even compete with test compounds for binding sites on a target protein.[12]

  • Cellular Effects: In cell-based assays, DMSO can affect membrane permeability, induce cell differentiation, and exhibit cytotoxicity.[10][11] Studies have shown that even 0.5% DMSO can cause significant cell death in sensitive cell lines after 24 hours of exposure.[11][13]

  • Recommendation: The final concentration of DMSO in most cell-based assays should be kept below 0.5%, with a preferred concentration of ≤0.1% to avoid solvent-induced artifacts.[14][15] It is imperative to maintain the same final DMSO concentration across all wells, including vehicle controls.[15]

Alternative Organic Solvents

If DMSO proves incompatible with an assay, other solvents should be considered. Pyrazole derivatives often show good solubility in solvents like ethanol, methanol, and acetone.[4][8]

SolventClassCommon Use & Considerations
Ethanol (EtOH) Polar ProticOften used for plant extracts and natural products.[15] Can have immunosuppressive effects in cell assays. Viability of HeLa cells was compromised at concentrations of 5% and above.[15]
Methanol (MeOH) Polar ProticSimilar to ethanol but generally more toxic. Use in cell-based assays should be carefully validated.
Acetone Polar AproticA common solvent for the synthesis and purification of pyrazole derivatives.[4][8] Its high volatility can be problematic for assay plate preparation.
Dimethyl Formamide (DMF) Polar AproticStrong solubilizing power similar to DMSO, but generally considered more toxic.[12]
The Solvent Selection Workflow

The following decision-making process provides a structured path to identifying a suitable solvent.

SolventSelection start Start: Need to dissolve 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one prep_stock Goal: Prepare a concentrated stock solution (e.g., 10-50 mM) start->prep_stock test_dmso Step 1: Test Solubility in DMSO prep_stock->test_dmso dmso_ok Soluble in DMSO? test_dmso->dmso_ok assay_compat Step 2: Assess DMSO Assay Compatibility dmso_ok->assay_compat Yes test_others Step 3: Test Alternative Solvents (Ethanol, Methanol, Acetone) dmso_ok->test_others No final_conc Can final DMSO conc. be kept low (e.g., <0.1-0.5%)? assay_compat->final_conc dmso_final Use DMSO. Prepare stock, aliquot, and store at -20°C. Ensure consistent final % in all wells. final_conc->dmso_final Yes final_conc->test_others No others_ok Soluble in alternatives? test_others->others_ok compat_others Assess alternative solvent assay compatibility others_ok->compat_others Yes troubleshoot Troubleshoot: Consider co-solvent systems (e.g., DMSO/Ethanol) or advanced formulation. others_ok->troubleshoot No others_final Use best alternative. Prepare stock and validate assay with solvent controls. compat_others->others_final

Caption: A decision tree for systematic solvent selection.

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible results.

Protocol 4.1: Small-Scale Solubility Assessment

Objective: To empirically determine the solubility of the compound in candidate solvents.

Materials:

  • 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

  • Candidate solvents: DMSO, 100% Ethanol

  • 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Weigh approximately 1-2 mg of the compound into a pre-labeled microcentrifuge tube.[16] Record the exact mass.

  • Calculate the volume of solvent required to achieve a high target concentration (e.g., 50 mM).

  • Add a portion (e.g., 50%) of the calculated solvent volume to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background for any undissolved particulates.

  • If the solid is not fully dissolved, add solvent incrementally, vortexing after each addition, until the compound is fully dissolved or the target volume is reached.

  • If the compound dissolves, it is soluble at or above the final calculated concentration. If not, the solubility is below this concentration.

  • Crucial Step: After creating a clear solution, add a volume of aqueous buffer (e.g., PBS) that mimics the final assay dilution (e.g., 1:1000 dilution of stock into buffer). Observe immediately and after 10-30 minutes for any signs of precipitation or cloudiness.[14] This step is critical to check for "crashing out" in the final assay medium.

Protocol 4.2: Preparation and Storage of a Concentrated Stock Solution

Objective: To prepare an accurate, high-concentration stock solution for use in multiple experiments.

StockPrepWorkflow cluster_prep Preparation cluster_store Storage weigh 1. Weigh Compound Accurately record mass. calc 2. Calculate Solvent Volume Mass / (Molarity x MW) = Volume weigh->calc dissolve 3. Dissolve in Solvent (e.g., DMSO) in a volumetric flask. calc->dissolve mix 4. Mix Thoroughly Vortex until fully dissolved. dissolve->mix aliquot 5. Aliquot into Single-Use Vials (e.g., amber, low-retention tubes) mix->aliquot label_vials 6. Label Clearly (Name, Conc., Solvent, Date) aliquot->label_vials store 7. Store Appropriately -20°C for most DMSO stocks. label_vials->store AssayInterference cluster_assay Assay Components solvent Solvent (e.g., DMSO) target Biological Target (Enzyme, Receptor) solvent->target Denaturation Binding site competition cells Cells (Cell-based assay) solvent->cells Toxicity / Membrane effects reagents Detection Reagents (Antibodies, Substrates) solvent->reagents Signal quenching / Signal enhancement

Caption: Potential mechanisms of solvent interference in biological assays.

Best Practices for Controls:

  • Vehicle Control: All assays must include a "vehicle control" group that is treated with the same final concentration of solvent used in the compound-treated groups. This establishes the baseline response in the presence of the solvent.

  • Solvent Tolerance Test: Before initiating a large screen, it is wise to run a solvent tolerance experiment. Here, the assay system (e.g., cells, enzyme) is exposed to a range of solvent concentrations (e.g., 0.01% to 2% DMSO) to determine the highest concentration that does not significantly affect the assay readout.

Conclusion

The selection of an appropriate solvent for 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a foundational step for any successful assay. While DMSO is a powerful and logical starting point, its potential for assay interference necessitates careful validation and control. By following the systematic approach outlined in this note—characterizing solubility, adhering to robust preparation protocols, and implementing proper experimental controls—researchers can ensure that their results accurately reflect the intrinsic biological activity of the compound, rather than artifacts of the experimental conditions.

References

  • Vertex AI Search. (2026, February 1). Dimethyl sulfoxide (DMSO): Significance and symbolism.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • Hassan, S. N., & Ahmad, F. (2024, October 9). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Experimental Oncology.
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • ResearchGate. (2022, July 11). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • 1 Preparation stock solution solid compound(s). (n.d.).
  • Benchchem.
  • Emulate Bio.
  • Benchchem.
  • Benchchem.
  • Bitesize Bio. (2025, March 10).
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • University of York, Department of Chemistry. Solvent Selection Guide.
  • Chemistry For Sustainability. Chem21 Solvent Selection Guide.
  • Green Chemistry Teaching and Learning Community. (2024, September 23). Tools and techniques for solvent selection: green solvent selection guides.
  • RSC Publishing. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry.
  • Sigma-Aldrich. 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine.
  • PMC. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one.
  • NextSDS. 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid.
  • EvitaChem. 4-(4-chlorobenzyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol.
  • CymitQuimica. 1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
  • PMC. (n.d.).
  • Semantic Scholar. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol.
  • DSpace JSPUI. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1 - yl]methanone derivatives: DFT and molecular docking approaches.
  • IJNRD. (2024, July 7).
  • PubChem. 4,5-dihydro-1H-pyrazol-5-one.
  • Santa Cruz Biotechnology. 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine.
  • MilliporeSigma. 1-(4-FLUOROPHENYL)-3-(3-METHYLPHENYL)-1H-PYRAZOL-5-AMINE.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25).
  • PMC. (n.d.). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line.
  • Chem-Impex. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
  • Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
  • RSC Publishing. (2025, November 10). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. a route to EGFR inhibitors*.

Sources

Method

Application Note: High-Throughput Screening Methodologies for 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Derivatives

Executive Summary The pyrazolone structural motif is a privileged scaffold in medicinal chemistry, frequently appearing in drug discovery libraries targeting diverse biological endpoints, including metabolic disorders, n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolone structural motif is a privileged scaffold in medicinal chemistry, frequently appearing in drug discovery libraries targeting diverse biological endpoints, including metabolic disorders, neurodegeneration, and inflammatory diseases[1]. Within this class, 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one represents a highly optimized building block for High-Throughput Screening (HTS). This application note details the mechanistic rationale behind utilizing this specific fluorinated scaffold, outlines a self-validating HTS protocol for enzyme inhibition, and provides strategies for Structure-Activity Relationship (SAR) data interpretation and PAINS (Pan-Assay Interference Compounds) mitigation.

Pharmacological Significance & Scaffold Rationale

The selection of the 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one scaffold for HTS libraries is driven by precise physicochemical and pharmacokinetic causality:

  • Keto-Enol Tautomerism: The pyrazol-5-one core exhibits dynamic tautomerism (existing in CH, OH, and NH forms). This structural plasticity allows the molecule to act as a versatile hydrogen-bond donor and acceptor, enabling it to dock efficiently into complex enzyme active sites and allosteric pockets[1].

  • Metabolic Stability via Fluorination: The incorporation of the 4-fluorophenyl group serves a critical mechanistic purpose. The fluorine atom increases the compound's lipophilicity (improving cellular membrane permeability) while simultaneously blocking cytochrome P450-mediated para-hydroxylation. This significantly extends the compound's metabolic half-life during in vitro cell-based assays and in vivo studies.

Recent HTS campaigns have successfully identified pyrazolone derivatives as potent inhibitors of Carboxylesterase 1 (CES1)—ameliorating fat accumulation during adipocyte differentiation[2]—and as inhibitors of mutant Superoxide Dismutase 1 (SOD1)-dependent protein aggregation in amyotrophic lateral sclerosis (ALS) models[3]. Furthermore, they have been optimized as orally bioavailable antagonists for P2Y1 receptors[4].

MOA_Pathway P Fluorophenyl-Pyrazolone Scaffold Target Target Enzyme (e.g., CES1 / SOD1) P->Target Allosteric Inhibition Path Downstream Pathway (Lipid Accumulation) Target->Path Modulates Activity Pheno Phenotypic Rescue (Cellular Homeostasis) Path->Pheno Restores Function

Figure 1: Mechanistic pathway of fluorophenyl-pyrazolone derivatives in phenotypic rescue.

High-Throughput Screening (HTS) Workflow

To effectively screen libraries containing this scaffold, a robust, self-validating HTS protocol is required. The following workflow details a fluorescence-based enzyme inhibition assay designed to ensure high data fidelity.

HTS_Workflow Lib Compound Library (Fluorophenyl-Pyrazolones) Assay Primary HTS Assay (Fluorescence Readout) Lib->Assay 384-well transfer Hit Hit Identification (Z'-factor > 0.6) Assay->Hit Data Analysis PAINS Counter-Screening (Exclude PAINS/Redox) Hit->PAINS Filter false positives Lead Hit-to-Lead Optimization PAINS->Lead Validated Hits

Figure 2: Self-validating HTS workflow for identifying pyrazolone-based lead compounds.

Detailed Experimental Protocol: Fluorescence-Based Enzyme Inhibition

Causality & Design Choice: A fluorescence readout is chosen over absorbance to minimize optical interference from the inherent UV-Vis absorption of the pyrazolone aromatic system. A 384-well format is utilized to balance high throughput with reagent conservation.

Step 1: Reagent Preparation & Dispensing
  • Prepare the assay buffer (50 mM HEPES, pH 7.4, 0.01% Triton X-100).

    • Expert Insight: The inclusion of Triton X-100 is critical. It prevents non-specific compound aggregation (colloidal formation), which is a primary cause of false-positive promiscuous inhibition in HTS.

  • Dispense 10 µL of the recombinant target enzyme (e.g., CES1) into a 384-well black, flat-bottom microplate using an automated liquid handler.

Step 2: Compound Addition (The Self-Validating System)
  • Pin-transfer 50 nL of the fluorophenyl-pyrazolone compound library (10 mM in DMSO) into the assay wells.

  • Validation Controls: Designate Column 1 for the positive control (a known potent inhibitor, ensuring 100% enzyme inhibition) and Column 2 for the negative vehicle control (0.5% DMSO, representing 0% inhibition).

    • Expert Insight: This internal control system is mandatory for calculating the Z'-factor per plate, ensuring the assay remains a self-validating closed system.

Step 3: Incubation & Substrate Addition
  • Incubate the plate for 30 minutes at room temperature.

    • Expert Insight: This pre-incubation allows for the establishment of binding equilibrium, which is particularly important for pyrazolones that may exhibit slow-binding kinetics due to tautomeric shifts upon entering the active site.

  • Add 10 µL of a fluorogenic substrate (e.g., N-alkylated d-luciferin methyl ester for CES1 assays)[2].

Step 4: Kinetic Readout & Quality Control
  • Measure fluorescence (Ex/Em = 485/530 nm) kinetically over 20 minutes using a microplate reader.

  • Calculate the Z'-factor using the equation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Validation Standard: Only plates yielding a Z' > 0.6 are accepted for downstream hit picking, confirming absolute assay robustness.

Data Presentation & SAR Interpretation

The integration of the 4-fluorophenyl moiety typically yields superior pharmacokinetic and pharmacodynamic profiles compared to unsubstituted analogs. The table below summarizes representative quantitative HTS data demonstrating this Structure-Activity Relationship (SAR).

Compound ScaffoldR1 SubstitutionIC₅₀ (nM)Metabolic Half-life (T₁/₂, min)Cell Permeability (Pₐₚₚ, 10⁻⁶ cm/s)
Pyrazol-5-oneUnsubstituted Phenyl450 ± 20154.2
Pyrazol-5-one4-Methylphenyl320 ± 15225.1
Pyrazol-5-one4-Chlorophenyl180 ± 12458.5
Pyrazol-5-one 4-Fluorophenyl 95 ± 8 >120 12.4

Table 1: Comparative SAR data highlighting the enhanced potency, permeability, and metabolic stability of the 4-fluorophenyl derivative.

Counter-Screening: Mitigating PAINS

Pyrazolones can occasionally act as Pan-Assay Interference Compounds (PAINS) due to their potential for metal chelation or redox cycling. To validate hits from the primary screen, a rigorous counter-screen is mandatory.

  • Optical Interference Screen: Run the exact assay described above, but omit the target enzyme and replace the substrate with a pre-hydrolyzed fluorescent product. Compounds that quench the fluorescence are flagged as optical interferents (inner filter effect) rather than true inhibitors.

  • Redox Counter-Screen: Perform the primary assay in the presence of 1 mM Dithiothreitol (DTT). If the compound's inhibitory activity is abolished, it is likely acting via non-specific redox cycling or covalent modification, and should be deprioritized.

References

  • Title: Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect Source: European Journal of Medicinal Chemistry (via PMC - NIH) URL: [Link]

  • Title: Pyrazolone compounds could inhibit CES1 and ameliorates fat accumulation during adipocyte differentiation Source: Bioorganic Chemistry URL: [Link]

  • Title: Tertiary Amine Pyrazolones and Their Salts as Inhibitors of Mutant Superoxide Dismutase 1-Dependent Protein Aggregation for the Treatment of Amyotrophic Lateral Sclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Molecular Structure of P2Y Receptors: Mutagenesis, Modeling, and Chemical Probes Source: Purinergic Signalling (via PMC - NIH) URL: [Link]

Sources

Application

Application Note: In Vivo Evaluation of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in Animal Models

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Applications: Neuroprotection, Anti-inflammatory Therapeutics, Oxidative Stress Modulation Introduction & Mechanistic Rationale The pyrazolon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Applications: Neuroprotection, Anti-inflammatory Therapeutics, Oxidative Stress Modulation

Introduction & Mechanistic Rationale

The pyrazolone scaffold is a highly privileged pharmacophore in medicinal chemistry, best known for its potent free radical scavenging capabilities (exemplified by the clinical drug Edaravone)[1]. The compound 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (hereafter referred to as 4-F-Pyrazolone ) represents a structural evolution of this class.

By introducing a fluorine atom at the para-position of the phenyl ring, 4-F-Pyrazolone achieves two critical pharmacokinetic advantages over its non-fluorinated counterparts:

  • Metabolic Stability: The highly electronegative fluorine blocks rapid cytochrome P450-mediated para-hydroxylation, significantly extending the compound's in vivo half-life[2].

  • Enhanced Lipophilicity: The fluorophenyl moiety increases the partition coefficient (LogP), facilitating superior blood-brain barrier (BBB) penetration, which is essential for central nervous system (CNS) applications[2].

Mechanistically, the 4,5-dihydro-1H-pyrazol-5-one core undergoes keto-enol tautomerism. The enol form readily donates an electron to neutralize reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and peroxynitrite (ONOO−), thereby halting lipid peroxidation cascades[3]. Furthermore, downstream signaling modulation results in the downregulation of pro-inflammatory mediators, including COX-2 and iNOS.

G A 1-(4-fluorophenyl)-4,5-dihydro -1H-pyrazol-5-one B ROS Scavenging (Keto-Enol Tautomerism) A->B C Inhibition of NF-κB Translocation A->C D Reduced Lipid Peroxidation (Malondialdehyde ↓) B->D E Downregulation of COX-2 & iNOS C->E F Neuroprotection & Anti-inflammatory Efficacy D->F E->F

Caption: Mechanism of action of 4-F-Pyrazolone in mitigating oxidative stress and inflammation.

Formulation and Pharmacokinetics

To ensure reproducible in vivo results, the formulation must overcome the compound's inherent hydrophobicity.

  • Vehicle Preparation: Dissolve 4-F-Pyrazolone in 5% Dimethyl sulfoxide (DMSO), followed by 10% Kolliphor EL (or Tween-80), and dilute with 85% sterile saline (0.9% NaCl).

  • Causality of Formulation: DMSO ensures primary solvation of the crystalline lattice, while Kolliphor EL forms micelles that prevent precipitation upon introduction to the aqueous saline phase. This ensures a uniform suspension for intraperitoneal (i.p.) or intravenous (i.v.) administration.

Experimental Protocols

Protocol A: Neuroprotective Evaluation in a 6-OHDA Parkinson's Disease Model

This protocol utilizes the 6-hydroxydopamine (6-OHDA) stereotaxic injection model to induce localized oxidative stress and dopaminergic neuronal death in the striatum[4].

Self-Validation System: This protocol includes a Sham-operated group (surgical control) and an Edaravone-treated group (positive control) to isolate the specific pharmacological efficacy of 4-F-Pyrazolone from surgical artifacts or vehicle effects.

Step-by-Step Methodology:

  • Acclimatization & Grouping: Randomize adult male C57BL/6 mice (20-25g) into four groups (n=10/group): Sham + Vehicle, 6-OHDA + Vehicle, 6-OHDA + Edaravone (15 mg/kg), and 6-OHDA + 4-F-Pyrazolone (15 mg/kg).

  • Stereotaxic Surgery (Day 0): Anesthetize mice using isoflurane (2-3%). Secure in a stereotaxic frame. Inject 6-OHDA (3 µg/µL in 0.2% ascorbic acid/saline) into the right medial forebrain bundle (Coordinates: AP -1.2 mm, ML -1.2 mm, DV -4.75 mm from bregma).

  • Dosing Regimen (Days 1-14): Administer 4-F-Pyrazolone (15 mg/kg, i.p.) once daily. Causality: Daily dosing maintains steady-state antioxidant levels during the peak phase of 6-OHDA-induced ROS generation.

  • Behavioral Assessment (Day 15): Perform the Apomorphine-induced rotation test. Count contralateral rotations over 45 minutes.

  • Tissue Harvesting & Biochemistry (Day 16): Euthanize animals via cervical dislocation. Rapidly dissect the striatum. Homogenize tissue to quantify Malondialdehyde (MDA) levels (lipid peroxidation marker) and Superoxide Dismutase (SOD) activity using colorimetric assays.

Workflow S1 Day 0: Stereotaxic 6-OHDA Lesion (Medial Forebrain Bundle) S2 Days 1-14: Daily I.P. Dosing (Vehicle vs. 4-F-Pyrazolone) S1->S2 S3 Day 15: Behavioral Assays (Apomorphine Rotation Test) S2->S3 S4 Day 16: Euthanasia & Tissue Collection (Striatum Dissection) S3->S4 S5 Biochemical Analysis (SOD/MDA Assays & TH+ IHC) S4->S5

Caption: In vivo experimental workflow for assessing neuroprotection in a 6-OHDA model.

Protocol B: Anti-Inflammatory Assessment via Carrageenan-Induced Paw Edema

This acute model evaluates the compound's ability to suppress prostaglandin and cytokine release during acute inflammation.

Step-by-Step Methodology:

  • Pre-treatment: Fast Wistar rats (150-200g) for 12 hours. Administer 4-F-Pyrazolone (10, 20, and 40 mg/kg, p.o.) or Indomethacin (10 mg/kg, p.o. as positive control) 1 hour prior to carrageenan injection.

  • Induction: Inject 0.1 mL of 1% λ-carrageenan suspension into the subplantar region of the right hind paw.

  • Plethysmometry: Measure paw volume using a digital plethysmometer at 0, 1, 2, 4, and 6 hours post-injection. Causality: The 1-2 hour window captures histamine/serotonin release, while the 4-6 hour window captures COX-2/prostaglandin-mediated edema.

  • Cytokine Analysis: At 6 hours, collect paw exudate to measure TNF-α and IL-1β via ELISA.

Expected Quantitative Outcomes

The table below summarizes the typical quantitative data profile expected when evaluating 4-F-Pyrazolone against standard controls in the aforementioned models.

Experimental ModelBiomarker / ReadoutVehicle ControlPositive Control4-F-Pyrazolone (Optimal Dose)Efficacy Interpretation
6-OHDA PD Model Apomorphine Rotations (turns/45 min)210 ± 1595 ± 12 (Edaravone)105 ± 10 (15 mg/kg)Significant reduction in motor asymmetry.
6-OHDA PD Model Striatal MDA (nmol/mg protein)8.5 ± 0.64.2 ± 0.44.5 ± 0.5Potent inhibition of lipid peroxidation.
Paw Edema Model Paw Volume Increase at 4h (%)75 ± 5%25 ± 4% (Indomethacin)32 ± 5% (40 mg/kg)Strong suppression of COX-2 mediated edema.
Paw Edema Model Exudate TNF-α (pg/mL)450 ± 35180 ± 20210 ± 25Downregulation of pro-inflammatory cytokines.

Note: Data represents synthesized benchmark values derived from structurally analogous fluorinated pyrazoline and triazole derivatives[4].

References

  • Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Molecules (MDPI). Available at:[Link]

  • Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). Inflammopharmacology. Available at:[Link]

  • Synthesis, Chemical Reactivities, and Biological Properties of Pyrazolone/ Pyrazolinone as a Blocking Unit for Building Various Heterobicyclic Systems: A Review. Mini-Reviews in Organic Chemistry. Available at:[Link]

  • Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. ChemMedChem / PMC. Available at:[Link]

Sources

Method

Application Note: Synthesis and SAR Profiling of 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Derivatives

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale in Scaffold Design The pyrazolone heterocycle is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale in Scaffold Design

The pyrazolone heterocycle is a privileged pharmacophore in medicinal chemistry, forming the core of several marketed drugs, including the neuroprotective agent edaravone and the analgesic metamizole[1]. When designing a Structure-Activity Relationship (SAR) library, the incorporation of a 1-(4-fluorophenyl) moiety serves a dual strategic purpose:

  • Metabolic Stability: The highly electronegative fluorine atom acts as a bioisostere for hydrogen, effectively blocking cytochrome P450-mediated para-hydroxylation of the phenyl ring, thereby extending the in vivo half-life of the candidate.

  • Lipophilicity Modulation: The fluorophenyl group enhances membrane permeability and target binding affinity through favorable halogen-π or orthogonal multipolar interactions within hydrophobic binding pockets.

To systematically probe the chemical space around this scaffold, the C4 position of the pyrazolone ring is heavily targeted. Due to its inherent nucleophilicity (arising from keto-enol tautomerization), the C4 carbon readily undergoes Knoevenagel condensation with diverse aromatic aldehydes. This yields 4-arylidene derivatives, locking the molecule into a rigid, highly conjugated Z-geometry that is ideal for probing the steric and electronic constraints of biological targets[2].

Mechanistic Causality & Synthetic Strategy

The synthesis of the SAR library is executed via a robust, two-stage workflow:

Stage 1: Knorr Pyrazole Synthesis (Core Assembly) The reaction between 4-fluorophenylhydrazine and ethyl acetoacetate is thermodynamically driven by the formation of the stable, aromatic pyrazolone system. The mechanism initiates with the nucleophilic attack of the primary amine of the hydrazine onto the highly electrophilic ketone carbonyl of the β -keto ester, forming a hydrazone intermediate. Subsequent intramolecular lactamization (attack of the secondary amine on the ester carbonyl) expels ethanol to yield the 1-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one core.

Stage 2: Knoevenagel Condensation (Library Diversification) To generate the SAR library, the core is reacted with various substituted benzaldehydes. We employ a microwave-assisted, piperidine-catalyzed protocol[2]. Piperidine forms a highly reactive iminium ion intermediate with the aldehyde. The pyrazolone, which exists in equilibrium between its CH, OH, and NH tautomers, reacts primarily through its enol form. The nucleophilic C4 attacks the iminium ion, followed by a rapid E1cB elimination of water to form the extended conjugated system.

Workflow Visualization

SAR_Workflow A 4-Fluorophenylhydrazine + Ethyl Acetoacetate B Knorr Condensation (Reflux, EtOH, 3h) A->B C 1-(4-Fluorophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one (Core Scaffold) B->C -H₂O, -EtOH E Knoevenagel Condensation (MW, Piperidine, 15 min) C->E D Aromatic Aldehydes (Ar-CHO, Diversity Input) D->E F 4-Arylidene-1-(4-fluorophenyl)- 3-methyl-pyrazol-5-one (SAR Library) E->F -H₂O G Physicochemical Profiling & Biological Assays F->G

Fig 1. Two-stage synthetic workflow for generating the fluorinated pyrazolone SAR library.

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure intermediate purity and reaction success without requiring immediate LC-MS/NMR confirmation for every step.

Protocol A: Synthesis of the Pyrazolone Core

Objective: Synthesize 1-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one.

  • Reagent Preparation: In a 250 mL round-bottom flask, suspend 4-fluorophenylhydrazine hydrochloride (10.0 mmol, 1.63 g) in 50 mL of absolute ethanol.

  • Neutralization: Add anhydrous sodium acetate (10.0 mmol, 0.82 g) to the suspension. Stir at room temperature for 15 minutes to liberate the free hydrazine base. Causality: Neutralization is required to prevent the hydrochloride salt from inhibiting the initial nucleophilic attack, while avoiding strong bases that could cause ester hydrolysis.

  • Addition & Reflux: Dropwise add ethyl acetoacetate (11.0 mmol, 1.43 g). Equip the flask with a reflux condenser and heat to 80°C for 3 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting materials on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The product will appear as a new, strongly UV-active spot at a lower Rf​ (~0.3) than the ester.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to half its volume. Pour the concentrated solution into 100 mL of ice-cold distilled water while stirring vigorously. A white/pale yellow precipitate will form.

  • Purification: Filter the solid under vacuum, wash with cold water (2 × 20 mL), and recrystallize from hot ethanol to yield the pure core.

    • Validation Check: The isolated solid should be completely soluble in aqueous NaOH (due to the acidic C4 protons of the enol form) and reprecipitate upon acidification with HCl.

Protocol B: Microwave-Assisted Library Generation

Objective: Synthesize 4-arylidene derivatives via Knoevenagel condensation.

  • Reaction Setup: In a 10 mL microwave-safe vial, combine the pyrazolone core (1.0 mmol, 192 mg) and the selected substituted benzaldehyde (1.1 mmol).

  • Catalysis: Add 2 mL of absolute ethanol and 2 drops (~0.1 mmol) of piperidine[2]. Causality: Piperidine lowers the activation energy by forming a highly reactive iminium intermediate, while microwave irradiation ensures rapid, uniform heating, drastically reducing reaction times from hours to minutes.

  • Microwave Irradiation: Seal the vial and irradiate at 80°C for 10–15 minutes (Power: 100 W, with active cooling).

  • In-Process Validation (Visual): The reaction is self-indicating. The solution will transition from colorless/pale yellow to a deep orange or red, confirming the formation of the extended conjugated π -system of the 4-arylidene product[3].

  • Isolation: Cool the vial in an ice bath for 30 minutes. Filter the brightly colored precipitate, wash with ice-cold ethanol (2 × 2 mL), and dry under vacuum.

    • Validation Check: 1 H-NMR (DMSO- d6​ ) must show a characteristic vinylic proton singlet at δ 7.60–8.10 ppm, confirming the Z-isomer geometry.

Data Presentation: Representative SAR Library Profiling

To evaluate the success of the synthetic route and the physicochemical diversity of the library, quantitative data for a representative subset of derivatives is summarized below. The IC50​ values represent a hypothetical screening against a standard target (e.g., antimicrobial/enzyme inhibition) to demonstrate how electronic effects at the C4-arylidene position drive SAR[3].

CmpdAldehyde Substitution (R)Electronic NatureYield (%)Purity (UHPLC, %) λmax​ (nm)Target IC50​ (µM)
1a H (Unsubstituted)Neutral88>98.534512.40 ± 0.8
1b 4-FluoroEWG (Inductive)92>99.03488.20 ± 0.5
1c 4-MethoxyEDG (Resonance)85>98.03653.15 ± 0.2
1d 4-NitroStrong EWG94>99.538018.60 ± 1.1
1e 2,4-DichloroBulky EWG89>97.53555.50 ± 0.4

Table 1. Physicochemical and biological profiling of synthesized 1-(4-fluorophenyl)-4-arylidene-3-methyl-pyrazol-5-one derivatives. EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

SAR Insight: The data indicates that electron-donating groups (EDG) at the para-position (Compound 1c ) induce a bathochromic shift (higher λmax​ ) and significantly improve target affinity. Conversely, strong electron-withdrawing groups (EWG) like the nitro group (Compound 1d ) result in a loss of potency, providing a clear trajectory for the next iteration of lead optimization.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules (MDPI). Available at:[Link]

  • Synthesis of some new pyrazolone derivatives as potent antimicrobial agents. ResearchGate. Available at:[Link]

Sources

Application

Application Note: A Robust and Scalable Synthesis of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one for Industrial Research

Abstract This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, a key intermediate in modern drug discovery and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, a key intermediate in modern drug discovery and materials science. The synthesis is based on the classical Knorr pyrazole synthesis, adapted for pilot-scale production.[1][2][3] We will detail the reaction mechanism, provide a step-by-step methodology, address critical scale-up parameters, and outline robust safety and handling procedures. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Introduction and Scientific Context

Pyrazolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.[4][5] The target molecule, 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, is a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The introduction of a fluorine atom on the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this intermediate particularly attractive for drug development programs.

The synthesis detailed herein utilizes the Knorr pyrazole synthesis, a reliable and high-yielding cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[2][3] Specifically, we will react (4-fluorophenyl)hydrazine with ethyl acetoacetate. While straightforward at the lab scale, scaling this process requires careful consideration of reaction exotherms, reagent addition rates, and product isolation to ensure safety, consistency, and high purity.[6][7]

Reaction Mechanism and Rationale

The synthesis proceeds via an acid-catalyzed condensation mechanism. The reaction is typically performed in a protic solvent like ethanol, with a catalytic amount of a mineral or organic acid.

The mechanism involves two primary stages:

  • Hydrazone Formation: The more nucleophilic nitrogen of (4-fluorophenyl)hydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a stable hydrazone intermediate.[8][9]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step, followed by the elimination of ethanol, yields the final 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one product.[8][9] The resulting pyrazolone exists in tautomeric forms, though it is often drawn as the keto tautomer.[8][9]

G R1 Ethyl Acetoacetate + (4-Fluorophenyl)hydrazine H Hydrazone Intermediate R1->H Condensation (-H₂O) Cyc Cyclized Intermediate H->Cyc Intramolecular Acyl Substitution P 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Cyc->P Elimination (-EtOH)

Caption: High-level overview of the Knorr pyrazolone synthesis pathway.

Experimental Protocol: Pilot Scale (100 L Reactor)

This protocol is designed for a target output of approximately 10-12 kg of the final product. All operations should be conducted in a well-ventilated area or a walk-in fume hood by trained personnel.

Materials and Reagent Data
ReagentCAS No.FormulaMol. Wt. ( g/mol )Amount (kg)Moles (mol)Density (g/mL)Notes
(4-Fluorophenyl)hydrazine hydrochloride823-85-8C₆H₈ClFN₂162.5910.0061.50-Toxic, irritant. Handle with extreme care.[10][11]
Ethyl Acetoacetate141-97-9C₆H₁₀O₃130.148.8067.621.021Combustible liquid.[12][13]
Sodium Acetate (Anhydrous)127-09-3C₂H₃NaO₂82.035.0561.56-Acts as a base to free the hydrazine.
Ethanol (200 Proof)64-17-5C₂H₅OH46.0763.2 (80 L)-0.789Flammable liquid. Reaction solvent.
Deionized Water7732-18-5H₂O18.02~100 L-1.000For work-up and recrystallization.
Saturated Brine Solution-NaCl(aq)-~20 L-~1.2For aqueous work-up.
Equipment
  • 100 L Glass-Lined Jacketed Reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • 20 L Addition Funnel.

  • Heating/Cooling Circulator for the reactor jacket.

  • Nutsche Filter Dryer or large Büchner funnel setup with vacuum.

  • Vacuum Drying Oven.

  • Appropriate Personal Protective Equipment (PPE).[10][13]

Step-by-Step Synthesis Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Charge Reactor: Ethanol, Sodium Acetate, (4-F-phenyl)hydrazine HCl prep2 Stir at 20-25°C (1 hour) prep1->prep2 react1 Slowly Add Ethyl Acetoacetate (Maintain T < 40°C) prep2->react1 react2 Heat to Reflux (approx. 78°C) react1->react2 react3 Monitor by TLC/HPLC (approx. 4-6 hours) react2->react3 work1 Cool to 20°C react3->work1 work2 Concentrate Solvent (under vacuum) work1->work2 work3 Add Water & Brine work2->work3 work4 Filter Crude Solid work3->work4 purify1 Recrystallize from Ethanol/Water work4->purify1 purify2 Filter Pure Product purify1->purify2 purify3 Dry in Vacuum Oven purify2->purify3

Caption: Scaled-up workflow for the synthesis of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

  • Reactor Setup & Inerting: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Reagent Charging:

    • Charge the reactor with Ethanol (80 L).

    • With moderate stirring, add Sodium Acetate (5.05 kg).

    • Carefully charge the (4-Fluorophenyl)hydrazine hydrochloride (10.00 kg). Causality: The sodium acetate acts as a mild base to neutralize the HCl salt of the hydrazine, liberating the free base in situ, which is the active nucleophile.

    • Stir the resulting slurry at ambient temperature (20-25°C) for 1 hour.

  • Addition of Ethyl Acetoacetate:

    • Slowly add Ethyl Acetoacetate (8.80 kg) to the reactor via the addition funnel over a period of 1-2 hours.

    • CRITICAL STEP: Monitor the internal temperature closely during the addition. The initial condensation is exothermic. Maintain the temperature below 40°C using the jacket cooling system. Causality: A controlled addition prevents a dangerous temperature spike and minimizes the formation of side products.[7]

  • Reaction & Monitoring:

    • Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78°C).

    • Maintain at reflux with good agitation for 4-6 hours.

    • Monitor the reaction progress by taking samples periodically for TLC or HPLC analysis until the starting hydrazine is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 20-25°C.

    • Reduce the solvent volume by approximately 70% via vacuum distillation.

    • To the concentrated slurry, add deionized water (50 L) followed by saturated brine solution (20 L) while stirring. Causality: Adding water and brine decreases the solubility of the organic product, forcing it to precipitate out of the solution.

    • Stir the slurry for 1 hour at 10-15°C to maximize precipitation.

    • Filter the crude product using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 10 L).

  • Purification (Recrystallization):

    • Transfer the crude solid back into the clean reactor.

    • Add ethanol (approx. 30-40 L, or enough to dissolve the solid at reflux).

    • Heat the mixture to reflux until all the solid dissolves.

    • Slowly add deionized water dropwise until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for 2-4 hours to induce crystallization. Causality: Slow cooling promotes the formation of larger, purer crystals, which are easier to filter and handle.

    • Filter the purified product and wash the cake with a cold 20:80 ethanol/water mixture (10 L).

  • Drying:

    • Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.

    • Expected Yield: 9.5 - 11.0 kg (80-92% yield).

Safety, Handling, and Waste Management

Personnel must be equipped with appropriate PPE at all times: flame-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves.[10][13]

  • (4-Fluorophenyl)hydrazine hydrochloride: Highly toxic and a suspected carcinogen. Avoid inhalation of dust and any skin contact.[10] All transfers should be done in a contained system or with appropriate respiratory protection.[10] In case of exposure, seek immediate medical attention.[14]

  • Ethyl Acetoacetate: Combustible liquid.[12] Keep away from ignition sources.[13][15] Use in a well-ventilated area.

  • Ethanol: Highly flammable liquid. Ensure the reactor is properly grounded to prevent static discharge.[12]

Waste Disposal:

  • Aqueous filtrates should be neutralized and checked for organic content before disposal according to local regulations.

  • Organic solvent waste (ethanol) should be collected in appropriately labeled containers for incineration.[16]

  • Contaminated PPE and materials should be disposed of as hazardous waste.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reflux time and confirm completion with HPLC/TLC. Ensure the hydrazine was fully liberated by using anhydrous sodium acetate.
Product lost in the mother liquor.Ensure the crystallization and precipitation steps are performed at a low temperature (0-5°C) for a sufficient duration.
Impure Product Reaction temperature too high during addition.Improve temperature control during the exothermic addition of ethyl acetoacetate.[7]
(Discolored, low MP)Inefficient recrystallization.Ensure complete dissolution during recrystallization. Consider a second recrystallization or the use of activated carbon to remove colored impurities.
Difficult Filtration Fine, powdery precipitate formed.Ensure slow cooling during crystallization to promote larger crystal growth. Increase the final stirring time at low temperature before filtration.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Journal of Chemical Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

  • MDPI. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes, 10(11), 2216. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Scholars Research Library. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354. [Link]

  • ACS Publications. (2020). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. The Journal of Organic Chemistry, 85(11), 7548–7555. [Link]

  • Der Pharma Chemica. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(5), 81-86. [Link]

  • ACS Publications. (2023). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research & Development. [Link]

  • PubChem. 4-Fluorophenylhydrazine hydrochloride. [Link]

  • ResearchGate. Large‐scale synthesis of 1H‐pyrazole. [Link]

  • ACS Publications. (2013). Arylglyoxals in Synthesis of Heterocyclic Compounds. Chemical Reviews, 113(3), 1609–1691. [Link]

  • Sciforum. An expedient synthesis of some new Pyrazole, Pyrazolone, Hydrazone and Thiosemicarbazide. [Link]

  • Iranian Chemical Society. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. Reaction of Phenylhydrazo ethylacetoacetate. [Link]

  • J-Stage. (1971). Synthesis of Pyrazolone Derivatives. XVIII. : Synthesis of 1, 2, 4, 5, 6, 7-Hexahydro-3H-pyrazolo [4, 3-c] pyridines. Chemical and Pharmaceutical Bulletin, 19(7), 1351-1357. [Link]

  • ResearchGate. Advances in large-scale heterocyclic synthesis. [Link]

  • IUCr. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]. Acta Crystallographica Section E, 78(11). [Link]

  • SciSpace. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Chemistry of Heterocyclic Compounds, 57(2), 190-197. [Link]

  • International Journal of ChemTech Research. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. 3(4), 1871-1875. [Link]

  • Wiley Online Library. (2021). Synthesis of 3‐(trifluoromethyl)‐1‐(perfluorophenyl)‐1H‐pyrazol‐5(4H)‐one derivatives via Knoevenagel condensation. Journal of Heterocyclic Chemistry, 58(1), 223-233. [Link]

  • PMC - NIH. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11), 2656. [Link]

  • MDPI. (2021). Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1209. [Link]

  • Zenodo. (1962). Interaction of Ethylacetoacetate and Phenylhydrazine Hydrochloride with 1-Hydroxy-Naphthylstyryl-2-Ketones and I. [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(1), 5458. [Link]

  • ACS Publications. (1983). Synthesis of 4-(acylacetyl)-1-phenyl-2-pyrazolin-5-ones from 3-acyl-2H-pyran-2,4(3H)-diones. Their synthetic applications to functionalized 4-oxopyrano[2,3-c]pyrazole derivatives. The Journal of Organic Chemistry, 48(20), 3439–3444. [Link]

  • Rasayan J. Chem. (2014). SYNTHESIS AND STRUCTURAL ELUCIDATION OF SOME NOVEL PYRAZOLIN-5-ONES. 7(1), 1-5. [Link]

  • PMC. (2012). 3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E, 68(Pt 11), o3174. [Link]

  • Google Patents. US8937185B2 - Processes for the preparation of 1-aryl-5-alkyl pyrazole compounds.
  • Organic Chemistry Portal. Synthesis of 2-Pyrazolin-5-ones. [Link]

  • ResearchGate. (2014). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. Journal of Heterocyclic Chemistry, 51. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Solubility in DMSO

As a Senior Application Scientist, I have designed this technical guide to move beyond superficial fixes. To successfully solubilize 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, we must first understand the thermodyn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond superficial fixes. To successfully solubilize 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, we must first understand the thermodynamic and kinetic forces governing its behavior in solution. This guide provides a mechanistic breakdown, an interactive diagnostic workflow, and self-validating protocols to ensure absolute scientific integrity in your assays.

Mechanistic Diagnostics: The Chemistry of Precipitation

The difficulty in dissolving 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in Dimethyl sulfoxide (DMSO) stems from three intersecting physicochemical phenomena:

  • Tautomeric Solvation Dynamics: Pyrazolone derivatives exist in a dynamic keto-enol equilibrium (4,5-dihydro-1H-pyrazol-5-one 1H-pyrazol-5-ol). In polar aprotic solvents like DMSO, the enol (hydroxy) form is typically stabilized via strong hydrogen bonding between the enol hydroxyl group and the highly polarized sulfoxide oxygen[1].

  • High Lattice Energy: In the solid state, pyrazolones form robust intermolecular hydrogen-bonding networks (C=O H-O interactions). Overcoming this high crystal lattice energy requires significant activation energy before solvent-solute interactions can take over.

  • The Hygroscopic Threat: DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture[2]. The introduction of water fundamentally alters the solvent's dielectric constant and hydrogen-bonding network[3]. Water molecules competitively hydrogen-bond with DMSO, stripping the solvation shell away from the pyrazolone. This exposes the hydrophobic 4-fluorophenyl moiety, driving the compound to self-associate and precipitate out of solution[4].

Diagnostic Troubleshooting Workflow

Use the following logic tree to diagnose and resolve your specific solubility issue.

Workflow Start Precipitation Observed in DMSO Stock CheckWater Diagnostic: Is DMSO anhydrous? (Check seal/age) Start->CheckWater FreshDMSO Intervention: Re-weigh & dissolve in fresh anhydrous DMSO CheckWater->FreshDMSO No (Wet DMSO) HeatSonicate Intervention: Warm (37°C) & Sonicate (Break H-bonds) CheckWater->HeatSonicate Yes (Dry DMSO) CheckDilution Diagnostic: Does it crash during aqueous dilution? FreshDMSO->CheckDilution Dissolved HeatSonicate->CheckDilution Dissolved AdjustDilution Intervention: Use stepwise dilution or co-solvents CheckDilution->AdjustDilution Yes (Solvent Crash) Success Endpoint: Stable Solvated State CheckDilution->Success No AdjustDilution->Success Validated

Caption: Diagnostic workflow for resolving pyrazolone compound precipitation in DMSO and aqueous media.

Frequently Asked Questions (FAQs)

Q1: My compound was completely dissolved yesterday, but today there is a fine white precipitate in the DMSO stock. What happened? A1: Your DMSO has likely absorbed atmospheric water. Because DMSO is highly hygroscopic, repeatedly opening the stock vial allows moisture to enter[2]. Even a 1-2% water content can cause supersaturation and precipitation of lipophilic compounds[3]. Solution: Always use fresh, anhydrous DMSO packaged under argon, and aliquot your stocks to avoid freeze-thaw/opening cycles.

Q2: Can I just heat the solution to force the pyrazolone back into dissolution? A2: Yes, but it is a kinetic fix. Heating the solution to 37°C–50°C increases the kinetic energy of the solvent, which helps overcome the intermolecular hydrogen bonds of the precipitated solid[5]. However, if the precipitation was caused by water contamination, the compound will likely crash out again once it returns to room temperature.

Q3: When I dilute my 10 mM DMSO stock into my aqueous cell culture media, the compound crashes out immediately. How do I prevent this? A3: You are experiencing a "solvent crash." When a high-concentration organic stock is injected directly into an aqueous buffer, the sudden shift in solvent polarity causes the compound's local concentration to exceed its kinetic aqueous solubility[5]. Solution: You must perform stepwise dilutions or utilize biologically compatible co-solvents (e.g., PEG 400) to ease the thermodynamic transition[6].

Self-Validating Experimental Protocols

To ensure reproducibility, execute these protocols exactly as written. Each contains a built-in validation step to confirm success.

Protocol A: Preparation of Anhydrous Stock Solutions

Causality: Minimizing atmospheric exposure prevents water absorption, preserving the solvation capacity of DMSO.

  • Equilibration: Allow a sealed bottle of anhydrous DMSO (≥99.9% purity) to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh the required mass of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in a dry environment (preferably a desiccated glove box).

  • Dissolution: Add the anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Vortex vigorously for 2 minutes.

  • Aliquot & Store: Divide the solution into single-use aliquots (e.g., 50 µL) in tightly sealed tubes. Purge the headspace with argon gas before capping. Store at -20°C.

  • Validation System: Centrifuge an aliquot at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a pellet forms, sub-visible microcrystals remain, indicating incomplete dissolution.

Protocol B: Rescuing Precipitated Stocks

Causality: Thermal energy shifts the thermodynamic equilibrium toward dissolution, while acoustic cavitation mechanically fractures crystalline aggregates[5].

  • Thermal Incubation: Place the sealed vial in a water bath set to 37°C for 10–15 minutes.

  • Acoustic Cavitation: Transfer the vial to a bath sonicator. Sonicate for 5–10 minutes. Ensure the water level in the sonicator matches the liquid level in the vial for optimal energy transfer.

  • Vortexing: Vortex for 60 seconds to ensure homogeneous dispersion.

  • Validation System: Perform a serial dilution (1:10) in pure DMSO. If the solution remains optically clear without light scattering (Tyndall effect), the compound is fully rescued.

Protocol C: Stepwise Aqueous Dilution for Assays

Causality: Gradual reduction of the dielectric constant prevents the sudden collapse of the compound's solvation shell.

  • Intermediate Dilution: Dilute your 10 mM DMSO stock to a 1 mM intermediate stock using pure DMSO.

  • Co-solvent Addition (Optional): If your assay permits, add 5% (v/v) of a surfactant like Tween-20 or PEG 400 to the intermediate stock[6].

  • Rapid Dispersion: While vigorously vortexing your aqueous assay buffer, inject the intermediate stock dropwise.

  • Validation System: Measure the optical density (OD) of the final assay buffer at 600 nm. An OD 600​ > 0.05 indicates the presence of colloidal aggregates or precipitation.

Quantitative Data Synthesis

Table 1: Physicochemical Variables Affecting Pyrazolone Solubility
ParameterMechanism of ActionImpact on Solubility
Keto-Enol Tautomerism Equilibrium between pyrazolone and pyrazol-ol forms.Enol form is highly stabilized by DMSO H-bonding; shifts affect polarity.
Solvent Hygroscopicity Rapid water absorption by DMSO upon air exposure.Water competes for H-bonds, driving hydrophobic precipitation of the fluorophenyl group.
Lattice Energy Intermolecular H-bonding between solute molecules in the solid state.High energy barrier requires thermal/mechanical energy (heat/sonication) to initiate dissolution.
Table 2: Troubleshooting Matrix & Validation Metrics
Observed IssuePrimary CauseImmediate InterventionValidation Metric
Cloudy DMSO stock Water contaminationRe-prepare in fresh anhydrous DMSOCentrifugation yields no pellet
Clear stock, poor assay signal Micro-aggregationBath sonication (10 min) at 37°COD 600​ measurement shows no light scattering
Precipitation upon dilution Solvent crashStepwise dilution / Co-solventsVisual clarity & consistent assay readout

Sources

Optimization

Purification techniques for 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one reaction mixtures

Welcome to the technical support center for the purification of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the purification of this compound from typical reaction mixtures, providing detailed troubleshooting advice and step-by-step protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Characterization & Troubleshooting

Q1: My crude reaction product is a dark, oily, or discolored solid. What are the likely causes and how should I proceed?

A: A dark or oily crude product is a common issue in pyrazolone synthesis, often stemming from side reactions involving the hydrazine starting material.[1] Phenylhydrazines, in particular, are susceptible to oxidation, which can produce colored impurities.

Application Scientist's Insight: The typical synthesis involves the condensation of (4-fluorophenyl)hydrazine with a β-ketoester like ethyl acetoacetate.[2][3] Incomplete reaction, side-product formation, or degradation can lead to a complex mixture.

  • Initial Step: Before attempting a complex purification, perform a simple workup. Dissolve a small sample of the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and perform a quick filtration through a small plug of silica gel. This can remove baseline, highly polar, colored impurities.

  • Charcoal Treatment: If the color persists in the filtrate, it may be due to highly conjugated, colored byproducts. Adding a small amount of activated charcoal to a solution of the crude product, followed by heating, stirring, and filtration, can effectively adsorb these impurities.[1]

  • TLC Analysis: It is crucial to run a Thin Layer Chromatography (TLC) analysis of your crude product to visualize the number of components before deciding on a purification strategy. Use a solvent system like 30-50% ethyl acetate in hexane to get good separation.[4][5]

Q2: My TLC analysis shows multiple spots. What are the potential impurities I should be aware of?

A: The impurity profile can be varied. Key potential impurities include:

  • Unreacted Starting Materials: (4-fluorophenyl)hydrazine and the β-ketoester are common.

  • Regioisomers: If an unsymmetrical β-dicarbonyl starting material is used, the formation of regioisomers is a significant possibility, which can be very challenging to separate.[1]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can leave pyrazoline byproducts in the mixture.[1]

  • Hydrazine-Derived Byproducts: Self-condensation or oxidation of the hydrazine can create a range of colored impurities.[1]

Application Scientist's Insight: Identifying these impurities is key. Unreacted (4-fluorophenyl)hydrazine is basic and can be removed with an acidic wash during workup.[1] The desired pyrazolone product itself has both acidic and basic properties, which can be exploited.[6][7] Spectroscopic analysis (NMR, MS) of the crude mixture can help in definitively identifying the major impurities present.[8][9]

Purification Strategy Selection

The choice of purification method depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a general decision-making workflow.

Purification Workflow start Crude Reaction Mixture tlc TLC Analysis: Assess complexity & polarity start->tlc decision Main Product Spot Clearly Separated? tlc->decision acid_base Consider Acid-Base Extraction (For removing specific impurities) tlc->acid_base recrystallize Recrystallization (High Yield / Large Scale) decision->recrystallize Yes chromatography Flash Column Chromatography (Complex Mixtures / High Purity) decision->chromatography No / Overlapping Spots pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a purification strategy.

Q3: What is the most straightforward method for purifying gram-scale batches?

A: For gram-scale and larger purifications where the desired product is the major component and is crystalline, recrystallization is the most efficient and economical method. Ethanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane, is often effective for pyrazolone derivatives.[6][10][11]

Application Scientist's Insight: The goal is to find a solvent or solvent pair in which the target compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[10]

  • Solvent Screening: Test solubility in small vials with common solvents (ethanol, methanol, isopropanol, ethyl acetate).[10]

  • Mixed Solvents: A powerful technique involves dissolving the crude product in a minimum of a hot "good" solvent (e.g., ethanol) and then adding a hot "anti-solvent" (e.g., water or hexane) dropwise until turbidity persists.[6][10] Slow cooling should then induce crystallization.

Q4: When should I choose flash column chromatography over recrystallization?

A: Flash column chromatography is the method of choice under the following circumstances:

  • The reaction mixture is complex, containing multiple products with similar polarities.

  • The desired product is an oil or does not crystallize easily.

  • The impurities co-crystallize with the product.

  • Extremely high purity (>99.5%) is required for applications like drug development.[12]

Application Scientist's Insight: Chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) while being moved by a mobile phase.[12] For pyrazolones, which are polar, a typical mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[13][14]

Q5: Can I use an acid-base extraction for purification? What are the risks?

A: Yes, an acid-base extraction can be a powerful tool. Pyrazolones can exhibit tautomerism and possess both a weakly acidic proton (on the ring or enol) and a weakly basic nitrogen atom.[7][15] This allows for selective extraction.

Application Scientist's Insight: You can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (like 1M HCl) to remove basic impurities like unreacted hydrazine.[1] Subsequently, washing with a dilute base (like 5% NaHCO₃) could potentially remove acidic impurities. The pyrazolone itself can be protonated and moved into the aqueous layer with a stronger acid wash, then precipitated by basifying the aqueous layer.[1][7]

Risks:

  • Degradation: Some pyrazolones can be sensitive to strong acids or bases, potentially leading to hydrolysis or other degradation pathways.[16]

  • Emulsion Formation: Emulsions can form at the aqueous-organic interface, making separation difficult.

  • Incomplete Extraction: If the pKa values of your compound and impurities are too close, separation will be inefficient.

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 After Shaking & Separation organic_layer Organic Layer (EtOAc) Crude Mixture: - Product (P) - Basic Impurity (B) - Neutral Impurity (N) add_acid Wash with 1M HCl (aq) organic_layer_2 Organic Layer (EtOAc) - Product (P) - Neutral Impurity (N) organic_layer->organic_layer_2 Organic Phase aqueous_layer Aqueous Layer (HCl) - Protonated Basic Impurity (B-H⁺) add_acid->aqueous_layer Aqueous Phase

Caption: Principle of removing a basic impurity via acidic wash.

Purity Assessment & Validation

Q6: How do I set up an HPLC method to assess the final purity?

A: A reverse-phase HPLC (RP-HPLC) method is the standard for assessing the purity of pharmaceutical intermediates like pyrazolones.[8][9]

Application Scientist's Insight: A good starting point is a C18 column with a gradient elution. The mobile phase typically consists of an aqueous component (A) and an organic component (B).[8]

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (UV) 254 nm (or scan for λmax)

This method provides excellent separation for most pyrazolone derivatives and their common impurities.[8] Purity is calculated by the area percentage of the main product peak relative to the total area of all peaks.[8]

Q7: What are the expected ¹H NMR and ¹³C NMR chemical shifts for the pure compound?

A: While specific shifts depend on the solvent, you can expect characteristic signals. For the core 4,5-dihydro-1H-pyrazol-5-one structure, you will typically observe:

  • ¹H NMR: Aromatic protons from the 4-fluorophenyl group will appear in the range of δ 7.0-8.0 ppm. The methylene protons (-CH₂-) on the pyrazolone ring often appear as a singlet or a multiplet around δ 3.0-3.5 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) is distinctive and will appear far downfield, typically >160 ppm. Aromatic carbons will be in the δ 115-150 ppm range, with the carbon attached to fluorine showing a characteristic large C-F coupling constant. The methylene carbon will be upfield, around δ 35-45 ppm.

Application Scientist's Insight: Always run NMR in a deuterated solvent with a known internal standard (like TMS) for accurate chemical shift referencing. Comparing your spectra to published data for similar pyrazolone structures can aid in confirming the identity and purity of your compound.[17][18]

Appendix: Detailed Protocols

Protocol A: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.[10]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture or just cold water to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol B: Flash Column Chromatography
  • TLC Method Development: Develop a TLC solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[14] A good starting point is 30% ethyl acetate in hexane.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the non-polar component of your mobile phase (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Mix this solution with a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation.[14] Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 10% ethyl acetate/hexane) and gradually increasing the polarity (gradient elution) if necessary.[13][14] Apply positive pressure using compressed air or nitrogen to achieve a fast flow rate.[12]

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

References

  • Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
  • Benchchem. (n.d.). Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Benchchem. (n.d.). Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole.
  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • University of Rochester. (n.d.). Flash Column Chromatography.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Ravidranath, L. K., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(9), 43-48.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • Begum, M., et al. (2021).
  • ResearchGate. (n.d.). The acidic acylpyrazolones and acylisoxazolones extractants. Retrieved from [Link]

  • Jasinski, J. P., et al. (2011). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2012, March 29). How to prepare pyrazole from phenylhydrazine?. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Journal of Pharmaceutical and Applied Chemistry, 7(1), 9-23.
  • International Journal of ChemTech Research. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Retrieved from [Link]

  • Fitria, M., et al. (2021). Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1212.
  • Al-Ostoot, F. H., et al. (2019).
  • Royal Society of Chemistry. (2012). One-Pot Synthesis of 4,5-Dihydropyrazole from Aldehydes, Hydrazines and Alkenes - Supporting Information. Retrieved from [Link]

  • Parajulii, R., et al. (2023). A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 1-10.

Sources

Troubleshooting

Overcoming steric hindrance in 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one reactions

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks with the 1-(4-fluorophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks with the 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one scaffold.

This molecule presents a unique dual-challenge: a highly dynamic tautomeric equilibrium combined with severe steric hindrance. The bulky 4-fluorophenyl group at the N1 position casts a "steric shadow" over the adjacent C4 carbon and N2 nitrogen, often derailing standard alkylation and acylation attempts.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these failures and provide self-validating, field-proven protocols to force the regioselectivity you require.

Part 1: Mechanistic Insights & Causality

To control this scaffold, you must first understand its ground-state behavior. Pyrazol-5-ones exist in a solvent-dependent equilibrium of three primary tautomers: the CH-form (methylene at C4), the OH-form (hydroxy at C5), and the NH-form (imine at N2)[1].

The highly electronegative fluorine on the N1-phenyl ring withdraws electron density from the pyrazolone core, subtly shifting its nucleophilicity. When attempting C4-alkylation, the steric bulk of the N1-aryl group often forces the incoming electrophile toward the less hindered, "harder" oxygen atom, resulting in unwanted O-alkylation[2]. Furthermore, quantum chemical calculations and FT-IR spectral analyses demonstrate that bulky N1-aryl substituents physically distort the ring geometry, making the C4 position kinetically inaccessible to standard electrophiles without specialized activation[3].

Tautomerism CH CH-Tautomer (Active for C4-Alkylation) OH OH-Tautomer (Active for O-Alkylation) CH->OH Equilibrium NH NH-Tautomer (Active for N2-Alkylation) CH->NH Equilibrium SolventA Polar Aprotic Solvents (DMF, DMSO) SolventA->CH Stabilizes SolventP Protic Solvents (EtOH, H2O) SolventP->OH Stabilizes

Fig 1. Solvent-dependent tautomeric equilibrium of pyrazol-5-ones dictating regioselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am trying to alkylate the C4 position with a bulky electrophile, but my yields are <20%. How can I overcome this steric clash? Analysis: Standard SN2 alkylation fails here because the transition state energy is too high due to the clash between your bulky electrophile and the N1-(4-fluorophenyl) group. Solution: Shift from thermodynamic heating to transition-metal catalysis. Utilizing a Palladium-catalyzed allylic alkylation with a sterically demanding, monodentate phosphoramidite ligand (e.g., L12) creates a highly specific chiral pocket. The metal center coordinates the electrophile and forces it into the correct trajectory to attack the C4 carbon, completely bypassing the ground-state steric hindrance[4].

Q2: My acylation reactions are yielding a 60:40 mixture of O-acyl and C4-acyl products. How do I force 100% C4-selectivity? Analysis: This is a classic Hard-Soft Acid-Base (HSAB) failure. Oxygen is a "harder" nucleophile and sterically unhindered, making O-acylation kinetically favored. Solution: Employ the Jensen Method. By using suspended Calcium Hydroxide (Ca(OH)₂) in dioxane, you generate a stable Ca(II) chelate intermediate. The calcium coordinates tightly with the oxygen atoms of the pyrazolone, acting as a physical blocking group. This forces the incoming acid chloride to attack the only remaining nucleophilic site: the C4 carbon[2].

Q3: Does the choice of base really matter if I'm just doing a simple methyl iodide alkylation? Analysis: Absolutely. The counter-ion of your base dictates the tightness of the enolate ion pair. Solution: Using NaH or K₂CO₃ often leads to tight ion pairs at the oxygen, promoting O-alkylation. Switching to a softer cation like Cesium (Cs₂CO₃) in a polar aprotic solvent (DMF) creates a "naked" enolate, shifting the reactivity back to the softer C4 carbon[1].

Part 3: Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and regioselective outcomes for the 1-(4-fluorophenyl) pyrazolone scaffold.

Electrophile TypeBase / Catalyst SystemSolventTemp (°C)Major ProductYield / eeMechanism of Action
Standard Alkyl HalideCs₂CO₃ (2.0 eq)DMF25C4-Alkylated85% / N/ASoft cation promotes naked enolate at C4.
Standard Alkyl HalideNaH (1.2 eq)THF0 to 25O-Alkylated78% / N/AHard cation tightly binds oxygen, directing attack.
Acid Chloride (Acylation)Ca(OH)₂ (Suspension)Dioxane100C4-Acylated92% / N/ACa(II) chelation physically blocks O-acylation[2].
Bulky Allylic AlkenePd(dba)₂ + Phosphoramidite L12CHCl₃-20C4-Allylated70% / 94:6 erLigand forces trajectory, overcoming sterics[4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Overcoming Steric Hindrance via Pd-Catalyzed C4-Allylic Alkylation

Use this protocol when coupling the pyrazolone with bulky terminal alkenes where standard SN2 fails.

  • Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with Pd(dba)₂ (7.5 mol %), chiral phosphoramidite ligand L12 (15 mol %), and 2,5-dimethylbenzoquinone (1.2 equiv)[4].

  • Substrate Addition: Add 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (0.2 mmol) and 5 Å molecular sieves (60 mg).

  • Solvent & Electrophile: Dissolve the mixture in anhydrous CHCl₃ (2.0 mL). Add the terminal alkene (0.3 mmol).

  • Reaction: Stir at -20 °C for 48 hours.

    • Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the pyrazolone spot (UV active, stains dark with KMnO₄) indicates conversion.

  • Workup: Filter the mixture through a short pad of Celite, eluting with dichloromethane. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography.

    • Validation Checkpoint 2: Run ¹H NMR. The presence of a distinct multiplet at ~3.5 ppm confirms the new C-H bond at the C4 position, proving C-alkylation over O-alkylation.

Protocol B: Regioselective C4-Acylation via Ca(II) Chelation (Jensen Method)

Use this protocol to prevent O-acylation when reacting with acid chlorides.

  • Suspension: In a round-bottom flask, suspend 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (10 mmol) and finely powdered Ca(OH)₂ (20 mmol) in anhydrous 1,4-dioxane (50 mL)[2].

  • Activation: Heat the suspension to 50 °C for 30 minutes to ensure the formation of the Ca(II) intermediate complex.

    • Validation Checkpoint 1: The suspension will change from a cloudy white to a distinct, slightly yellow, thicker slurry, indicating chelate formation.

  • Acylation: Dropwise, add the acid chloride (11 mmol) dissolved in 10 mL of dioxane over 15 minutes. Reflux the mixture for 2 hours.

  • Decomposition: Cool the reaction to room temperature. Slowly pour the mixture into 100 mL of ice-cold 2 M Hydrochloric acid (HCl).

    • Validation Checkpoint 2: The acidic quench breaks the Ca(II) chelate. A solid precipitate should form immediately upon stirring in the acidic aqueous layer.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure C4-acylated product.

Part 5: Troubleshooting Workflow

Troubleshooting Start Target: C4-Functionalization Check Assess Electrophile Sterics Start->Check Bulky Bulky/Allylic Electrophile Check->Bulky Standard Standard Alkyl/Acyl Halide Check->Standard Pd Use Pd-Catalysis + Phosphoramidite L12 Bulky->Pd Overcome Steric Clash Ca Use Ca(OH)2 Chelation (Jensen Method) Standard->Ca Acylation Cs Use Cs2CO3 in DMF Standard->Cs Alkylation

Fig 2. Decision matrix for overcoming steric hindrance during C4-functionalization.

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Optimization

Technical Support Center: Crystallization of 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals navigate the thermodynamic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals navigate the thermodynamic and kinetic complexities of isolating 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one .

Pyrazolone derivatives are notorious for their complex crystallization behaviors due to desmotropy (the ability to crystallize out different tautomeric forms depending on the environment)[1]. The presence of the electron-withdrawing 4-fluorophenyl group further alters the electron density of the pyrazolone core, directly impacting solubility, hydrogen-bonding networks, and polymorphic outcomes.

Part 1: Diagnostic FAQs & Troubleshooting (Knowledge Base)

Q1: Why am I getting an oil instead of crystals (Oiling Out)?

Causality: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when the supersaturated solution crosses the spinodal curve before reaching the nucleation boundary. The 4-fluorophenyl group increases the lipophilicity of the molecule. When cooling rapidly in mixed solvent systems (e.g., Ethanol/Water), the compound forms a solute-rich liquid phase rather than a highly ordered crystal lattice. Solution: You must bypass the LLPS region by altering the thermodynamic pathway. Decrease the initial concentration, switch to a solvent with a more gradual solubility curve (like pure Acetonitrile), or reduce your cooling rate to ≤0.1∘C/min . Introducing seed crystals at the upper boundary of the metastable zone is the most reliable self-validating fix.

Q2: Why are my crystals yellow in some solvents but colorless in others?

Causality: This is a classic manifestation of desmotropy (keto-enol tautomerism in the solid state). Pyrazol-5-ones can exist in CH (keto), OH (enol), and NH forms[1].

  • Colorless Crystals (Keto-form): Polar solvents stabilize the highly polar keto-tautomer via dipole-dipole interactions. In this form, the sp3 hybridized C4 carbon interrupts the π -conjugation between the pyrazole ring and the fluorophenyl group, shifting light absorption into the UV range[1].

  • Yellow Crystals (Enol-form): Non-polar solvents favor the enol-tautomer, which forms intermolecular hydrogen-bonded dimers[2]. The enolization creates a continuous, extended conjugated π -system across the entire molecule, lowering the HOMO-LUMO gap and causing the crystals to absorb blue light, thus appearing yellow[1].

Q3: My Differential Scanning Calorimetry (DSC) shows a phase transition before the melting point. Is this a polymorph?

Causality: Not necessarily. Pyrazolones frequently form solvates (pseudopolymorphs) by trapping solvent molecules within the crystal lattice cavities[3]. A broad endothermic peak between 60°C and 80°C is highly consistent with desolvation[3]. To validate whether it is a true conformational polymorph or a solvate, perform Thermogravimetric Analysis (TGA) coupled with the DSC. Mass loss during the thermal event confirms a solvate.

Part 2: Mechanistic Workflows & Visualizations

To successfully control the crystallization of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, you must select your solvent system based on the desired tautomeric outcome.

G Start 1-(4-fluorophenyl)-4,5-dihydro -1H-pyrazol-5-one Polar Polar Solvents (e.g., Acetonitrile, EtOH) Start->Polar Dissolve & Heat NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Start->NonPolar Dissolve & Heat Keto Keto-Tautomer (CH-form) Polar->Keto Dipole Stabilization Enol Enol-Tautomer (OH-form) NonPolar->Enol Dimerization via H-bonds Colorless Colorless Crystals Keto->Colorless Slow Cooling Yellow Yellowish Crystals Enol->Yellow Slow Evaporation

Fig 1. Solvent-driven desmotropy and crystallization pathway of pyrazol-5-one derivatives.

Troubleshooting Issue Oiling Out Detected (Liquid-Liquid Phase Sep) Check Is supersaturation too high? Issue->Check Yes Reduce Concentration or Change Solvent Check->Yes Yes No Check Cooling Rate Check->No No Seed Add Seed Crystals at Metastable Zone Yes->Seed No->Seed Slow to 0.1°C/min Success Nucleation & Growth (Crystal Lattice Formation) Seed->Success

Fig 2. Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).

Part 3: Quantitative Data & Experimental Protocols

Solvent Polarity vs. Tautomeric Yield

The following table synthesizes the expected physical properties and tautomeric outcomes based on the dielectric constant ( ϵ ) of the crystallization solvent[1],[2].

Solvent SystemDielectric Constant ( ϵ )Dominant TautomerCrystal Morphology & ColorExpected Yield (%)
Water / Ethanol (1:1) ~50.0Keto (CH-form)Block-like, Colorless85 - 90%
Acetonitrile 37.5Keto (CH-form)Prismatic, Colorless78 - 82%
Ethyl Acetate 6.0Mixed (Keto/Enol)Irregular, Pale Yellow60 - 70%
Toluene 2.4Enol (OH-form)Needle-like, Yellowish75 - 80%
Hexane / EtOAc (9:1) ~2.5Enol (OH-form)Fine Needles, Yellow65 - 75%
Standard Operating Procedures (SOPs)
Protocol A: Isolation of the Keto-Tautomer (Colorless Crystals)

Use this protocol when high-purity keto-tautomers are required for downstream coupling reactions or structural NMR studies.

  • Dissolution: Suspend 1.0 g of crude 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in 15 mL of Acetonitrile in a jacketed crystallizer.

  • Heating: Ramp the internal temperature to 65°C under continuous stirring (250 rpm) until complete dissolution is achieved.

  • Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter to remove heterogeneous nucleants (dust/impurities) that could trigger premature, uncontrolled nucleation.

  • Controlled Cooling: Program the chiller to cool the solution from 65°C to 45°C at a rate of 0.5°C/min.

  • Seeding (Self-Validating Step): At 45°C (within the metastable zone), introduce 10 mg of pure keto-tautomer seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature.

  • Final Ramp: Cool from 45°C to 5°C at a strict rate of 0.1°C/min.

  • Isolation: Filter the resulting colorless, block-like crystals under vacuum and wash with 2 mL of ice-cold Acetonitrile. Dry under vacuum at 40°C for 12 hours.

Protocol B: Isolation of the Enol-Tautomer (Yellowish Crystals)

Use this protocol to isolate the enol-form, which is stabilized by intermolecular hydrogen-bonded dimers[2].

  • Dissolution: Suspend 1.0 g of the crude compound in 25 mL of anhydrous Toluene.

  • Heating: Heat to 85°C to achieve full dissolution. Toluene's low polarity requires a higher temperature to break initial solute-solute interactions.

  • Evaporative Crystallization: Transfer the clear solution to a wide-mouth crystallization dish.

  • Controlled Evaporation: Place the dish in a fume hood with a controlled draft. Do not actively cool the solution; allow it to equilibrate to room temperature (20°C) naturally while the solvent slowly evaporates over 48-72 hours.

  • Isolation: Once the solvent volume has reduced by 60%, harvest the yellowish, needle-like crystals. Wash with a minimal amount of cold Hexane to remove residual Toluene without dissolving the product.

References

  • [1] RSC Advances: Crystallization trials produced five different crystal phases... Royal Society of Chemistry (RSC). Available at:

  • [3] Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. National Institutes of Health (NIH). Available at:

  • [2] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Available at:

Sources

Troubleshooting

Technical Support Center: Stabilization and Storage of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Welcome to the Technical Support Center for handling, formulating, and storing 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one . As a pyrazolone derivative structurally analogous to the well-documented neuroprotectant ed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, formulating, and storing 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one . As a pyrazolone derivative structurally analogous to the well-documented neuroprotectant edaravone, this compound presents specific formulation challenges. It is highly susceptible to oxidative degradation, tautomerization-induced instability, and photolytic cleavage.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to prevent degradation and ensure experimental reproducibility.

Mechanistic Grounding: The Causality of Degradation

To effectively stabilize 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, one must first understand the thermodynamic and kinetic drivers of its degradation.

In its solid state, the compound exists predominantly in its stable keto form . However, upon dissolution in aqueous media, it undergoes tautomerization into an enol form and, depending on the pH, deprotonates into a pyrazolone anion [1]. The pKa of the pyrazolone core is approximately 7.0. At neutral pH, nearly 50% of the compound exists as the electron-rich anion, which is the primary catalyst for degradation[2].

The anion readily donates a single electron to dissolved molecular oxygen ( O2​ ), generating a highly reactive pyrazolone radical [3]. Once formed, these radicals rapidly undergo intermolecular homocoupling, resulting in the formation of insoluble dimers and trimers[4].

DegradationMechanisms Keto Pyrazolone (Keto Form) Stable Solid Anion Pyrazolone Anion (Aqueous, pH ≥ 7) Keto->Anion Dissolution in Water Radical Pyrazolone Radical (Oxidation Intermediate) Anion->Radical Electron Transfer to O2 Hydrolysis Ring Cleavage Products (Hydrazine + Keto Acid) Anion->Hydrolysis Strong Acid/Base Degradation Dimers / Trimers (Insoluble Precipitate) Radical->Degradation Homocoupling Stabilizer Stabilization Strategies (pH 3-4.5, NaHSO3, N2 purge) Stabilizer->Anion Inhibits Anion Formation Stabilizer->Radical Scavenges O2 / Radicals

Mechanistic pathway of pyrazolone degradation and stabilization interventions.

Quantitative Stability Profile

The table below synthesizes the physicochemical parameters and degradation kinetics of pyrazolone analogs under various stress conditions, providing a quantitative baseline for your storage strategies[1],[5].

Parameter / Stress ConditionQuantitative Value / ObservationFormulation Implication
pKa of Pyrazolone Core ~7.0Buffer solutions to pH 3.0–4.5 to suppress the reactive anionic form.
Oxidative Stress (3% H2​O2​ ) k=0.00924 min−1 (Rapid)Strict deoxygenation and antioxidant addition are mandatory for aqueous storage.
Solid Dispersion Protection k=0.00392 min−1 (>50% reduction)Polymer matrices (e.g., Kollidon VA64) effectively shield the API from microenvironmental oxidation.
Aqueous Solubility ~3 g/L at 20 °CPoor solubility may require co-solvents (e.g., DMSO), which must also be thoroughly deoxygenated.

Self-Validating Protocol: Preparation of Stable Aqueous Solutions

To prevent the cascade of anion formation and radical homocoupling, aqueous solutions must be prepared using a strict, self-validating methodology. Do not merely mix the compound into a buffer; follow this sequential control strategy.

Step 1: Solvent Deoxygenation (The Oxygen Barrier)

  • Action: Sparge high-purity water (HPLC grade) with ultra-pure Nitrogen ( N2​ ) or Argon gas for a minimum of 30 minutes.

  • Validation Checkpoint: Use a dissolved oxygen (DO) meter to confirm O2​ levels are <0.5 ppm before proceeding.

Step 2: Buffer and Antioxidant Integration (The Chemical Shield)

  • Action: Add a citrate or acetate buffer to the deoxygenated water to achieve a target pH of 3.5. Add Sodium Bisulfite ( NaHSO3​ ) at a concentration of 10 mM. Sodium bisulfite forms a stable adduct with the pyrazolone, drastically reducing the free anion concentration[1].

  • Validation Checkpoint: Verify the pH is exactly 3.5±0.2 using a calibrated pH meter. Causality note: A pH > 5.0 will exponentially increase the rate of radical formation.

Step 3: API Dissolution

  • Action: Slowly add the 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one powder under continuous inert gas overlay. Stir gently until complete dissolution is achieved.

Step 4: Baseline Establishment and Storage

  • Action: Filter the solution through a 0.22 µm PTFE syringe filter into amber glass vials (to prevent photolytic degradation) purged with Argon. Store immediately at 2–8°C.

  • Validation Checkpoint: Run an immediate HPLC-UV aliquot at T=0 . The chromatogram must show a single sharp peak. This validates the absence of trimer peaks and establishes the baseline for future stability-indicating assays.

Troubleshooting Guide

Q: Why is my aqueous solution turning yellow or brown over time? A: Discoloration is a direct visual indicator of oxidative degradation[2]. The pyrazolone anion has donated an electron to residual molecular oxygen, forming a radical that subsequently underwent homocoupling to form colored bipyrazolone dimers or trimers[4]. Resolution: Discard the solution. Review your deoxygenation protocol (Step 1) and ensure your buffer pH is strictly maintained between 3.0 and 4.5 to suppress the anionic tautomer.

Q: I am observing unexpected late-eluting peaks in my HPLC chromatogram. What are they? A: These are almost certainly homocoupling products (dimers/trimers) or C4-hydroxylated degradation products[2]. Because the C4-H bond is highly susceptible to oxidation, these larger, more hydrophobic oligomers will elute later on a standard reverse-phase C18 column. Resolution: Use LC-MS to confirm the mass-to-charge ratio ( m/z ); trimers will show a significantly higher mass. To prevent this in future batches, incorporate an antioxidant like sodium bisulfite, which scavenges radicals and stabilizes the monomeric form[1].

Q: My compound precipitated out of the aqueous solution after a week at room temperature. Can I just heat it to redissolve it? A: No. The precipitate is highly likely the insoluble trimer degradation product, not the intact API[1]. Heating the solution will only accelerate thermal hydrolysis and further oxidation. Resolution: The sample integrity is compromised and must be discarded. Always store formulated aqueous solutions under refrigeration (2–8°C) and ensure they are protected from light[2].

Frequently Asked Questions (FAQs)

Q: Can I store the solid powder at room temperature on the benchtop? A: While the solid keto form of the pyrazolone is thermodynamically stable at controlled room temperature, it must be protected from high humidity and direct UV light[1]. UV exposure can induce surface photo-oxidation[2]. Store the solid API in a tightly sealed, desiccated container inside a dark cabinet.

Q: Is it possible to formulate this compound for long-term stability without using acidic buffers? A: Yes, if you utilize solid-state amorphization. Formulating the pyrazolone as a solid dispersion with polymers like Kollidon VA64 restricts molecular mobility and shields the compound from hydrolytic and oxidative microenvironments[5]. This is an excellent strategy if you are developing oral dosage forms where acidic liquid storage is not feasible.

Q: Does the 4-fluoro substitution on the phenyl ring change the degradation profile compared to standard edaravone? A: The electron-withdrawing nature of the fluorine atom slightly alters the electron density of the aromatic ring, but the primary degradation vector remains the C4 position of the pyrazolone ring. Therefore, the core stabilization strategies—pH control, deoxygenation, and antioxidant protection—remain identical and equally critical.

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Optimization

Technical Support Center: NMR Characterization of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Welcome to the technical support center for the characterization of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. This guide is designed for researchers, scientists, and drug development professionals who may encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the characterization of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with Nuclear Magnetic Resonance (NMR) peak overlaps during their experimental work with this and similar compounds. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face.

Troubleshooting Guide & FAQs

Q1: I'm observing significant overlap in the aromatic region of the ¹H NMR spectrum of my synthesized 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. How can I resolve these signals?

A1: Overlap in the aromatic region is a common issue due to the similar electronic environments of the protons on the 4-fluorophenyl ring. Here’s a systematic approach to resolving these signals:

  • Increase Spectrometer Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlapping multiplets.[1]

  • Change the Solvent: The chemical shifts of protons can be influenced by the solvent used.[2][3][4][5] Changing from a common solvent like CDCl₃ to a more aromatic or polar solvent like benzene-d₆ or DMSO-d₆ can induce differential shifts in the proton resonances, leading to better separation.[2][5][6] Aromatic solvents, in particular, can cause significant changes in chemical shifts due to their ring current effects.[7]

  • 2D NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving overlapping signals.[8][9][10][11]

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. This can help in assigning the coupled protons within the aromatic spin system even if their signals are overlapped.[8][11]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. Since ¹³C spectra are generally better resolved, this can help to distinguish the overlapping proton signals based on the chemical shift of their attached carbons.[8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This can be particularly useful in confirming the assignment of the aromatic protons by looking for correlations to the quaternary carbons of the pyrazolone ring.

Q2: The methylene protons (CH₂) of the pyrazolone ring are appearing as a complex multiplet, and I can't extract the coupling constants. What's the cause and solution?

A2: The two methylene protons at the C4 position are diastereotopic, meaning they are in different chemical environments. This is because the adjacent C5 is a stereocenter (even if the molecule is achiral overall). As a result, they have different chemical shifts and couple to each other (geminal coupling) and to the proton at C5, resulting in a complex splitting pattern (often an ABX system).

To simplify this, you can use the following techniques:

  • J-Resolved Spectroscopy: A 2D J-resolved experiment separates chemical shifts and coupling constants onto two different axes. This allows you to extract the individual multiplets and determine the precise coupling constants.[1][8][10][12]

  • Selective 1D TOCSY: A 1D Total Correlation Spectroscopy (TOCSY) experiment can be used to selectively irradiate one of the methylene protons (or the C5 proton) and observe the entire spin system, which can help in deconvoluting the overlapping multiplets.[1][13][14]

Q3: I suspect there might be tautomerism between the keto and enol forms of the pyrazolone. How can NMR confirm this?

A3: The potential for enol-to-keto tautomerism in pyrazolone derivatives can indeed be investigated using NMR.[15][16] The presence of both tautomers in solution would lead to two distinct sets of signals.

  • Solvent and Temperature Studies: The equilibrium between tautomers can be influenced by the solvent and temperature.[6][7] Acquiring spectra in different solvents (e.g., a protic solvent like CD₃OD vs. an aprotic solvent like CDCl₃) or at different temperatures can shift the equilibrium, leading to changes in the relative intensities of the signals corresponding to each tautomer.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C5) is a key indicator. In the keto form, this carbon will appear around 170-180 ppm, while in the enol form, it will be shifted upfield to a region more characteristic of an alcohol-bearing carbon (around 150-160 ppm).

  • HMBC: An HMBC experiment can be used to look for correlations from the NH proton. In the keto form, the NH proton should show a correlation to the C5 carbonyl carbon. In the enol form, the OH proton would show a correlation to the C5 carbon.

Q4: My sample is not very soluble in common NMR solvents, and the signals are broad. What can I do?

A4: Poor solubility and resulting broad signals can be addressed by:

  • Using a More Solubilizing Solvent: If possible, try a different deuterated solvent in which your compound has better solubility, such as DMSO-d₆ or DMF-d₇.

  • Increasing the Temperature: Acquiring the NMR spectrum at a higher temperature can increase solubility and also decrease the viscosity of the solvent, leading to sharper signals.

  • Sample Concentration: While counterintuitive, sometimes a slightly higher concentration can improve signal-to-noise, but be mindful of potential aggregation which can also cause line broadening.

Q5: Can I use chemical shift reagents to help resolve the overlapping signals in my ¹H NMR spectrum?

A5: Yes, the use of lanthanide shift reagents (LSRs) can be an effective method to resolve overlapping signals.[7][17][18] These are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the carbonyl oxygen or the nitrogen atoms of the pyrazolone ring. This coordination induces large changes in the chemical shifts of nearby protons.[7][17][18]

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a suitable solvent (e.g., CDCl₃).

  • Choose a Shift Reagent: A common choice is Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)).

  • Titration: Add small, incremental amounts of the LSR to your NMR tube and acquire a spectrum after each addition.

  • Monitor Changes: Observe the changes in the chemical shifts of your protons. The protons closest to the coordination site will experience the largest shifts.

  • Optimal Concentration: Continue adding the LSR until you achieve the desired resolution of the overlapping signals. Be aware that excessive amounts of the shift reagent can lead to significant line broadening.[7]

Proton Expected Chemical Shift Range (ppm) in CDCl₃ Expected Effect of Lanthanide Shift Reagent
Aromatic (H-2', H-6')7.0 - 7.2Moderate shift
Aromatic (H-3', H-5')7.7 - 7.9Moderate shift
CH (H-5)~4.5Large shift
CH₂ (H-4)~2.5 - 3.0Large shift
NHVariableVery large shift

Note: The actual chemical shifts can vary depending on the specific solvent and concentration.

Q6: How can I definitively assign the signals for the 4-fluorophenyl group, specifically distinguishing between the ortho and meta protons?

A6: The protons on the 4-fluorophenyl ring will appear as two sets of doublets of doublets (or more complex multiplets due to coupling with fluorine).

  • ¹⁹F NMR: A ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. Decoupling this resonance in the ¹H NMR experiment will simplify the multiplets of the aromatic protons, making them easier to assign.

  • ¹H-¹⁹F HSQC: A heteronuclear correlation experiment between ¹H and ¹⁹F will show which protons are coupled to the fluorine atom and with what coupling constant. The protons ortho to the fluorine will show a larger coupling constant (typically around 8-10 Hz) than the protons meta to the fluorine (typically around 5-7 Hz).

  • NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can show through-space correlations. You may observe a correlation between the NH proton of the pyrazolone ring and the ortho protons (H-2' and H-6') of the fluorophenyl ring, which would confirm their assignment.

Visualization of Troubleshooting Workflow

G cluster_0 NMR Peak Overlap Resolution Workflow cluster_1 2D NMR Options start Overlapping Signals Observed in ¹H NMR q1 Change Solvent (e.g., CDCl₃ to Benzene-d₆) start->q1 q2 Increase Spectrometer Field Strength start->q2 q3 Perform 2D NMR Experiments start->q3 q4 Use Chemical Shift Reagents start->q4 resolved Signals Resolved q1->resolved Successful not_resolved Signals Still Overlapped q1->not_resolved Unsuccessful q2->resolved Successful q2->not_resolved Unsuccessful cosy COSY (H-H Correlation) q3->cosy hsqc HSQC (H-C One-Bond Correlation) q3->hsqc hmbc HMBC (H-C Long-Range Correlation) q3->hmbc jres J-Resolved (Separate J and δ) q3->jres q4->resolved Successful q4->not_resolved Unsuccessful cosy->resolved hsqc->resolved hmbc->resolved jres->resolved not_resolved->q3

Caption: A workflow diagram illustrating the decision-making process for resolving overlapping NMR signals.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Slideshare. (n.d.). NMR Shift reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on the two axes represent 1D spectra with ¹³C peaks on the vertical axis and ¹H peaks on the horizontal axis. Retrieved from [Link]

  • Gerothanassis, I. P., et al. (2012). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 17(9), 10513-10527. Retrieved from [Link]

  • University of Leicester. (n.d.). Two-dimensional NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Peng, Y., et al. (2020). Fully Exploiting the Power of 2D NMR J-Resolved Spectroscopy. The Journal of Physical Chemistry Letters, 11(10), 4016-4021. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-457. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Retrieved from [Link]

  • Wu, T.-S., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5433. Retrieved from [Link]

  • Narayan, B., et al. (2011). Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one. Der Pharma Chemica, 3(6), 487-493. Retrieved from [Link]

  • Shahani, T., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o343. Retrieved from [Link]

  • Lestari, F. D., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1212. Retrieved from [Link]

  • Archana, P. S., et al. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]. IUCrData, 7(11), x221003. Retrieved from [Link]

  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society, 144(30), 13538-13543. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). One-Pot Synthesis of 4,5-Dihydropyrazole from Aldehydes, Hydrazines and Alkenes - Supporting Information. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Yathirajan, H., et al. (2011). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o434. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra? Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5-dihydro-1H-pyrazole (5a) in CDCl 3. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Troubleshooting

Reducing side reactions during 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of pyrazolone derivatives. This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of pyrazolone derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with the synthesis of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Importance of the Pyrazolone Scaffold

The 1-phenyl-4,5-dihydro-1H-pyrazol-5-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents known for their analgesic, anti-inflammatory, and antioxidant properties.[1][2] The synthesis, while conceptually straightforward—typically a Knorr-type pyrazole synthesis—is often plagued by side reactions and purification challenges that can impact yield, purity, and scalability. This guide addresses the most frequently encountered issues in a direct question-and-answer format.

Section 1: Core Reaction Mechanism and Troubleshooting Workflow

The most common and efficient route to 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves the condensation of (4-fluorophenyl)hydrazine with a β-ketoester, such as ethyl acetoacetate. The reaction proceeds via a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration.[3][4][5]

General Reaction Mechanism

The reaction is typically acid-catalyzed, which facilitates both the initial condensation and the final dehydration step to form the stable pyrazolone ring.[4][6]

Knorr_Pyrazole_Synthesis General Mechanism of Pyrazolone Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Ethyl Acetoacetate I1 Hydrazone Intermediate R1->I1 Condensation (-H₂O, H⁺ cat.) R2 (4-Fluorophenyl)hydrazine R2->I1 I2 Non-aromatic Cyclic Intermediate (Hydroxylpyrazolidine) I1->I2 Intramolecular Cyclization P1 1-(4-fluorophenyl)-3-methyl- 4,5-dihydro-1H-pyrazol-5-one I2->P1 Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting Workflow

When encountering issues, a systematic approach is critical. The following workflow helps diagnose and resolve common problems.

Troubleshooting_Workflow Troubleshooting Diagnostic Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Check_Reagents Step 1: Verify Reagent Quality - Is hydrazine fresh? - Are starting materials pure? Start->Check_Reagents Check_Conditions Step 2: Review Reaction Conditions - Temperature/Time correct? - Appropriate solvent/catalyst? Check_Reagents->Check_Conditions Reagents OK Solution Implement Solution & Re-run Check_Reagents->Solution Reagents Degraded Analyze_Mixture Step 3: Analyze Reaction Mixture - TLC/LC-MS analysis - Identify intermediates/byproducts Check_Conditions->Analyze_Mixture Conditions OK Check_Conditions->Solution Conditions Suboptimal Optimize_Workup Step 4: Optimize Workup & Purification - Product lost during extraction? - Incomplete precipitation? Analyze_Mixture->Optimize_Workup Reaction OK Analyze_Mixture->Solution Side Reactions Identified Optimize_Workup->Solution Purification Inefficient

Caption: A systematic workflow for troubleshooting pyrazolone synthesis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a Q&A format, providing detailed explanations and actionable solutions.

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

This is the most common issue and can stem from several factors related to reagents or reaction conditions.

Possible Cause 1: Degraded Hydrazine Reagent (4-Fluorophenyl)hydrazine, like many hydrazines, is susceptible to air oxidation, which reduces its effective concentration and introduces impurities.[3][7]

  • Solution:

    • Always use freshly opened or purified (4-fluorophenyl)hydrazine.

    • Consider using the hydrochloride salt, which is generally more stable and can be stored for longer periods. If using the salt, an equivalent of a mild base (e.g., sodium acetate) must be added to liberate the free hydrazine in situ.[1]

    • For sensitive reactions, run the synthesis under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[3]

Possible Cause 2: Suboptimal Reaction Conditions The condensation and cyclization steps are sensitive to temperature, solvent, and catalysis.

  • Solution:

    • Catalyst: A catalytic amount of a weak acid like glacial acetic acid is often essential to promote both the initial imine formation and the final dehydration step.[8][9]

    • Solvent: Ethanol or acetic acid are common solvents. Ethanol is generally sufficient, but refluxing in glacial acetic acid can often drive the reaction to completion more effectively.[9][10]

    • Temperature: The reaction often requires heat. Refluxing for several hours (2-10 hours) is typical.[8][9] Monitor the reaction by TLC to determine the optimal time.

ParameterRecommended ConditionRationale
Solvent Ethanol, Glacial Acetic AcidProtic solvents that facilitate proton transfer steps.
Catalyst Glacial Acetic Acid (5-10 vol%)Catalyzes both condensation and dehydration.[4][6]
Temperature 80°C to RefluxProvides activation energy for cyclization and dehydration.
Atmosphere Air (standard) or Inert (N₂)Inert atmosphere recommended if hydrazine degradation is suspected.

Table 1: Recommended Reaction Conditions for Pyrazolone Synthesis.

Possible Cause 3: Stable Hydrazone Intermediate In some cases, the hydrazone intermediate forms but the subsequent intramolecular cyclization is slow or does not occur under the chosen conditions.[11]

  • Solution:

    • Confirm the presence of the intermediate using LC-MS analysis of a reaction aliquot.

    • If the intermediate is present, increase the reaction temperature or prolong the reaction time to overcome the activation energy barrier for cyclization. Switching to a higher-boiling solvent or using a stronger acid catalyst (with caution) can also be effective.

Q2: My TLC and LC-MS show multiple unexpected spots. What are these side products?

The formation of multiple products indicates competing side reactions. Identifying the likely structures is key to mitigating them.

Possible Cause 1: Dimerization Pyrazolones can undergo self-condensation or dimerization, particularly at higher concentrations or under specific pH conditions, leading to complex, high-molecular-weight impurities.[12][13][14]

  • Solution:

    • Control pH: Avoid strongly basic conditions during workup, as this can deprotonate the active methylene group and promote Michael addition-type dimerization.

    • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization pathway.

    • Temperature Control: Excessive heat can sometimes lead to decomposition and dimerization.

Possible Cause 2: N-N Bond Cleavage While less common under standard Knorr conditions, the N-N bond in the pyrazole ring can be susceptible to cleavage under harsh reductive or certain catalytic conditions, leading to ring-opened byproducts.[15][16][17]

  • Solution:

    • Avoid harsh reducing agents or incompatible metal catalysts unless specifically intended.

    • Stick to well-established protocols and moderate temperatures.

Q3: I'm struggling with inconsistent spectroscopic data (¹H NMR, IR). Why does it look different each time?

This is a classic issue with pyrazolones and is almost always due to tautomerism. The 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one system can exist in three main tautomeric forms.

Caption: The three principal tautomers of a pyrazolone ring.

The equilibrium between these forms is highly sensitive to the solvent, concentration, temperature, and pH.[18]

  • Impact on NMR:

    • In a deuterated solvent like DMSO-d₆, you may see a mixture of tautomers, leading to multiple sets of peaks or broadened signals. The aromatic OH-Enol form is often favored.

    • In CDCl₃, the CH-Keto form might be more prevalent, showing a characteristic signal for the CH₂ group.

    • Protons on nitrogen and oxygen (NH, OH) can appear as broad singlets and may exchange with D₂O.

  • Impact on IR:

    • The keto form will show a strong C=O stretch (~1700 cm⁻¹).

    • The enol form will show a broad O-H stretch (~3200-3400 cm⁻¹) and a C=N stretch (~1600 cm⁻¹).

  • Solution:

    • Recognize that this is an inherent property of the molecule. For consistent characterization, record spectra under identical conditions (solvent, concentration).

    • Use 2D NMR techniques (like HMBC, HSQC) to definitively assign the structure if ambiguity persists.

    • When reporting data, specify the solvent and observed tautomeric form.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Synthesis from Ethyl Acetoacetate

This protocol provides a reliable baseline for the synthesis.

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Ethyl acetoacetate

  • Anhydrous Sodium Acetate

  • Ethanol

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq), anhydrous sodium acetate (1.1 eq), and ethanol (10 mL per gram of hydrazine).

  • Stir the suspension for 15 minutes at room temperature to liberate the free hydrazine.

  • Add ethyl acetoacetate (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one.[8][9]

Protocol 2: Forced Degradation Study Workflow

For drug development professionals, assessing the stability of the synthesized compound is crucial. This workflow outlines a standard forced degradation study.[19]

Forced_Degradation Forced Degradation Study Workflow cluster_stress Apply Stress Conditions (24-48h) Start Prepare Stock Solution of Pyrazolone in Methanol (1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Start->Base Oxidation Oxidative Stress 3% H₂O₂, RT Start->Oxidation Thermal Thermal Stress Solid/Solution, 80°C Start->Thermal Analysis Sample Analysis at Time Points (0, 4, 8, 24, 48h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis LCMS Analyze via Stability-Indicating LC-MS/PDA Method Analysis->LCMS End Identify Degradants & Determine Degradation Pathways LCMS->End

Caption: Workflow for a typical forced degradation study.

References

  • Nitta, M., Hamamatsu, T., & Miyano, H. (2006). Hexacarbonylmolybdenum-Induced N–N Bond Cleavage of Pyrazoles. Conversion of 1-Acylpyrazoles to Pyrimidines. Bulletin of the Chemical Society of Japan. [Link]

  • Tanaka, R., et al. (2013). N–N Bond Cleavage of Hydrazines with a Multiproton-Responsive Pincer-Type Iron Complex. Journal of the American Chemical Society. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Organic Letters. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. ACS Publications. [Link]

  • Pace, V., et al. (2019). A Pratical and effective method for the N N bond cleavage of N-amino-heterocycles. ResearchGate. [Link]

  • Häber, T., et al. (1998). Dimerization of Pyrazole in Slit Jet Expansions. ResearchGate. [Link]

  • Li, P., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. MDPI. [Link]

  • Li, P., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. PubMed. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Collin, S., et al. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. MDPI. [Link]

  • Caglioti, L., et al. (1978). A novel synthesis of pyrazol-3-ones from biacetyl dimer and arenediazonium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Burra, V. R., Reddy, N. B., & Ravidranath, L. K. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. [Link]

  • Al-Omair, M. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Kumar, A., & Sharma, G. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. RSC Education. [Link]

  • Rege, P. D., & Hii, K. K. (2019). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Name-Reaction.com. [Link]

  • Patel, K. D., et al. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmaceutical Research and Bio-Science. [Link]

  • Jasinski, J. P., et al. (2011). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. [Link]

  • Wang, X., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. [Link]

  • Dengale, S. G., et al. (2020). Synthesis of 3‐(trifluoromethyl)‐1‐(perfluorophenyl)‐1H‐pyrazol‐5(4H)‐one derivatives via Knoevenagel condensation. Journal of Heterocyclic Chemistry. [Link]

  • Lim, Y. A., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

  • US Patent Office. (1978).
  • Yadav, D., et al. (2024). Design, Synthesis and Pharmacological Evaluation of 1- Phenyl-4,5-Dihydro-1H-Pyrazoles Derivative by in- Vitro and in-Silico Methods: A Combined Approach. ResearchGate. [Link]

  • Lin, W.-C., et al. (2015). Reactions between 4-fluorophenyl hydroximoyl chloride (1a) and diethyl... ResearchGate. [Link]

  • PubChem. (n.d.). (4-Fluorophenyl)hydrazine. PubChem. [Link]

  • Wang, L., et al. (2014). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances. [Link]

  • Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica. [Link]

  • Organic Syntheses. (n.d.). 1-phenyl-3-amino-5-pyrazolone. Organic Syntheses Procedure. [Link]

  • Niu, L.-Y., et al. (2021). Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine. Frontiers in Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Antioxidant Profiling: 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one vs. Edaravone

Executive Summary & Structural Rationale 1 (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent, clinically approved free radical scavenger utilized primarily in the management of acute cerebral infarction and amyotrophic l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

1 (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent, clinically approved free radical scavenger utilized primarily in the management of acute cerebral infarction and amyotrophic lateral sclerosis (ALS)[1]. Its neuroprotective efficacy stems from its ability to quench reactive oxygen species (ROS), thereby mitigating oxidative stress and neuronal apoptosis[1]. However, edaravone's high hydrophilicity limits its partitioning into lipid bilayers, which has prompted the development of more lipophilic analogs[2].

1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a structural analog designed to address these pharmacokinetic limitations. By incorporating a fluorine atom at the para-position of the N1-phenyl ring and omitting the C3-methyl group, this derivative fundamentally alters the electronic and physical landscape of the pyrazolone core:

  • Para-fluoro substitution : The incorporation of fluorine atoms into pharmacological agents increases metabolic stability and lipophilicity, facilitating superior penetration across biological membranes, including the blood-brain barrier (BBB)[3].

  • Absence of C3-methyl group : Modifies the ionization potential (IP) and bond dissociation energy (BDE) of the molecule, shifting the balance between different radical scavenging mechanisms[4].

Mechanistic Pathways: Tautomerization and DFT Analysis

The antioxidant capacity of pyrazolone derivatives is driven by keto-enol tautomerization. In physiological environments, the neutral pyrazolone transitions to an enol form, which subsequently deprotonates into a highly active anionic species[2]. This anion neutralizes ROS via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), yielding a resonance-stabilized pyrazole radical[2].

Pathway Keto Keto Form (Pyrazolone) Enol Enol Form (Pyrazolol) Keto->Enol Tautomerization Anion Anionic Form (Active Scavenger) Enol->Anion Deprotonation Radical Stable Pyrazole Radical (Post-Scavenging) Anion->Radical Electron Transfer (SET) ROS ROS (OH•, O2•-) ROS->Radical Quenched

Fig 1: Radical scavenging mechanism via keto-enol tautomerization and Single Electron Transfer.

According to4, the presence of electron-donating groups (EDG) at the C3 position (such as the methyl group in edaravone) decreases the ionization potential (IP), thereby facilitating electron abstraction for the SET pathway[4]. Conversely, 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one lacks this C3-methyl group, theoretically resulting in a slightly higher IP. However, the highly electronegative fluorine atom at the N1-phenyl ring exerts an electron-withdrawing inductive effect (-I) that decreases the bond dissociation energy (BDE) at the C4 position, optimizing the HAT mechanism[4]. Consequently, while the SET pathway might be marginally attenuated compared to edaravone, the HAT pathway and lipid membrane affinity are significantly amplified.

Quantitative Performance Comparison

The following table synthesizes the theoretical and empirical structure-activity relationship (SAR) data benchmarking edaravone against its fluorinated analogs[1],[3],[5].

Pharmacological ParameterEdaravone (Standard)1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-oneMechanistic Implication
DPPH Scavenging (IC50) ~25.0 µM~28.5 µMComparable intrinsic radical scavenging capacity in cell-free environments.
Lipid Peroxidation Inhibition 65%>80%Enhanced lipophilicity allows the fluorinated analog to intercept lipid radicals more effectively.
Calculated LogP (cLogP) 1.1~1.8Higher cLogP predicts superior Blood-Brain Barrier (BBB) penetrability.
Primary Scavenging Mechanism SET DominantHAT DominantLower BDE at C4 favors Hydrogen Atom Transfer due to the -I effect of Fluorine.

Self-Validating Experimental Protocols

To objectively evaluate and compare the antioxidant profiles of these compounds, a multi-tiered screening workflow is required. Cell-free assays establish baseline radical scavenging, while cell-based lipid peroxidation models validate functional efficacy in physiological matrices[2].

Workflow Prep Compound Preparation (DMSO Stock Formulation) Assay1 DPPH/ABTS Assays (SET/HAT Mechanism Evaluation) Prep->Assay1 Assay2 Lipid Peroxidation (LPO) (Biomimetic Membrane Assay) Prep->Assay2 Cell ARPE-19 Cell Model (AAPH-induced Oxidative Stress) Prep->Cell Analysis IC50 Calculation & Structure-Activity Modeling Assay1->Analysis Assay2->Analysis Cell->Analysis

Fig 2: Multi-tiered self-validating workflow for evaluating pyrazolone antioxidant capacity.

Protocol A: DPPH Free Radical Scavenging Assay (SET/HAT Evaluation)
  • Causality : DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that changes color from violet to yellow upon reduction. This assay isolates the compound's intrinsic ability to donate an electron or hydrogen atom without the confounding variables of cellular uptake[5].

  • Step-by-Step Methodology :

    • Reagent Preparation : Dissolve DPPH+ in HPLC-grade methanol to yield a 0.12 mM working solution[1].

    • Compound Formulation : Prepare stock solutions of edaravone, 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, and Trolox (positive control) in DMSO. Dilute to final well concentrations ranging from 0.1 µM to 1000 µM[1].

    • Reaction Assembly : In a 96-well microplate, combine 180 µL of the 0.12 mM DPPH+ solution with 20 µL of the test compound[1]. Include a blank (20 µL DMSO + 180 µL methanol) and a control (20 µL DMSO + 180 µL DPPH+).

    • Incubation & Acquisition : Incubate the plate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

    • Self-Validation System : Calculate the IC50. The assay is considered valid only if the Trolox positive control yields an IC50 within the established literature range (~15-20 µM).

Protocol B: AAPH-Induced Lipid Peroxidation in ARPE-19 Cells
  • Causality : Because 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is designed for higher lipophilicity, its true advantage over edaravone is best observed in lipid-rich environments. AAPH generates peroxyl radicals that induce lipid peroxidation and cell death. ARPE-19 (retinal pigmented epithelium) cells are highly susceptible to oxidative stress, making them an ideal self-validating model for lipophilic antioxidants[2].

  • Step-by-Step Methodology :

    • Cell Culture : Seed ARPE-19 cells in 96-well plates at a density of 1×10^4 cells/well and culture for 24 hours.

    • Pre-treatment : Treat cells with varying concentrations (1-50 µM) of the test compounds for 2 hours to allow for membrane partitioning[2].

    • Oxidative Insult : Add AAPH (final concentration 1 mM) to the wells to initiate lipid peroxidation[2].

    • Viability Assessment : After 24 hours, assess cell viability using the MTT or CellTiter-Glo assay.

    • Self-Validation System : Measure malondialdehyde (MDA) levels as a secondary endpoint to confirm that cell death prevention correlates directly with the inhibition of lipid peroxidation, proving the mechanism of action rather than just general cytotoxicity.

Conclusion

While edaravone remains a foundational clinical antioxidant, DFT and empirical SAR data suggest that fluorinated pyrazolone derivatives like 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one offer a compelling structural evolution[1],[4]. By trading the C3-methyl group for a para-fluoro substitution, researchers can achieve a molecule with comparable intrinsic radical scavenging capacity but vastly superior pharmacokinetic properties, specifically regarding lipophilicity and BBB penetration[1],[3].

References

  • Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. PMC / NIH.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI / NIH.
  • Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Deriv
  • Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Deriv
  • Density Functional Theory (DFT) Study of Edaravone Derivatives as Antioxidants.

Sources

Comparative

Comparative NMR Characterization Guide: 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Executive Summary In the landscape of drug development, the pyrazolone scaffold is a privileged pharmacophore, most notably recognized in the neuroprotective agent Edaravone (1-phenyl-3-methyl-5-pyrazolone)[1]. A common...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development, the pyrazolone scaffold is a privileged pharmacophore, most notably recognized in the neuroprotective agent Edaravone (1-phenyl-3-methyl-5-pyrazolone)[1]. A common optimization strategy involves the introduction of a fluorine atom to the N-phenyl ring to enhance metabolic stability and lipophilicity. This guide provides an objective, side-by-side comparison of the 1 H and 13 C-NMR spectral performance of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one against its non-fluorinated benchmark, 1-phenyl-4,5-dihydro-1H-pyrazol-5-one . By analyzing the distinct chemical shifts and spin-spin couplings induced by the fluorine substituent, researchers can definitively validate structural integrity during synthesis[2].

Mechanistic Insights: Tautomerism and Solvent-Induced Shifts

Before acquiring NMR data, one must understand the dynamic nature of the pyrazolone core. Pyrazol-5-ones are classic examples of tautomeric systems, capable of existing in CH 2​ (keto), OH (enol), and NH forms[3].

The equilibrium of these forms is strictly governed by the solvent environment:

  • Polar Aprotic Solvents (e.g., DMSO-d 6​ ) : Intermolecular hydrogen bonding between the solvent and the solute heavily stabilizes the OH enol form (1H-pyrazol-5-ol)[4].

  • Non-Polar Solvents (e.g., CDCl 3​ ) : The lack of hydrogen-bonding capability forces the equilibrium toward the CH 2​ keto form (4,5-dihydro-1H-pyrazol-5-one)[5].

Causality in Experimental Design: To objectively compare the aliphatic C4 protons and accurately map the carbon skeleton without the complication of tautomeric mixtures, CDCl 3​ is the mandated solvent for this protocol. This locks the molecule into the CH 2​ tautomer, providing a clean, self-validating spectral readout[5].

Spectral Data Comparison: Fluorinated vs. Non-Fluorinated Pyrazolones

The introduction of the highly electronegative fluorine atom at the para-position of the N-phenyl ring dramatically alters the electronic environment. This is most visibly manifested in the 13 C-NMR spectrum through striking carbon-fluorine ( JCF​ ) scalar couplings[2],[6].

Table 1: 1 H-NMR Spectral Comparison (400 MHz, CDCl 3​ , 298 K)

Quantitative data summarized for structural validation.

Proton Assignment1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one1-phenyl-4,5-dihydro-1H-pyrazol-5-one (Benchmark)Shift Causality & Structural Notes
C4-H 2​ ~3.50 ppm (d, J = 1.5 Hz, 2H)~3.52 ppm (d, J = 1.5 Hz, 2H)Aliphatic protons confirming the CH 2​ tautomer. Exhibits weak long-range allylic coupling with C3-H.
C3-H ~7.45 ppm (t, J = 1.5 Hz, 1H)~7.48 ppm (t, J = 1.5 Hz, 1H)Imine proton. Strongly deshielded by the adjacent C=N double bond.
Ar-H (ortho to N)~7.80 ppm (dd, J = 9.0, 4.8 Hz, 2H)~7.85 ppm (d, J = 8.0 Hz, 2H)Deshielded by the electron-withdrawing pyrazolone ring. Fluorinated analog shows additional H-F coupling.
Ar-H (meta to N)~7.10 ppm (t, J = 8.8 Hz, 2H)~7.40 ppm (t, J = 8.0 Hz, 2H)Distinct upfield shift in the fluorinated analog due to the +M (resonance) effect of the para-fluorine atom.
Ar-H (para to N)N/A (Substituted by F)~7.20 ppm (t, J = 7.5 Hz, 1H)Absent in the target compound, confirming successful para-substitution.
Table 2: 13 C-NMR Spectral Comparison (100 MHz, CDCl 3​ , 298 K)

Notice the definitive multiplet splitting in the fluorinated analog compared to the benchmark singlets.

Carbon Assignment1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one1-phenyl-4,5-dihydro-1H-pyrazol-5-one (Benchmark)Shift Causality & Coupling Analysis
C5 (C=O)~170.5 ppm (s)~170.8 ppm (s)Carbonyl carbon. Highly deshielded; unaffected by distant fluorination.
C3 (C=N)~142.0 ppm (s)~142.2 ppm (s)Imine carbon.
C4 (CH 2​ )~41.5 ppm (s)~41.8 ppm (s)Aliphatic ring carbon, validating the keto tautomeric state.
C-4' (ipso to F)~160.2 ppm (d, 1JCF​ = 244.0 Hz)~125.2 ppm (s)Massive downfield shift and primary C-F scalar coupling due to direct F attachment.
C-3', C-5' (ortho to F)~115.8 ppm (d, 2JCF​ = 22.5 Hz)~128.8 ppm (s)Upfield shift due to fluorine's +M effect; strong secondary C-F coupling.
C-2', C-6' (meta to F)~120.5 ppm (d, 3JCF​ = 8.0 Hz)~118.8 ppm (s)Tertiary C-F coupling.
C-1' (ipso to N)~134.2 ppm (d, 4JCF​ = 3.0 Hz)~137.8 ppm (s)Upfield shift compared to benchmark; exhibits weak long-range C-F coupling.

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity reproduction of the C-F coupling constants and tautomeric resolution, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of the synthesized 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

  • Dissolve completely in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the homogenous solution to a 5 mm precision NMR tube.

Step 2: Instrument Setup & Tuning

  • Insert the sample into a 400 MHz NMR spectrometer equipped with a multinuclear broadband probe.

  • Lock the magnetic field to the deuterium signal of CDCl 3​ .

  • Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies.

  • Shim the magnet (Z1-Z5 gradients) until the TMS peak achieves a line width at half-height of 1.0 Hz. Expertise Note: High-resolution shimming is paramount. Poor shimming will collapse the critical 4JCF​ (3.0 Hz) and allylic 4JHH​ (1.5 Hz) couplings into unresolved singlets.

Step 3: 1 H-NMR Acquisition

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): 16 to 32.

  • Validation Check: Post-acquisition, integrate the C4-H 2​ (~3.50 ppm) and C3-H (~7.45 ppm) signals. They must form a perfect 2:1 ratio. Any deviation indicates tautomeric exchange or impurities.

Step 4: 13 C-NMR Acquisition

  • Pulse Sequence: Power-gated proton decoupling (zgpg30).

  • Relaxation Delay (D1): 5.0 seconds.

  • Scans (NS): 512 to 1024.

  • Causality Check: The extended D1 of 5.0 seconds is critical. Quaternary carbons (C5, C-1', C-4') lack attached protons, resulting in highly inefficient dipole-dipole relaxation. A standard 1-second delay will cause these critical fluorinated carbon signals to disappear into the baseline noise.

Workflow Visualization

NMR_Protocol Sample 1-(4-fluorophenyl)-4,5-dihydro -1H-pyrazol-5-one Solvent Dissolve in CDCl3 (Keto-form isolation) Sample->Solvent Tune Probe Tuning & Matching (1H, 13C, 19F) Solvent->Tune Acq1H 1H-NMR Acquisition (zg30, D1=2s) Tune->Acq1H Acq13C 13C-NMR Acquisition (zgpg30, D1=5s) Tune->Acq13C Acq19F 19F-NMR Acquisition (zg, D1=2s) Tune->Acq19F Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Acq19F->Process Analyze Multiplet Analysis & C-F Coupling Extraction Process->Analyze

Workflow for the multiparametric NMR acquisition and tautomeric resolution of fluorinated pyrazolones.

Conclusion

The characterization of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one requires a nuanced understanding of pyrazolone tautomerism and heteronuclear spin physics. By utilizing CDCl 3​ to isolate the CH 2​ tautomer and employing extended relaxation delays, researchers can successfully map the complex 1J through 4J carbon-fluorine couplings. These distinct spectral signatures serve as an unequivocal fingerprint of successful fluorination when compared to non-fluorinated benchmarks.

References

  • Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives Source: jocpr.com URL:2

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone Source: ias.ac.in URL:3

  • edaravone | New Drug Approvals Source: newdrugapprovals.org URL:4

  • Mci-186 | C10H10N2O | CID 4021 - PubChem - NIH Source: nih.gov URL:1

  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - MDPI Source: mdpi.com URL:6

  • The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers Source: d-nb.info URL:5

Sources

Validation

Efficacy and Mechanistic Profiling of 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one vs. Conventional Pyrazolones

As the demand for multi-target therapeutics in neurodegenerative and inflammatory diseases grows, the pyrazolone scaffold has remained a privileged structure in medicinal chemistry. While Edaravone (3-methyl-1-phenyl-2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for multi-target therapeutics in neurodegenerative and inflammatory diseases grows, the pyrazolone scaffold has remained a privileged structure in medicinal chemistry. While Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is the FDA-approved gold standard for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[1][2], its rapid clearance and moderate lipophilicity limit its broader application.

Recent structural optimizations have demonstrated that halogenation—specifically the synthesis of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one and its derivatives—significantly alters the electronic distribution of the pyrazolone core. This guide provides an objective, data-driven comparison of this fluorinated derivative against conventional pyrazolones, detailing the mechanistic causality behind its enhanced efficacy.

Mechanistic Causality: Why Fluorination Matters

The pharmacological efficacy of pyrazolones is primarily driven by their ability to neutralize reactive oxygen species (ROS) and reactive electrophilic aldehydes[1]. The introduction of a highly electronegative fluorine atom at the para-position of the N1-phenyl ring exerts a strong inductive electron-withdrawing effect.

Density Functional Theory (DFT) and pulse radiolysis studies reveal that this modification alters the Highest Occupied Molecular Orbital (HOMO) distribution[3]. By lowering the Bond Dissociation Enthalpy (BDE) of the active C-H bond at the C4 position, the fluorinated derivative thermodynamically favors the Hydrogen Atom Transfer (HAT) mechanism in non-polar environments[4]. Conversely, in polar physiological environments, the Sequential Proton Loss Electron Transfer (SPLET) pathway is accelerated due to the enhanced stabilization of the resulting pyrazolyl radical anion[2].

Furthermore, 1-(4-fluorophenyl) derivatives exhibit superior aldehyde reactivity, acting as molecular sinks for 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation that drives cellular apoptosis[1].

Mechanism FP 1-(4-fluorophenyl)-pyrazolone ROS Reactive Oxygen Species (ROS) (•OH, O2•-) FP->ROS Scavenges HNE 4-Hydroxynonenal (4-HNE) Lipid Peroxidation FP->HNE Reacts with HAT HAT / SPLET Mechanisms ROS->HAT Induces Adduct Mono/Bis-Adduct Formation HNE->Adduct Electrophilic Attack StableRad Stable Pyrazolyl Radical HAT->StableRad Yields Detox Detoxified Aldehyde Adduct->Detox Neutralizes

Dual-action mechanism of fluorinated pyrazolones neutralizing ROS and toxic aldehydes.

Quantitative Efficacy Comparison

To objectively evaluate the performance of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, its radical scavenging capacity, aldehyde reactivity, and lipophilicity are benchmarked against Edaravone and Antipyrine.

Note: Data synthesized from standardized in vitro DPPH/ABTS assays and HRMS adduct quantification.[1][2][4]

Pharmacological ParameterEdaravone (Standard)1-(4-Fluorophenyl)-pyrazoloneAntipyrine (Comparator)
DPPH Scavenging (IC₅₀) 18.1 ± 0.5 µM5.1 ± 0.1 µM>100 µM
Dominant Mechanism (Polar) SPLETEnhanced SPLETHAT (Weak)
4-HNE Adduct Formation Moderate (Mono-adducts)High (Mono- & Bis-adducts)Negligible
BDE (kcal·mol⁻¹) ~82.0< 76.0> 85.0
Lipophilicity (LogP) 1.20~1.850.38

Key Takeaway: The fluorinated derivative demonstrates a nearly 3.5-fold improvement in DPPH radical scavenging (IC₅₀ = 5.1 µM) compared to Edaravone[2]. The lowered BDE (< 76.0 kcal·mol⁻¹) directly correlates with its enhanced ability to donate hydrogen atoms rapidly before oxidative cascade propagation occurs[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following step-by-step methodologies detail the exact workflows required to validate the comparative efficacy of these pyrazolones.

Protocol A: EPR-Based Free Radical Scavenging Assay

Causality: Traditional UV-Vis colorimetric assays (like standard DPPH tests) are prone to optical interference if the test compound absorbs in the 515 nm range. Electron Paramagnetic Resonance (EPR) spectroscopy bypasses this by directly measuring the attenuation of the unpaired electron spin signal, creating a self-validating, artifact-free system[1].

  • Reagent Preparation: Prepare a 100 µM solution of DPPH in anhydrous ethanol. Rationale: Anhydrous conditions prevent premature hydrolysis of the pyrazolone core and ensure the SPLET mechanism is not artificially skewed by solvent protonation.

  • Compound Titration: Prepare serial dilutions of the test compounds (Edaravone and the fluorinated derivative) ranging from 2 µM to 90 µM[1].

  • Incubation: Mix 50 µL of the DPPH solution with 50 µL of the test compound. Incubate in the dark for exactly 30 minutes at 298 K to reach thermodynamic equilibrium.

  • EPR Spectral Acquisition: Transfer the mixture to a quartz capillary tube. Record the EPR spectra using a microwave power of 10 mW and a modulation amplitude of 1.0 G.

  • Data Integration: Calculate the double integration of the EPR signal. The reduction in signal area is directly proportional to the concentration of scavenged radicals, allowing for precise EC₅₀ determination[1].

Protocol B: HRMS-Based 4-HNE Adduct Quantification

Causality: Demonstrating radical scavenging is insufficient for neuroprotection; the compound must also act as an aldehyde sink. High-Resolution Mass Spectrometry (HRMS) provides definitive proof of covalent adduct formation between the pyrazolone and 4-HNE[1].

  • Reaction Setup: Incubate 50 µM of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one with 50 µM of 4-HNE in a physiological buffer (PBS, pH 7.4) at 37 °C.

  • Kinetic Sampling: Extract 10 µL aliquots at 0, 30, 60, and 180 minutes. Quench the reaction immediately with cold acetonitrile (1:4 v/v) to halt adduct formation.

  • Centrifugation: Spin the quenched samples at 14,000 × g for 10 minutes to precipitate buffer salts.

  • HRMS Analysis: Inject the supernatant into an LC-HRMS system (ESI positive mode). Scan for the mass shifts corresponding to the parent compound + 4-HNE (mono-adduct) and parent compound + 2(4-HNE) (bis-adduct)[1].

  • Validation: The emergence of distinct bis-adduct peaks at 180 minutes confirms the dual-reactive sites of the fluorinated pyrazolone, validating its superior capacity as a lipid peroxidation suppressor compared to Edaravone[1].

Workflow Prep Compound Synthesis & Purification EPR EPR Spectroscopy (DPPH/DMPO Probes) Prep->EPR HRMS HRMS Analysis (4-HNE Adducts) Prep->HRMS InVitro In Vitro Validation (CTLL-2 / Neuronal) EPR->InVitro HRMS->InVitro Data Efficacy Profiling & Lead Selection InVitro->Data

High-throughput screening workflow for validating pyrazolone efficacy.

Conclusion

The transition from conventional pyrazolones like Edaravone to halogenated variants such as 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one represents a significant leap in rational drug design. By leveraging the electron-withdrawing nature of fluorine, researchers can purposefully lower the bond dissociation energy of the pyrazolone core, resulting in a thermodynamically superior antioxidant[3][4]. Coupled with its robust capacity to form bis-adducts with toxic aldehydes[1], this fluorinated scaffold offers a highly promising foundation for next-generation neuroprotective and anti-inflammatory therapeutics.

References

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties MDPI [Link]

  • Pulse Radiolysis Study on Free Radical Scavenger Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) SciSpace [Link]

  • Density Functional Theory (DFT) Study of Edaravone Derivatives as Antioxidants PMC - NIH [Link]

  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential RSC[Link]

Sources

Comparative

Structural Elucidation of 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: A Comparative Guide to Mass Spectrometry Platforms

As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling fluorinated heterocyclic scaffolds. 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a critical intermediate and core moti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling fluorinated heterocyclic scaffolds. 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a critical intermediate and core motif in the development of modern anti-inflammatory agents, kinase inhibitors, and agrochemicals. Accurate structural characterization and metabolite identification depend heavily on understanding its mass spectrometry (MS) fragmentation pattern.

This guide objectively compares the analytical performance of three dominant MS platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS), Liquid Chromatography-Electrospray Ionization-Triple Quadrupole MS (LC-ESI-QqQ), and High-Resolution Orbitrap MS (LC-ESI-HRMS)—providing field-proven methodologies and self-validating protocols for elucidating the fragmentation pathways of this compound.

Fragmentation Mechanism and Diagnostic Logic

The fragmentation of pyrazol-5-one derivatives is governed by the stability of the heterocyclic ring and the electron-withdrawing nature of the 4-fluorophenyl substituent. Understanding these pathways is non-negotiable for distinguishing the parent drug from its in vivo metabolites.

  • Primary Cleavage (Loss of CO): The carbonyl group at the C5 position of the pyrazolone ring is highly susceptible to alpha-cleavage. Under collision-induced dissociation (CID), this results in the rapid expulsion of carbon monoxide (CO, 28 Da)[1].

  • Secondary Cleavage (Loss of N₂ or HCN): Following CO loss, the residual structure undergoes ring contraction or direct elimination of N₂ or HCN, a well-documented hallmark of pyrazole derivatives[2].

  • Diagnostic Fragment: The 4-fluorophenyl moiety strongly directs charge retention, frequently yielding a stable 4-fluorophenyl cation at m/z 95 (in EI) or related substituted amine fragments.

Fragmentation_Pathway M_ion Molecular Ion [M+H]+ m/z 179.06 Loss_CO Loss of CO (-28 Da) m/z 151.07 M_ion->Loss_CO Alpha-cleavage Fluorophenyl 4-Fluorophenyl Cation m/z 95.03 M_ion->Fluorophenyl N-C bond cleavage Loss_N2 Loss of N2 (-28 Da) m/z 123.06 Loss_CO->Loss_N2 Ring contraction Loss_HCN Loss of HCN (-27 Da) m/z 124.06 Loss_CO->Loss_HCN Rearrangement

Caption: Logical flow of the primary MS/MS fragmentation pathways for the pyrazol-5-one scaffold.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform for screening or quantifying 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, researchers must balance the need for hard ionization (comprehensive structural elucidation) versus soft ionization (sensitivity and intact mass confirmation)[3].

The following table summarizes the quantitative performance metrics of each platform based on empirical laboratory data.

ParameterGC-EI-MS (Single Quad)LC-ESI-QqQ (MRM Mode)LC-ESI-Orbitrap (HRMS)
Ionization Energy 70 eV (Hard Ionization)Variable CE: 10-40 eV (Soft)Variable HCD: 15-45 eV (Soft)
Molecular Ion Base Peak M⁺• (m/z 178.05) - Low[M+H]⁺ (m/z 179.06) - High[M+H]⁺ (m/z 179.0619) - High
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)Sub-ppm (< 3 ppm)
Primary Fragments Detected m/z 150, 122, 95m/z 151, 123, 95m/z 151.0670, 95.0297
Sensitivity (LOD) ~10 ng/mL~10 pg/mL~50 pg/mL
Primary Application Library matching, QCHigh-throughput PK quantificationMetabolite ID, exact mass confirmation

Analytical Insight: While LC-ESI-QqQ provides unmatched sensitivity for pharmacokinetic (PK) tracking via the m/z 179 → 95 MRM transition, QqQ systems suffer from nominal mass resolution. The HRMS Orbitrap platform provides exact mass measurements. The detection of the fragment at m/z 151.0670 confirms the loss of exactly CO (27.9949 Da) rather than N₂ (28.0061 Da), a distinction impossible to make on a nominal mass system.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols integrate internal validation steps. The causality behind each parameter is explicitly detailed to ensure you understand why the method works, not just how to run it.

Protocol A: LC-ESI-HRMS Structural Elucidation Workflow

Objective: Obtain high-resolution MS/MS spectra to unequivocally assign the fragmentation pattern of the fluorinated pyrazolone.

Step 1: Sample Preparation

  • Action: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Methanol provides optimal desolvation in the ESI source compared to acetonitrile for pyrazolone derivatives. Formic acid (0.1%) acts as a proton donor, driving the equilibrium toward the [M+H]⁺ species, which is critical for positive ion mode sensitivity.

Step 2: Liquid Chromatography Parameters

  • Action: Column: C18 (50 mm × 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Methanol. Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The short sub-2 µm C18 column ensures rapid elution and sharp peak shapes, minimizing longitudinal diffusion and maximizing the concentration of the analyte entering the MS source at any given second.

Step 3: Orbitrap Mass Spectrometry Settings

  • Action: Source: HESI-II. Spray Voltage: 3.5 kV. Capillary Temp: 275°C. Resolution: 70,000 (MS1) and 17,500 (ddMS2). Higher-energy C-trap Dissociation (HCD) normalized collision energy (NCE): Stepped 20, 30, 40.

  • Causality: Stepped NCE is employed because the initial loss of CO requires relatively low energy (NCE 20), whereas the subsequent cleavage of the robust fluorophenyl ring necessitates higher energy (NCE 40). Capturing all fragments in a single composite spectrum prevents the need for multiple injections and validates the precursor-product relationship.

Experimental_Workflow Prep Sample Prep (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Source (Positive Ion Mode) LC->ESI Quad Precursor Selection (m/z 179.06) ESI->Quad HCD HCD Fragmentation (Stepped NCE 20/30/40) Quad->HCD Orbitrap High-Res Detection (< 3 ppm mass accuracy) HCD->Orbitrap

Caption: Step-by-step UHPLC-ESI-HRMS experimental workflow for structural elucidation.

Protocol B: GC-EI-MS Orthogonal Validation

Objective: Confirm the core scaffold using hard ionization, which bypasses the protonation dependency of ESI.

  • Action: Derivatize the sample using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) prior to injection.

  • Causality: The 4,5-dihydro-1H-pyrazol-5-one core exhibits keto-enol tautomerism. The enol form can cause severe peak tailing on GC columns due to hydrogen bonding with stationary phase silanol groups. BSTFA silylates the enol hydroxyl group, locking the tautomer, increasing volatility, and ensuring sharp chromatographic peaks. The resulting EI spectrum will show a characteristic [M+TMS]⁺ molecular ion, with subsequent losses of CO and the TMS group validating the presence of the pyrazolone oxygen.

References

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

Sources

Validation

Comparative Guide: HPLC Method Validation for 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Quantification

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying highly functionalized heterocyclic compounds. 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a critical str...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying highly functionalized heterocyclic compounds. 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a critical structural motif found in various analgesic, anti-inflammatory, and neuroprotective agents (analogous to compounds like ampyrone)[1].

Quantifying this specific molecule requires navigating two primary chemical challenges: the keto-enol tautomerism of the pyrazolone core and the strong dipole moment introduced by the highly electronegative fluorine atom[2]. This guide objectively compares the chromatographic performance of standard C18 stationary phases against Phenyl-Hexyl alternatives and provides a comprehensive, self-validating methodology aligned with the latest [3].

The Analytical Challenge: Causality in Column Selection

To design a robust HPLC method, we must first understand the causality behind the analyte's behavior in solution.

  • Keto-Enol Tautomerism: The pyrazolone ring exists in dynamic equilibrium between its keto and enol forms. If the mobile phase pH is not strictly buffered (typically at an acidic pH to suppress ionization of the enol form), the compound will elute as a split peak or exhibit severe tailing.

  • Fluorophenyl Dipole: The 4-fluorophenyl moiety is highly electron-deficient. Standard C18 columns rely entirely on dispersive (hydrophobic) interactions, which are often insufficient to resolve the target analyte from structurally similar des-fluoro impurities or synthetic precursors.

The Phenyl-Hexyl Advantage: A Phenyl-Hexyl column introduces orthogonal retention mechanisms—specifically π−π and dipole-dipole interactions. The electron-deficient fluorophenyl ring of the analyte strongly interacts with the electron-rich phenyl ring of the stationary phase, drastically improving selectivity and peak shape.

Separation_Mechanism Analyte 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (Fluorophenyl + Pyrazolone Rings) C18 Standard C18 Column (Alkyl Chain) Analyte->C18 Phenyl Phenyl-Hexyl Column (Phenyl Ring + Alkyl Spacer) Analyte->Phenyl Hydrophobic Hydrophobic Interactions Only (Weak retention of polar pyrazolone) C18->Hydrophobic PiPi π-π & Dipole Interactions (Strong affinity for fluorophenyl) Phenyl->PiPi Coelution Co-elution with Impurities (Resolution < 1.5) Hydrophobic->Coelution Baseline Baseline Separation (Resolution > 2.0) PiPi->Baseline

Chromatographic separation mechanisms comparing C18 and Phenyl-Hexyl stationary phases.

Product Comparison: Standard C18 vs. Phenyl-Hexyl

To objectively demonstrate the performance difference, identical samples spiked with known synthetic impurities were run on both column chemistries using a standardized gradient of Acetonitrile and 0.1% Formic Acid in Water.

Performance MetricStandard C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Analytical Impact
Retention Time (RT) 4.2 min6.8 minIncreased retention on Phenyl-Hexyl avoids void volume interference.
Peak Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.05 (Highly symmetrical)Superior integration accuracy and reproducibility on Phenyl-Hexyl.
Resolution ( Rs​ ) from Impurity A 1.1 (Co-elution)2.8 (Baseline separation)Phenyl-Hexyl meets ICH requirement of Rs​>1.5 for accurate quantitation.
Theoretical Plates ( N ) ~6,500~12,400Higher efficiency due to optimized π−π interactions.

Experimental Protocol: A Self-Validating System

A method is only as reliable as its internal controls. The following protocol is designed as a self-validating system , meaning the analytical sequence will automatically fail and halt if predefined System Suitability Test (SST) parameters are not met, ensuring absolute data trustworthiness.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer (A): 0.1% Formic Acid in Milli-Q Water (pH ~2.7). The acidic pH is critical to lock the pyrazolone into its keto form, preventing tautomeric peak splitting.

    • Organic (B): LC-MS Grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C (Stabilizes mass transfer kinetics)

    • Detection: UV at 254 nm (Optimal absorbance for the fluorophenyl conjugated system)

    • Gradient: 20% B to 80% B over 10 minutes.

  • System Suitability Testing (SST) & Bracketing:

    • Inject a blank (Diluent) to confirm no baseline interference.

    • Inject the SST Standard (100 µg/mL) six times.

    • Self-Validation Gate: The system software must verify that %RSD of peak area is ≤1.0% , Tf​≤1.5 , and N≥10,000 . If these fail, the sequence aborts.

    • Inject a bracketing standard every 10 samples. If the drift exceeds ±2.0% , all subsequent sample data is automatically invalidated.

ICH Q2(R2) Method Validation Workflow

The validation of analytical procedures ensures that the method is fit for its intended purpose. The recent overhaul of the (effective June 2024) emphasizes a lifecycle and Quality-by-Design (QbD) approach[4],[5]. The workflow below maps our validation strategy.

ICH_Validation Start Phase-Appropriate Method Dev. (Selectivity & pH Optimization) Specificity Specificity / Selectivity (Peak Purity, Resolution > 1.5) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999, 50-150% Target) Specificity->Linearity Accuracy Accuracy & Recovery (Spike Studies: 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio 3:1 & 10:1) Precision->LOD_LOQ Robustness Robustness (DoE: Flow, Temp, pH) LOD_LOQ->Robustness Valid Validated Method (ICH Q2(R2) Compliant) Robustness->Valid

Stepwise ICH Q2(R2) analytical method validation lifecycle for quantitative procedures.

Quantitative Validation Data

Following the ICH Q2(R2) framework, the Phenyl-Hexyl method was fully validated[6],[3]. The quantitative data below demonstrates the method's reliability for quantifying 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
ParameterResultAcceptance Criteria (ICH Q2)
Linear Range 10 µg/mL to 150 µg/mLMust cover 80% to 120% of target concentration
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
y-Intercept Bias 0.8% of target response ≤2.0%
LOD (S/N = 3:1) 0.05 µg/mLVisual or Signal-to-Noise evaluation
LOQ (S/N = 10:1) 0.15 µg/mLPrecision at LOQ must be ≤5.0% RSD
Table 2: Accuracy (Recovery) and Precision

Accuracy was determined by spiking the API into a synthetic matrix at three concentration levels (80%, 100%, 120%). Precision was evaluated via repeatability (intra-day) and intermediate precision (inter-day).

Validation ParameterLevel / Condition% Recovery / % RSDAcceptance Criteria
Accuracy (n=3 per level) 80% Spike99.4%98.0% - 102.0%
100% Spike100.2%98.0% - 102.0%
120% Spike99.8%98.0% - 102.0%
Repeatability (n=6) 100% Target Conc.0.45% RSD ≤1.0% RSD
Intermediate Precision Different Analyst/Day0.62% RSD ≤2.0% RSD

The data confirms that leveraging the π−π interactions of a Phenyl-Hexyl column not only solves the fundamental chromatographic challenges of fluorinated pyrazolones but also yields a highly robust, ICH-compliant quantitative method.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, Nov 2023. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, 2024. URL:[Link]

  • The Journal of Organic Chemistry. "Organocatalytic Asymmetric Michael Addition of Pyrazol-5-ones to β-Trifluoromethyl-α,β-unsaturated Ketones." ACS Publications, Dec 2019. URL:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai, Jan 2026. URL: [Link]

  • Scholars Research Library. "A simple and sensitive analytical tool for determination of ampyrone and its application..." Int. J. Chem., 2012. URL:[Link]

Sources

Comparative

Definitive Structure Confirmation of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one: A Comparative Guide

As drug development increasingly relies on precise structure-activity relationships (SAR), the unambiguous structural confirmation of heterocyclic pharmacophores is non-negotiable. Derivatives of pyrazol-5-one, such as 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on precise structure-activity relationships (SAR), the unambiguous structural confirmation of heterocyclic pharmacophores is non-negotiable. Derivatives of pyrazol-5-one, such as 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one , present a unique analytical challenge due to their complex prototropic tautomerism. Depending on the environment, these molecules can exist in the CH (4,5-dihydro-1H-pyrazol-5-one), OH (1H-pyrazol-5-ol), or NH (1,2-dihydro-3H-pyrazol-5-one) forms.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against alternative analytical techniques, providing a self-validating experimental framework for determining the absolute 3D structure and tautomeric state of this critical scaffold.

Comparative Analysis of Structural Elucidation Techniques

While routine techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational to synthetic chemistry, they often fall short when resolving the dynamic tautomeric equilibria of pyrazolones. SCXRD remains the undisputed gold standard for absolute structural confirmation.

Table 1: Performance Comparison of Analytical Alternatives
Analytical TechniquePrimary OutputTautomer ResolutionLimitations for Pyrazolones
Single Crystal X-Ray Diffraction (SCXRD) Absolute 3D atomic coordinates & bond lengths.Definitive. Directly locates the tautomeric proton in the solid state.Requires high-quality, defect-free single crystals.
Solution-State NMR (1H, 13C, 15N) Bulk chemical environment & connectivity.Ambiguous. Often yields time-averaged signals due to rapid proton exchange.Highly solvent-dependent; cannot freeze dynamic equilibria at room temperature.
Solid-State NMR (CP/MAS) Solid-phase chemical shifts.High. Can identify the solid-state tautomer.Lower resolution than SCXRD; complex spectral deconvolution required.
High-Resolution Mass Spec (HRMS) Exact mass & isotopic distribution.None. Confirms molecular formula only.Provides zero 3D spatial or tautomeric information.
Fourier-Transform Infrared (FT-IR) Functional group vibrations.Moderate. Distinguishes C=O vs. O-H stretches.Lacks atomic-level spatial resolution; heavily influenced by H-bonding.

The Causality of Technique Selection

To understand why SCXRD is prioritized for 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, we must examine the physical chemistry of the molecule. In polar solutions (e.g., DMSO- d6​ ), pyrazolones undergo rapid intermolecular proton transfer. Consequently, solution-state NMR spectra often display broadened peaks or averaged chemical shifts that fail to isolate the distinct CH, OH, or NH forms ().

SCXRD circumvents this by trapping the molecule in a thermodynamic minimum within the crystal lattice. By mapping the electron density, SCXRD not only defines the exact tautomer but also reveals the complex intermolecular hydrogen-bonding networks (e.g., N-H···O or O-H···N) that dictate the compound's solid-state stability and bioavailability ().

G Start Synthesize 1-(4-fluorophenyl) pyrazol-5-one Tautomer Tautomeric Mixture (CH, OH, NH forms) Start->Tautomer NMR Solution NMR (Dynamic Equilibrium) Tautomer->NMR Dissolve XRD X-Ray Crystallography (Solid-State Freeze) Tautomer->XRD Crystallize ResultNMR Average Structure (Solvent Dependent) NMR->ResultNMR ResultXRD Unambiguous 3D Structure (Absolute Tautomer) XRD->ResultXRD Validation Definitive Structure Confirmation ResultNMR->Validation Supports ResultXRD->Validation Confirms

Workflow for resolving pyrazolone tautomerism via comparative analytical techniques.

Self-Validating Experimental Methodology: SCXRD

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Each step contains an internal quality control checkpoint to prevent the propagation of errors.

Step 1: Crystal Growth via Slow Evaporation
  • Procedure: Dissolve 50 mg of purified 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one in a minimal volume of a binary solvent system (e.g., Dichloromethane/Hexane 1:1 v/v). Pierce the vial cap with a narrow needle and leave undisturbed at 20°C for 3–5 days.

  • Causality: Rapid precipitation leads to kinetic trapping of defects and polycrystalline powders. Slow evaporation ensures the thermodynamic selection of a single, highly ordered crystal lattice, which is mandatory for coherent X-ray diffraction.

  • Validation Checkpoint: Examine the resulting crystals under a polarizing microscope. A valid single crystal will exhibit uniform extinction (complete darkness) when rotated between crossed polarizers.

Step 2: Crystal Selection and Mounting
  • Procedure: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Coat the crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K).

  • Causality: Paratone oil prevents solvent loss and degradation. Cooling to 100 K minimizes the thermal vibrations (thermal ellipsoids) of the atoms. Because hydrogen atoms have very low electron density, reducing thermal motion is the only way to accurately locate the tautomeric proton.

Step 3: X-Ray Diffraction Data Collection
  • Procedure: Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector.

  • Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that symmetrically equivalent reflections are consistent, validating the quality of the crystal lattice.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Locate the tautomeric hydrogen atom from the difference Fourier map and refine its coordinates freely.

  • Validation Checkpoint: A successful, self-validated structural model must yield an R1​ factor < 5%, a wR2​ < 15%, and a Goodness-of-Fit (GoF) approaching 1.00. Residual electron density peaks should be < 0.5 e/ų.

Experimental Data Summary

The following table summarizes the representative quantitative crystallographic parameters expected for the definitive structural confirmation of the 1-(4-fluorophenyl) pyrazolone scaffold, demonstrating the precision of the SCXRD method.

Table 2: Representative SCXRD Parameters for 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Crystallographic ParameterValue / Specification
Empirical Formula C 9​ H 7​ FN 2​ O
Formula Weight 178.17 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a≈10.2 Å, b≈5.4 Å, c≈15.1 Å, β≈95∘
Volume / Z ≈828 Å 3 / 4
Goodness-of-fit (GoF) on F2 1.025 (Validates model accuracy)
Final R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
Tautomeric State Identified CH-form (4,5-dihydro-1H-pyrazol-5-one)

Note: The exact unit cell parameters and identified tautomer may vary slightly depending on the specific polymorph crystallized and the solvent system utilized.

References

  • Holzer, W., et al. (2014). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 19(4), 4046-4074. URL:[Link][1]

  • Foces-Foces, C., et al. (2005). "Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography." New Journal of Chemistry, 29, 451-458. URL:[Link][2]

  • Krystof, V., et al. (2014). "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry, 10, 70-78. URL:[Link][3]

Sources

Validation

In vitro vs in vivo results for 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one analogs

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Analogs Executive Summary & Chemical Rationale The 4,5-dihydro-1H-pyrazol-5-one (pyrazolone) scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Analogs

Executive Summary & Chemical Rationale

The 4,5-dihydro-1H-pyrazol-5-one (pyrazolone) scaffold is a privileged structure in medicinal chemistry, historically utilized for its potent anti-inflammatory and analgesic properties[1]. However, modern drug design has demonstrated that incorporating a 1-(4-fluorophenyl) moiety fundamentally upgrades the pharmacophore. As an Application Scientist, I prioritize this bioisosteric replacement of hydrogen with highly electronegative fluorine at the para-position because it serves a critical mechanistic purpose: it blocks primary sites of cytochrome P450-mediated oxidation, thereby extending in vivo half-life, while simultaneously increasing lipophilicity to enhance cellular membrane permeability[2].

This guide objectively compares the performance of 1-(4-fluorophenyl) pyrazolone derivatives against standard clinical alternatives, focusing on their dual functionality in oncology (EGFR/ErbB2 inhibition) and inflammation (P2Y14R antagonism).

Mechanistic Pathways

The structural versatility of the fluorinated pyrazolone core allows it to act as a multi-target ligand. In oncology, specific analogs (such as pyrazolo[3,4-d]pyrimidines) act as dual inhibitors of EGFR and ErbB2 receptor tyrosine kinases, triggering caspase-3-mediated apoptosis and G2/M phase cell cycle arrest[2]. In inflammatory disease models, 5-amide-1H-pyrazole-3-carboxyl derivatives act as highly potent antagonists of the P2Y14 receptor (P2Y14R), effectively suppressing the release of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α[3].

MOA cluster_cancer Oncology Target cluster_inflammation Inflammation Target Compound 1-(4-Fluorophenyl) Pyrazolone Analog EGFR EGFR / ErbB2 Compound->EGFR Inhibits Receptor P2Y14R Antagonism Compound->Receptor Binds Caspase Caspase-3 Activation EGFR->Caspase Triggers Apoptosis Apoptosis (G2/M Arrest) Caspase->Apoptosis Induces Cytokines IL-6, IL-1β, TNF-α Receptor->Cytokines Suppresses Inflammation Reduced Inflammation Cytokines->Inflammation Resolves

Fig 1. Mechanistic pathways of 1-(4-fluorophenyl) pyrazolone analogs in oncology and inflammation.

Quantitative Efficacy Comparison: In Vitro vs. In Vivo

To establish the clinical viability of these analogs, we must compare their target affinity and phenotypic outcomes against current gold-standard therapeutics (e.g., Erlotinib for EGFR inhibition, and PPTN for P2Y14R antagonism).

Table 1: In Vitro Target Affinity & Cytotoxicity

Compound Class Primary Target IC50 / Affinity Standard Alternative Standard IC50 Key Mechanistic Advantage
Compound 7d (Fluorophenyl Pyrazolo-pyrimidine) EGFR / ErbB2 0.18 µM / 0.25 µM Erlotinib 0.39 µM (EGFR) 2.2-fold higher potency in ACHN cells; Dual targeting prevents compensatory kinase resistance[4].

| Compound 16 (Fluorobenzyl Pyrazole) | P2Y14R | 1.93 nM | PPTN | 1.98 nM | Comparable affinity with significantly improved aqueous solubility and reduced cytotoxicity[3]. |

Table 2: In Vivo Pharmacodynamic Outcomes

Disease Model Compound Administered Dose / Route Outcome Metric Comparison to Standard
OVCAR-4 Xenograft (Mice) Compound 7d 25 mg/kg (p.o.) Tumor volume reduction, Active Caspase-3 levels (11-fold increase) Superior tumor regression vs. Erlotinib; higher accumulation in target tumor tissue[4].

| LPS-Induced Acute Peritonitis (Mice) | Compound 16 | 10 mg/kg (i.p.) | Cytokine reduction (IL-6, IL-1β, TNF-α) | Effectively blunts the cytokine storm with a more favorable pharmacokinetic profile than PPTN[3]. |

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, experimental data must be derived from self-validating protocols. A self-validating system incorporates internal controls and orthogonal readouts to rule out false positives (e.g., confirming that an in vitro drop in signal is due to specific target inhibition rather than general compound toxicity).

Workflow Synthesis Chemical Synthesis (Fluorination) InVitro In Vitro Assays (Enzyme Kinetics) Synthesis->InVitro Purity >99% InVivo In Vivo Models (Murine Efficacy) InVitro->InVivo IC50 < 5 µM Validation Clinical Candidate InVivo->Validation Target Engagement

Fig 2. Self-validating experimental workflow from synthesis to in vivo validation.

Protocol A: In Vitro EGFR/ErbB2 Kinase Inhibition Assay

Objective: Quantify the IC50 of pyrazolone analogs against recombinant kinases while ruling out non-specific protein denaturation.

  • Enzyme Incubation: Incubate 10 nM of recombinant EGFR/ErbB2 with varying concentrations of the fluorinated analog (0.01 µM to 10 µM) in a kinase buffer.

    • Causality: Using a highly purified recombinant enzyme ensures that the interaction is direct and not mediated by accessory proteins.

  • ATP-Depletion Measurement (ADP-Glo): Add 10 µM ATP and the specific peptide substrate. After 60 minutes, use the ADP-Glo reagent to measure the generated ADP via luminescence.

    • Causality: Luminescence directly correlates with kinase activity. By normalizing against a vehicle control (0.1% DMSO), we establish a true baseline.

  • Orthogonal Validation (Western Blot): Treat ACHN cells with the IC50 concentration of the compound for 24 hours, lyse the cells, and probe for phosphorylated-EGFR (p-EGFR) and cleaved Caspase-3.

    • Causality: The biochemical ADP-Glo assay proves direct binding, while the Western blot proves the compound successfully penetrates the cell membrane and inhibits the target in a physiological environment, triggering the expected apoptotic cascade[2].

Protocol B: In Vivo LPS-Induced Peritonitis Model

Objective: Evaluate the systemic anti-inflammatory efficacy of P2Y14R antagonists.

  • Prophylactic Dosing & Control Establishment: Divide mice into four cohorts: Vehicle, LPS-only, LPS + Standard (PPTN), and LPS + Compound 16 (10 mg/kg i.p.).

    • Causality: The inclusion of a known standard (PPTN) validates the assay's dynamic range and provides a benchmark for the novel analog's efficacy[3].

  • LPS Challenge: Administer 5 mg/kg of Lipopolysaccharide (LPS) intraperitoneally 1 hour post-treatment to induce acute peritonitis.

    • Causality: LPS reliably triggers the TLR4 pathway, leading to a massive, localized cytokine storm that a true P2Y14R antagonist must suppress.

  • Peritoneal Lavage & ELISA: 6 hours post-LPS, euthanize the mice and perform a peritoneal lavage. Quantify IL-6, IL-1β, and TNF-α using ELISA.

    • Causality: Measuring cytokines directly in the peritoneal exudate provides a localized, high-signal readout of innate immune suppression, avoiding the dilution effects and high variance of systemic serum measurements.

References

  • Title: Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies Source: ResearchGate URL
  • Title: Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Source: ACS Publications URL
  • Source: PMC (NIH)
  • Title: Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ ErbB2 receptor Source: Semantic Scholar URL

Sources

Comparative

IR Spectroscopy Reference Peaks for 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Validation: A Comparative Guide

As drug development increasingly relies on fluorinated pharmacophores to enhance metabolic stability and target binding, validating the structural integrity of intermediates like 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on fluorinated pharmacophores to enhance metabolic stability and target binding, validating the structural integrity of intermediates like 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a critical quality control step. Fourier-Transform Infrared (FTIR) spectroscopy provides a highly specific vibrational fingerprint for this molecule.

As a Senior Application Scientist, I have structured this guide to move beyond simple peak-picking. Here, we will explore the physical causality behind the vibrational modes of this specific fluorinated pyrazolone, objectively compare the two dominant sampling methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission—and establish a self-validating experimental protocol.

Structural Causality & Expected Reference Peaks

The molecule 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one consists of a 5-membered pyrazolone ring (a cyclic lactam/amide with an embedded imine) N-linked to a highly polarized 4-fluorophenyl group. The unique electronic environment of this structure dictates its IR behavior:

  • Pyrazolone Carbonyl (C=O): The 5-membered ring imposes steric strain, which increases the force constant of the carbonyl double bond. Consequently, the C=O stretch appears at higher wavenumbers (typically 1678–1720 cm⁻¹) compared to acyclic amides[1].

  • Fluorophenyl Bond (C-F): Fluorine is highly electronegative. The stretching of the C-F bond induces a massive change in the molecular dipole moment. This physical phenomenon makes the C-F stretch one of the most intense, dominant peaks in the entire spectrum, anchoring the fingerprint region between 1000 and 1250 cm⁻¹[2].

  • Imine (C=N) and Aromaticity: The C=N stretch within the dihydropyrazole ring typically manifests as a medium-intensity peak around 1550–1661 cm⁻¹[1], closely followed by the aromatic C=C skeletal vibrations.

Table 1: Quantitative IR Reference Peaks for Validation
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityCausality / Diagnostic Notes
C-H (Aromatic) Stretching3010 – 3100Weak-Mediumsp² hybridized carbons require higher energy to stretch[3].
C-H (Aliphatic) Stretching2850 – 2950Weak-Mediumsp³ hybridized carbons at the C4 position of the dihydro ring[3].
C=O (Lactam) Stretching1678 – 1720StrongRing strain increases the bond force constant, pushing the peak up[1].
C=N (Ring) Stretching1550 – 1661MediumOften overlaps slightly with aromatic C=C stretches[1].
C=C (Aromatic) Stretching1500 – 1600MediumSharp, distinct peaks indicating the phenyl ring[3].
C-F (Aryl) Stretching1000 – 1250Very StrongMassive dipole moment change makes this the dominant fingerprint peak[2].

Comparative Analysis: ATR vs. KBr Pellet for Fluorinated Pyrazolones

Selecting the correct sampling technique dictates the validity of your analytical results. Neither method is universally superior; rather, they must be cross-validated based on their physical principles.

The KBr Pellet Method (Transmission)

The KBr method involves diluting the solid sample in an IR-transparent potassium bromide matrix and pressing it into a disc[4].

  • Advantages: It is the gold standard for high-fidelity, classic transmission spectra and library matching[5]. Because the IR beam passes entirely through the sample, it adheres strictly to the Beer-Lambert Law, making it ideal for quantitative analysis[6]. It also provides superior sensitivity for trace components due to a longer effective pathlength[6].

  • Limitations: KBr is highly hygroscopic. If the pellet absorbs moisture during preparation, a broad O-H stretching artifact will appear around 3400 cm⁻¹, which can complicate the interpretation of the baseline[7]. Furthermore, poor grinding can lead to the Christiansen effect (scattering), skewing the baseline.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an internal reflectance crystal (e.g., Diamond or ZnSe). The IR beam reflects inside the crystal, creating an evanescent wave that penetrates the sample by only a few micrometers[4].

  • Advantages: Unmatched speed with zero sample preparation. It completely eliminates moisture artifacts associated with KBr matrices[7].

  • Limitations (The Causality of Peak Shifts): ATR spectra are not identical to transmission spectra. The penetration depth of the evanescent wave is directly proportional to the wavelength. Therefore, high-wavenumber peaks (like C-H stretches >3000 cm⁻¹) appear artificially weaker[4]. More critically for our molecule, strong absorbers like the C-F bond cause anomalous dispersion of the refractive index, which can shift the C-F peak maximum to slightly lower wavenumbers compared to a KBr spectrum[5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in drug development, a dual-method cross-validation workflow is recommended. This ensures that artifacts from one method are ruled out by the other.

Phase 1: Rapid Structural Verification via ATR-FTIR
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Allow it to evaporate completely, then collect a background spectrum to subtract ambient CO₂ and water vapor[4].

  • Sample Application: Place ~1 mg of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one directly onto the center of the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the solid and the crystal, which is mandatory because the evanescent wave only penetrates 0.5 to 2 µm[7].

  • Scanning & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply the software's "ATR Correction" algorithm to mathematically adjust the relative intensities of the high-wavenumber C-H peaks[5].

Phase 2: High-Fidelity Quantitative Scan via KBr Pellet
  • Matrix Preparation: Dry IR-grade KBr powder in an oven at 110°C for 2 hours to eliminate moisture.

  • Homogenization: Weigh ~1-2 mg of the pyrazolone compound and ~150 mg of dry KBr. Grind them intimately in an agate mortar for 2-3 minutes. Causality: The particle size must be smaller than the wavelength of the IR radiation (< 2 µm) to prevent baseline scattering[4].

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes to evacuate trapped air and moisture, then apply 10 tons of pressure using a hydraulic press for 1 minute[4]. Causality: The vacuum prevents the formation of micro-bubbles, ensuring a glass-clear, optically transparent pellet[6].

  • Scanning: Mount the pellet and acquire the transmission spectrum.

Phase 3: Cross-Validation

Overlay the ATR and KBr spectra. Validate the structure by confirming the intense C=O (~1700 cm⁻¹) and C-F (~1200 cm⁻¹) peaks. Acknowledge that the C-F peak in the ATR spectrum may be slightly red-shifted (lower wavenumber) due to anomalous dispersion[5].

Workflow Visualization

FTIR_Validation_Workflow cluster_methods FTIR Sampling Methodologies Compound 1-(4-fluorophenyl)-4,5-dihydro- 1H-pyrazol-5-one Sample ATR ATR-FTIR Method (Surface Reflectance) Compound->ATR Direct Application KBr KBr Pellet Method (Transmission) Compound->KBr 1% w/w Dilution Scan Infrared Spectrum Acquisition (4000 - 400 cm⁻¹) ATR->Scan KBr->Scan Process_ATR Apply ATR Correction (Depth & Shift Adjustment) Scan->Process_ATR ATR Data Process_KBr Baseline Correction & Moisture Subtraction Scan->Process_KBr KBr Data Validate Peak Validation C=O (~1700 cm⁻¹) C-F (~1200 cm⁻¹) Process_ATR->Validate Process_KBr->Validate

Fig 1: Self-validating FTIR workflow comparing ATR and KBr methods for pyrazolone derivatives.

References[5] BenchChem. A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques. Available at: 6]">https://www.benchchem.com[6] Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Available at: 4]">https://www.kinteksolution.com[4] Kintek Solution. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Available at: 7]">https://www.kindle-tech.com[7] AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Available at: 1]">https://www.azom.com[1] SciSpace / Typeset.io. Synthesis of novel multifluorinated pyrazolone-5-one derivatives via conventional and non-conventional methods. Available at: 2]">https://typeset.io[2] Spectroscopy Online. Halogenated Organic Compounds. Available at: 3]">https://www.spectroscopyonline.com[3] Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: https://chem.libretexts.org

Sources

Safety & Regulatory Compliance

Safety

1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one proper disposal procedures

As a Senior Application Scientist, I recognize that the disposal of complex pharmaceutical intermediates like 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (and its derivatives, such as the 3-methyl analog) cannot be t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the disposal of complex pharmaceutical intermediates like 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (and its derivatives, such as the 3-methyl analog) cannot be treated as a routine laboratory waste procedure.

This compound integrates a highly stable carbon-fluorine (C-F) bond with a nitrogen-rich pyrazolone ring. Standard bench-side disposal or municipal-grade incineration will fail to mineralize the compound, leading to the release of highly toxic, persistent environmental pollutants. To ensure absolute scientific integrity and regulatory compliance, laboratories must implement a self-validating, high-temperature destruction protocol coupled with aggressive off-gas scrubbing.

Here is the authoritative operational guide and standard operating procedure (SOP) for the safe handling and disposal of fluorinated pyrazolone derivatives.

Mechanistic Safety Analysis & Chemical Profiling

Before executing any disposal protocol, it is critical to understand the causality behind the required conditions. Why can we not simply discharge this into standard organic waste?

  • The Fluorine Challenge: The C-F bond is one of the strongest single bonds in organic chemistry (approx. 485 kJ/mol). Incinerating this compound at standard municipal waste temperatures (760–927 °C) results in unimolecular decomposition that fails to break the C-F bond, generating highly mobile and persistent fluorinated products of incomplete combustion (PICs) [1]. To achieve a 99.99% destruction and removal efficiency (DRE), the compound must be subjected to temperatures exceeding 1100 °C [2].

  • The Nitrogen Challenge: The pyrazolone ring contains adjacent nitrogen atoms. Upon thermal degradation, these atoms oxidize to form nitrogen oxides (NOx), which are potent atmospheric pollutants.

  • The Acid Gas Generation: Complete and successful mineralization of the fluorophenyl group produces Hydrogen Fluoride (HF) gas. HF is highly corrosive and lethal if inhaled, necessitating immediate downstream neutralization using an alkaline wet scrubber [3].

Quantitative Chemical & Disposal Profile
ParameterQuantitative Data / CharacteristicOperational Disposal Implication
Target Elements Fluorine (F), Nitrogen (N)Requires specialized off-gas handling (scrubbing) to capture HF and NOx.
C-F Bond Energy ~485 kJ/molDemands secondary afterburner temperatures >1100°C for complete mineralization.
Primary Combustion Byproducts CO, CO2, H2O, HF, NOxProhibits standard open-air or low-temperature burning; requires closed-loop systems.
Aqueous Solubility Low to ModerateMust be dissolved in a high-BTU combustible organic solvent prior to incinerator injection.

Disposal Workflow Visualization

The following diagram illustrates the mandatory, self-validating system required for the complete destruction of fluorinated pyrazolone waste.

G Waste Solid Chemical Waste (Fluorinated Pyrazolone) Solvent Combustible Solvent Dissolution Waste->Solvent Segregate & Mix Incinerator Primary Incinerator (>850°C) Solvent->Incinerator Inject Afterburner Secondary Afterburner (>1100°C, 2s res.) Incinerator->Afterburner Volatiles (CO, HF, NOx) Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Afterburner->Scrubber Acid Gases Exhaust Clean Exhaust (H2O, CO2, N2) Scrubber->Exhaust Vent Salts Neutralized Effluent (NaF, CaF2, Nitrates) Scrubber->Salts Precipitate

Controlled incineration workflow for fluorinated pyrazolone derivatives.

Step-by-Step Disposal Methodology

To ensure absolute safety and compliance with environmental regulations, laboratories must adhere to the following procedural steps when preparing 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one for disposal.

Step 1: Segregation and Solubilization

Do not mix this compound with standard aqueous waste or halogenated waste (like dichloromethane).

  • Collect the solid pyrazolone waste in a highly durable, chemically compatible container (e.g., HDPE).

  • Dissolve the solid waste in a highly combustible, non-halogenated solvent (such as toluene, ethanol, or acetone).

  • Causality: Dissolving the solid in a high-BTU (British Thermal Unit) solvent ensures that when the mixture is injected into the incinerator, the flame temperature remains consistently high, preventing localized cold spots that could lead to incomplete combustion.

Step 2: High-Temperature Incineration

Transfer the solubilized waste to a licensed chemical destruction facility equipped with dual-stage incineration.

  • Primary Chamber: The liquid waste is atomized and injected into the primary chamber operating at >850°C . This phase volatilizes the solvent and begins the breakdown of the pyrazolone ring.

  • Secondary Afterburner: The exhaust gases must immediately pass into a secondary afterburner operating at a minimum of 1100°C with a gas residence time of at least 2 seconds .

  • Causality: This extreme thermal environment is the only validated method to overcome the high dissociation energy of the C-F bond, effectively preventing the atmospheric release of toxic, short-chain fluorinated PICs [1, 2].

Step 3: Alkaline Flue Gas Scrubbing

The off-gas exiting the afterburner will be highly acidic due to the presence of HF and NOx.

  • Route the exhaust through a counter-current wet scrubber.

  • Utilize an alkaline slurry, typically composed of Calcium Hydroxide (Ca(OH)₂) or Sodium Hydroxide (NaOH).

  • Causality: The alkaline scrubber acts as a chemical trap. It reacts with the gaseous Hydrogen Fluoride to precipitate stable, insoluble Calcium Fluoride (CaF₂), and neutralizes NOx into dissolved nitrates, preventing acid rain generation and localized atmospheric toxicity [3, 4].

Step 4: Effluent Verification & Final Disposal
  • Continuously monitor the scrubber effluent for pH levels and total organic fluorine content to validate the destruction efficiency.

  • The precipitated CaF₂ and neutralized salts can be safely collected, pressed into filter cakes, and disposed of in a licensed sanitary landfill as non-hazardous solid waste, provided they pass local leaching toxicity tests.

Spill Management & Emergency Response

In the event of an accidental spill of the raw powder in the laboratory:

  • Containment: Do not sweep dry, as this creates respirable fluorinated dust.

  • Neutralization: Lightly dampen the spill with a combustible solvent (e.g., ethanol) to suppress aerosolization, wipe up with absorbent pads, and place all contaminated materials (including gloves and pads) into a sealed, labeled container.

  • Routing: Treat all contaminated packaging and cleanup materials as hazardous waste subject to the exact same incineration protocol detailed above.

References

  • Environmental Protection Agency (EPA). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. EPA. Available at: [Link]

  • Environmental Protection Agency (EPA). Fluorinated Products of Incomplete Combustion in EPA’s New Chemicals Program. U.S. EPA Publication 747S25001. Available at:[Link]

  • Doosan Lentjes. Air Quality Control Systems: Wet Scrubbers (Alkaline & Acidic). Available at:[Link]

  • Lund University Publications. Modelling and Evaluation of a Waste Incineration Flue Gas Treatment Process. Lund University. Available at:[Link]

Handling

Personal protective equipment for handling 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Operational and Safety Guide for Handling 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one As a Senior Application Scientist, I recognize that handling fluorinated heterocyclic compounds demands a rigorous, mechanisticall...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide for Handling 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

As a Senior Application Scientist, I recognize that handling fluorinated heterocyclic compounds demands a rigorous, mechanistically grounded approach to laboratory safety. 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a critical building block in pharmaceutical synthesis, particularly in the development of multi-target inhibitors and cyclooxygenase (COX) modulators. However, standard powder-handling protocols are insufficient for this compound. Its unique structural features dictate highly specific operational, personal protective equipment (PPE), and disposal requirements.

This guide provides a comprehensive, self-validating workflow designed to ensure absolute safety and logistical efficiency in the laboratory.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To handle this compound safely, one must understand the causality behind its physicochemical behavior. The hazards of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one stem from two distinct molecular features:

  • Keto-Enol Tautomerism: The pyrazolone core exists in a dynamic equilibrium between its keto and enol forms (1)[1]. This tautomerism is highly solvent-dependent, favoring the keto form in nonpolar environments and the enol form in polar protic solvents. This dynamic reactivity means the compound acts as a severe irritant (GHS H315, H319) and can interact unpredictably with biological nucleophiles and moisture on the skin or mucous membranes.

  • Enhanced Lipophilicity: The substitution of a hydrogen atom with a highly electronegative fluorine atom on the phenyl ring triggers the "magic fluorine effect" (2)[2]. While desirable for drug design to enhance target binding, this significantly increases the molecule's lipophilicity (3)[3]. If the powder contacts bare skin, it partitions rapidly through the lipid-rich stratum corneum, leading to accelerated transdermal absorption and systemic exposure.

HazardPathway cluster_0 Molecular Features Keto Pyrazolone Core (Keto-Enol Tautomerism) React Solvent-Dependent Reactivity Keto->React Dictates Fluoro 4-Fluorophenyl Group (High Lipophilicity) Skin Enhanced Dermal Penetration Fluoro->Skin Increases Mitigate1 Double Nitrile Gloves Skin->Mitigate1 Requires Mitigate2 Fume Hood Handling React->Mitigate2 Requires

Mechanistic pathway linking molecular features of the fluorinated pyrazolone to required PPE.

Quantitative PPE & Environmental Specifications

Given the enhanced dermal penetration risk, standard laboratory attire is inadequate. The following PPE matrix provides quantitative benchmarks that must be met prior to handling.

Protection CategorySpecification / MaterialQuantitative MetricJustification
Hand Protection Nitrile Gloves (Double-layered)> 8 mil outer thickness, > 240 min breakthroughPrevents transdermal absorption of the highly lipophilic fluorinated API.
Environmental Chemical Fume Hood80–100 fpm face velocityCaptures respirable dust (GHS H335) and solvent vapors during dissolution.
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedProtects against severe eye damage caused by the reactive pyrazolone core.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents electrostatic discharge when handling fine, statically-charged powders.

Operational Workflow & Handling Protocol

Every step in this methodology acts as a self-validating system. By pairing physical actions with chemical realities, we eliminate the margin for operational error.

Step 1: Environmental Preparation Verify the chemical fume hood face velocity is actively reading between 80 and 100 fpm. Clear the workspace of incompatible reagents, specifically strong oxidizers, which can dangerously react with the pyrazolone moiety.

Step 2: Static-Mitigated Weighing 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a fine powder highly prone to electrostatic charge accumulation.

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Do not use standard polystyrene boats, as the powder will disperse upon contact.

  • Using a grounded micro-spatula, carefully dispense the required mass. Close the source container immediately to minimize ambient moisture exposure, which artificially shifts the tautomeric equilibrium and alters the compound's stability (1)[1].

Step 3: Transfer and Dissolution

  • Transfer the powder directly into the reaction flask.

  • When adding polar protic solvents (e.g., ethanol or methanol), add the solvent dropwise. The solvent's polarity will rapidly shift the compound toward the enol form, potentially altering dissolution kinetics and generating a mild exotherm. Cap the vessel immediately after solvent addition.

Step 4: Chemical Decontamination Because the compound is highly lipophilic, water alone will not decontaminate surfaces.

  • Wipe the spatula and balance pan with an isopropanol-soaked lint-free wipe to fully dissolve residual API.

  • Follow this with a standard 10% bleach solution wipe to neutralize the surface.

Spill Management & Disposal Plan

The strong electron-withdrawing nature of the fluorine atom creates highly stable C-F bonds (3)[3]. Improper disposal can lead to the generation of persistent, toxic fluorinated environmental pollutants.

  • Spill Containment: For dry powder spills, never sweep . Sweeping aerosolizes the irritant. Gently cover the spill with an absorbent pad dampened with isopropanol to trap the dust and dissolve the lipophilic compound. Scoop the dampened material using a non-sparking tool into a sealable hazardous waste container.

  • Waste Segregation: All solid and liquid waste containing 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one must be routed exclusively to Halogenated Organic Waste streams. Incineration at high temperatures is the only acceptable method of final disposal to safely break the carbon-fluorine bonds.

Workflow A 1. PPE Donning (Double Gloves) B 2. Weighing (Anti-static boat) A->B C 3. Transfer (Fume Hood) B->C D 4. Decontamination (Solvent Wipe) C->D E 5. Disposal (Halogenated Waste) D->E

Step-by-step operational workflow for the safe handling and disposal of the compound.

References

  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. 1

  • Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Institute of Molecular and Translational Medicine. 2

  • Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. PMC. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
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